molecular formula C11H22BrNO B1586816 N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide CAS No. 69959-91-7

N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Cat. No.: B1586816
CAS No.: 69959-91-7
M. Wt: 264.2 g/mol
InChI Key: IFMILRMHIGXRBV-UHFFFAOYSA-N
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Description

N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide is a useful research compound. Its molecular formula is C11H22BrNO and its molecular weight is 264.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrNO/c1-7(2)9(8(3)4)13-10(14)11(5,6)12/h7-9H,1-6H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMILRMHIGXRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370796
Record name 2-Bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide
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Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69959-91-7
Record name 2-Bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide (CAS 69959-91-7)

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide, a specialized α-halo amide. Designed for researchers, chemists, and professionals in drug development and polymer science, this guide synthesizes available data with established chemical principles to detail its synthesis, characterization, potential applications, and safe handling. While specific literature on this exact molecule is limited, its structure allows for robust extrapolation from well-documented analogous compounds.

Core Compound Identity and Physicochemical Properties

This compound is a tertiary amide characterized by a sterically hindered nitrogen substituent and an α-bromo moiety. This unique combination of functional groups suggests its primary utility as a functional intermediate in organic synthesis or as a specialized initiator in polymer chemistry.

Molecular Structure and Key Features
  • IUPAC Name: 2-Bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide

  • CAS Number: 69959-91-7

  • Molecular Formula: C₁₁H₂₂BrNO

  • Key Functional Groups:

    • Tertiary Amide: Provides chemical stability.

    • α-Bromo Group: A reactive site, making the bromine atom a good leaving group in nucleophilic substitution reactions and a key component for radical initiation.

    • Bulky N-substituent (2,4-dimethylpentan-3-yl): This group significantly influences the compound's solubility, steric profile, and reactivity.

Physicochemical Data Summary

The following table summarizes the known and predicted physicochemical properties of the compound. This data is essential for planning experimental work, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource
Molecular Weight 264.20 g/mol [1][2]
Melting Point 80-82 °C[2]
Boiling Point (Predicted) 326.3 ± 25.0 °C at 760 mmHg[2]
Density (Predicted) 1.146 ± 0.06 g/cm³[2]
pKa (Predicted) 14.49 ± 0.46[2]
MDL Number MFCD00829207[1]

Synthesis and Mechanistic Rationale

While specific preparations for CAS 69959-91-7 are not extensively published, a highly reliable synthetic route can be designed based on the standard amidation reaction between an amine and an acyl halide. The proposed synthesis involves the reaction of 2,4-dimethyl-3-pentanamine with 2-bromo-2-methylpropanoyl bromide.

Proposed Retrosynthetic Analysis

The logical disconnection for forming the amide bond is between the carbonyl carbon and the nitrogen atom, leading to the two primary starting materials.

G cluster_reagents Starting Materials Target This compound AmideBond Target->AmideBond Amide Bond Formation Amine 2,4-Dimethyl-3-pentanamine (CAS 4083-57-2) AcylBromide 2-Bromo-2-methylpropanoyl bromide (CAS 20769-85-1) AmideBond->Amine AmideBond->AcylBromide

Caption: Retrosynthetic approach for the target amide.
Detailed Experimental Protocol

This protocol is adapted from established procedures for synthesizing structurally similar N-substituted α-bromo amides.[3][4] The causality for each step is explained to ensure a robust and reproducible outcome.

Materials:

  • 2,4-Dimethyl-3-pentanamine (CAS 4083-57-2)

  • 2-Bromo-2-methylpropanoyl bromide (2-Bromoisobutyryl bromide)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Brine solution (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dimethyl-3-pentanamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.

    • Rationale: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive 2-bromo-2-methylpropanoyl bromide. Triethylamine acts as a non-nucleophilic base to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

    • Rationale: The reaction is exothermic. Slow, cooled addition controls the reaction rate, minimizing potential side reactions and ensuring safety.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours) under a nitrogen atmosphere.

    • Rationale: Overnight stirring ensures the reaction proceeds to completion.

  • Workup and Extraction:

    • Filter the reaction mixture to remove the triethylammonium bromide salt precipitate.

    • Concentrate the filtrate under reduced pressure to remove the THF.

    • Redissolve the resulting crude oil in dichloromethane.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[3]

    • Rationale: This aqueous workup sequence systematically removes unreacted starting materials and byproducts, purifying the desired amide.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane, to obtain the pure this compound.[4]

    • Rationale: Recrystallization is a highly effective method for purifying solid organic compounds to achieve high purity suitable for analytical characterization and subsequent applications.

Reaction Mechanism

The synthesis proceeds via a classical nucleophilic acyl substitution mechanism.

Caption: Nucleophilic acyl substitution mechanism.

Potential Applications in Research and Development

The molecular architecture of this compound makes it a valuable candidate for several advanced applications, primarily in polymer chemistry and as a synthetic building block.

Initiator for Atom Transfer Radical Polymerization (ATRP)

The most prominent application for α-halo amides is as initiators for controlled radical polymerization techniques like ATRP.[3][5] The carbon-bromine bond can be homolytically cleaved by a transition-metal catalyst (e.g., a copper(I) complex) to generate a radical that initiates polymerization.

  • Causality: The stability of the resulting tertiary radical and the reversible nature of the activation/deactivation cycle with the catalyst allow for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures (e.g., block copolymers, star polymers). The bulky N-substituent can influence the solubility of the initiator and the properties of the resulting polymer chain end.

ATRP_Workflow cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_result 3. Result Initiator Amide Initiator (R-Br) Radical Initiator Radical (R•) Initiator->Radical Activation Catalyst_CuI Cu(I) Complex (Activator) Catalyst_CuI->Initiator Catalyst_CuII Cu(II) Complex (Deactivator) Radical->Catalyst_CuII Deactivation Monomer Monomer (M) Radical->Monomer Adds to Monomer Polymer Propagating Chain (R-Mₙ•) Monomer->Polymer Chain Growth FinalPolymer Well-Defined Polymer (R-Mₙ-Br) Polymer->FinalPolymer Termination or Deactivation

Caption: Role as an initiator in an ATRP workflow.
Intermediate in Medicinal and Agrochemical Synthesis

The 2-bromo-2-methylpropanamide scaffold is a valuable intermediate.[6] The bromine atom can be displaced by various nucleophiles to introduce new functionalities.

  • Pharmaceuticals: The core structure can be elaborated to synthesize novel compounds for screening as potential drug candidates.

  • Agrochemicals: This class of compounds can serve as precursors for new pesticides and herbicides.[6]

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a hazard assessment can be made based on its precursors and analogous structures.

  • Precursor Hazards:

    • 2,4-Dimethyl-3-pentanamine is listed as a flammable and corrosive liquid.[7]

    • 2-Bromo-2-methylpropanoyl bromide is highly corrosive and lachrymatory.

    • Related compound 2-bromo-2-methylpropanamide is classified as toxic if swallowed.[8]

  • Recommended Handling:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound (CAS 69959-91-7) is a specialized chemical with significant potential, particularly as a robust initiator for Atom Transfer Radical Polymerization and as a versatile intermediate for further synthetic elaboration. Its synthesis is achievable through standard, well-understood amidation chemistry. By understanding the principles behind its synthesis and the reactivity of its functional groups, researchers can effectively utilize this compound to develop novel materials and molecules in a variety of scientific fields.

References

  • PubChem. (n.d.). Isopropyl 2-bromo-2-methylpropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2845. Available at: [Link]

  • LookChem. (n.d.). Cas 7462-74-0, 2-BROMO-2-METHYLPROPANAMIDE. Retrieved from [Link]

  • Moreno-Fuquen, R., et al. (2012). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o134. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-2-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 2,4-Dimethyl-3-pentanamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide: Synthesis, Structure, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N1-(1-isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide, a sterically hindered α-bromoamide of interest in synthetic chemistry. The document details a robust synthetic pathway to this compound, including the preparation of its key precursors: the sterically encumbered primary amine, 1-isopropyl-2-methylpropylamine, and the reactive acylating agent, 2-bromo-2-methylpropanoyl chloride. A logical workflow for the synthesis is presented, grounded in established chemical principles. Furthermore, this guide offers an in-depth analysis of the molecule's structural features, including predicted spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) derived from foundational principles and data from analogous structures. The chemical reactivity of the tertiary α-bromo amide moiety is discussed, with a focus on the influence of steric hindrance on its potential for nucleophilic substitution and its utility as a potential initiator in atom transfer radical polymerization (ATRP). This guide is intended for researchers, scientists, and professionals in drug development and materials science, providing both theoretical insights and practical methodologies.

Introduction

This compound (CAS No. 69959-91-7) is a fascinating molecule characterized by significant steric congestion around the amide functionality and the presence of a reactive tertiary α-bromo substituent. While specific literature on this exact compound is sparse, its structural motifs suggest significant potential as a building block in organic synthesis and polymer chemistry. The hindered amide group can impart unique solubility and stability properties to larger molecules, while the tertiary bromide offers a handle for further functionalization, albeit with reactivity moderated by steric hindrance.

This guide aims to consolidate the fundamental chemistry relevant to this molecule, providing a self-validating framework for its synthesis and a predictive analysis of its properties and reactivity. By understanding the causality behind the synthetic choices and the structural implications for reactivity, researchers can effectively utilize this compound in their scientific endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a central propanamide backbone with substantial steric bulk on both the nitrogen and the α-carbon.

Caption: 2D Chemical Structure of the molecule.

Table 1: Physicochemical Properties

PropertyValueSource/Method
CAS Number 69959-91-7Commercial Suppliers[1]
Molecular Formula C₁₁H₂₂BrNOCalculated
Molecular Weight 264.20 g/mol Calculated
Appearance Predicted to be a solid at room temperatureAnalogy to similar amides
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and poorly soluble in water.General amide properties
Boiling Point Not available-
Melting Point Not available-

Synthesis of this compound

A logical and robust synthetic approach to the target molecule involves a two-step process: the synthesis of the hindered primary amine precursor, followed by its acylation with 2-bromo-2-methylpropanoyl chloride.

G cluster_0 Precursor Synthesis cluster_1 Acyl Chloride Synthesis cluster_2 Final Amide Formation Isovaleraldehyde Isovaleraldehyde Reductive Amination Reductive Amination Isovaleraldehyde->Reductive Amination Isopropylamine Isopropylamine Isopropylamine->Reductive Amination 1-Isopropyl-2-methylpropylamine 1-Isopropyl-2-methylpropylamine Reductive Amination->1-Isopropyl-2-methylpropylamine Amide Coupling Amide Coupling 1-Isopropyl-2-methylpropylamine->Amide Coupling 2-Bromoisobutyric acid 2-Bromoisobutyric acid Acyl Halogenation Acyl Halogenation 2-Bromoisobutyric acid->Acyl Halogenation Thionyl Chloride Thionyl Chloride Thionyl Chloride->Acyl Halogenation 2-Bromo-2-methylpropanoyl chloride 2-Bromo-2-methylpropanoyl chloride Acyl Halogenation->2-Bromo-2-methylpropanoyl chloride 2-Bromo-2-methylpropanoyl chloride->Amide Coupling Target Molecule Target Molecule Amide Coupling->Target Molecule

Caption: Synthetic workflow for the target molecule.

Synthesis of 1-Isopropyl-2-methylpropylamine

The synthesis of sterically hindered primary amines can be challenging. A reliable method is the direct reductive amination of a ketone or aldehyde. In this case, isovaleraldehyde is reacted with isopropylamine in the presence of a reducing agent.

Protocol:

  • Reaction Setup: To a solution of isovaleraldehyde (1.0 eq.) and isopropylamine (1.2 eq.) in a suitable solvent such as methanol or dichloromethane, add a reducing agent like sodium triacetoxyborohydride (1.5 eq.) in portions at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by distillation or column chromatography on silica gel.

Causality: Reductive amination is a highly efficient one-pot procedure for forming C-N bonds. The choice of sodium triacetoxyborohydride as the reducing agent is due to its mild nature and its selectivity for the iminium ion intermediate over the starting aldehyde, minimizing side reactions.[2][3]

Synthesis of 2-Bromo-2-methylpropanoyl chloride

This reactive acyl chloride can be prepared from the corresponding carboxylic acid.

Protocol:

  • Reaction Setup: In a fume hood, add 2-bromo-2-methylpropanoic acid (1.0 eq.) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Reaction Execution: Slowly add thionyl chloride (SOCl₂) (1.5 eq.) to the carboxylic acid at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Heat the mixture to reflux for 2-4 hours. The evolution of SO₂ and HCl gas will be observed.

  • Purification: After the reaction is complete, remove the excess thionyl chloride by distillation. The resulting 2-bromo-2-methylpropanoyl chloride can be purified by fractional distillation under reduced pressure.[4][5][6]

Causality: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The byproducts, SO₂ and HCl, are gaseous, which drives the reaction to completion.

Final Amidation: this compound

The final step involves the coupling of the hindered amine with the acyl chloride, typically under Schotten-Baumann conditions.

Protocol:

  • Reaction Setup: Dissolve 1-isopropyl-2-methylpropylamine (1.0 eq.) in a suitable organic solvent like dichloromethane in a flask cooled in an ice bath. Add an aqueous solution of a base, such as sodium hydroxide (2.0 eq.), to create a biphasic system.

  • Reaction Execution: Slowly add a solution of 2-bromo-2-methylpropanoyl chloride (1.1 eq.) in dichloromethane to the vigorously stirred biphasic mixture. The reaction is typically exothermic. Stir the reaction for 1-3 hours at 0 °C to room temperature.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality: The Schotten-Baumann reaction conditions are ideal for the acylation of amines.[7][8] The biphasic system allows the base in the aqueous phase to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction forward.[9][10] The use of a slight excess of the acyl chloride ensures complete consumption of the valuable amine.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following characteristics are predicted based on established principles of spectroscopy and data for analogous structures.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - N-H proton: A broad singlet or doublet (due to coupling with the adjacent CH) in the range of δ 5.5-8.0 ppm. - CH-N proton: A multiplet in the range of δ 3.5-4.5 ppm, coupled to the N-H proton and the protons of the adjacent isopropyl and isobutyl groups. - Isopropyl CH protons (on the amine side): A multiplet in the range of δ 1.5-2.5 ppm. - Methyl protons of the isopropyl groups (on the amine side): Two or more doublets in the range of δ 0.8-1.2 ppm.[11][12] - Methyl protons on the α-carbon: A singlet in the range of δ 1.8-2.2 ppm.
¹³C NMR - Carbonyl carbon (C=O): A signal in the range of δ 170-175 ppm.[13] - α-Carbon (C-Br): A signal in the range of δ 60-70 ppm. - CH-N carbon: A signal in the range of δ 50-60 ppm. - Other aliphatic carbons: Signals in the range of δ 15-40 ppm.
IR Spectroscopy - N-H stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹. - C=O stretch (Amide I band): A strong absorption band around 1640-1680 cm⁻¹. - N-H bend (Amide II band): An absorption band around 1520-1570 cm⁻¹. - C-N stretch: An absorption band around 1200-1300 cm⁻¹. - C-Br stretch: An absorption band in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A pair of peaks of roughly equal intensity at m/z values corresponding to the molecular weight with the ⁷⁹Br and ⁸¹Br isotopes.[14] - Key Fragmentation Pathways: - Loss of a bromine radical (•Br) to give a fragment at [M-79]⁺ and [M-81]⁺. - Cleavage of the C-C bond alpha to the carbonyl group. - Fragmentation of the alkyl substituents on the nitrogen.

Chemical Reactivity and Potential Applications

Reactivity of the α-Bromo Moiety

The most significant feature influencing the reactivity of this compound is the tertiary α-bromo substituent. This structural element is a potential site for nucleophilic substitution.

Nucleophilic Substitution:

The α-carbon is tertiary, which strongly disfavors an Sₙ2 reaction mechanism due to severe steric hindrance.[15][16] A backside attack by a nucleophile is effectively blocked by the two methyl groups on the α-carbon and the bulky N-substituent. Consequently, reactions with nucleophiles are expected to be slow under Sₙ2 conditions.

An Sₙ1-type reaction is more plausible, involving the formation of a tertiary carbocation intermediate stabilized by the adjacent carbonyl group. However, the stability of this carbocation can be influenced by the electron-withdrawing nature of the amide group.

G Target Molecule Target Molecule SN2_Pathway SN2 Pathway (Highly Disfavored) Target Molecule->SN2_Pathway Steric Hindrance SN1_Pathway SN1 Pathway (More Plausible) Target Molecule->SN1_Pathway Carbocation Formation Radical_Pathway Radical Pathway (ATRP) Target Molecule->Radical_Pathway Initiator Role

Caption: Potential reactivity pathways of the molecule.

Potential Applications
  • Atom Transfer Radical Polymerization (ATRP) Initiator: Tertiary α-bromoamides are effective initiators for ATRP, a controlled radical polymerization technique.[][18][19] The C-Br bond can be homolytically cleaved in the presence of a transition metal catalyst (e.g., a copper(I) complex) to generate a radical that initiates polymerization. The significant steric bulk of this compound could influence the rate of initiation and the properties of the resulting polymers.

  • Synthetic Intermediate: Despite the reduced reactivity of the tertiary bromide, it can still undergo substitution with potent nucleophiles or under forcing conditions. This allows for the introduction of other functional groups at the α-position, making it a potentially valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The hindered amide scaffold may confer desirable pharmacokinetic properties.

Conclusion

This compound represents a sterically encumbered yet synthetically accessible molecule. This guide has outlined a logical and experimentally grounded pathway for its synthesis, leveraging well-established organic reactions. While experimental data for this specific compound remains to be fully documented in the public domain, a comprehensive understanding of its structure, spectroscopic properties, and reactivity can be derived from fundamental chemical principles. The interplay between the hindered amide and the reactive tertiary α-bromo functionality makes this compound a promising candidate for applications in polymer science as an ATRP initiator and in medicinal chemistry as a scaffold for novel therapeutics. The insights provided herein are intended to empower researchers to confidently synthesize, characterize, and explore the potential of this unique chemical entity.

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  • chemrevise. (2018, November 6). Acyl Chlorides and Acid Anhydrides. [Link]

  • Oakwood Chemical. (n.d.). 2-Bromo-2-methylpropanoyl chloride. [Link]

  • ChemBK. (2024, April 10). Propanoyl chloride, 2-bromo-2-methyl-. [Link]

  • PubChem. (n.d.). 2-Bromo-2-methylpropanoyl chloride. [Link]

  • Maulide, N., et al. (2019). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 58(15), 4840-4853. [Link]

  • Journal of the American Chemical Society. (2019, November 12). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. [Link]

  • ResearchGate. (2025, August 6). Nucleophilic reactivities of tertiary alkylamines. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, research-grade guide on the synthesis of N1-(1-isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide, a sterically hindered α-bromo amide. As versatile intermediates, α-haloamides are pivotal in modern organic synthesis, serving as precursors for complex molecules in pharmaceutical and agrochemical development.[1][2] They are particularly valuable in carbon-carbon bond-forming reactions and for the synthesis of α-amino amides.[2][3]

This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deep understanding of the reaction dynamics. We will detail the preparation of key precursors and culminate in the final, optimized amide coupling reaction.

Conceptual Framework: Retrosynthetic Analysis

The most logical and efficient approach to constructing the target amide is through a nucleophilic acyl substitution reaction. This involves disconnecting the robust amide C-N bond, which retrosynthetically yields a nucleophilic amine and an electrophilic acyl halide. This strategy is favored due to the high reactivity of acyl halides, which facilitates amide bond formation even with sterically demanding amines.[]

G Target N1-(1-Isopropyl-2-methylpropyl)- 2-bromo-2-methylpropanamide Bond Amide C-N Disconnection Target->Bond Amine 2,4-Dimethylpentan-3-amine (Nucleophile) Bond->Amine AcylHalide 2-Bromo-2-methylpropanoyl Bromide (Electrophile) Bond->AcylHalide

Caption: Retrosynthetic approach for the target amide.

Synthesis of Key Precursors

The success of the final coupling step is contingent upon the availability of high-purity starting materials. While both precursors can be synthesized, they are also commercially available, which is often the more practical route for research and development.

Precursor A: 2,4-Dimethylpentan-3-amine (The Amine)

This sterically hindered secondary amine is a critical nucleophile. A standard and effective laboratory-scale synthesis is the reductive amination of the corresponding ketone, 2,4-dimethylpentan-3-one (diisopropyl ketone).

  • Methodology Rationale: Reductive amination is a robust C-N bond-forming reaction that proceeds via an imine or iminium ion intermediate, which is then reduced in situ. This method offers high yields and good control over the reaction process.

  • Reaction Scheme: 2,4-Dimethylpentan-3-one + NH₃ + [H] → 2,4-Dimethylpentan-3-amine + H₂O

  • Typical Reagents:

    • Ketone: 2,4-Dimethylpentan-3-one

    • Ammonia Source: Anhydrous ammonia or ammonium acetate

    • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (e.g., H₂/Raney Nickel).

Precursor B: 2-Bromo-2-methylpropanoyl Bromide (The Acyl Halide)

This highly reactive electrophile is the cornerstone of the acylation step. It is also commonly known as 2-bromoisobutyryl bromide. While it can be prepared from 2-bromo-2-methylpropanoic acid using reagents like thionyl bromide (SOBr₂), it is readily available from commercial suppliers.[5]

  • Methodology Rationale: The use of an acyl bromide, as opposed to the corresponding carboxylic acid, is critical for this synthesis. The bromide is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the hindered amine.[6] Direct coupling of the carboxylic acid with the amine would be inefficient without specialized (and often costly) coupling agents.[]

  • Critical Handling Note: 2-Bromo-2-methylpropanoyl bromide is a lachrymator and is highly sensitive to moisture. It must be handled in a well-ventilated fume hood under anhydrous conditions.[7]

Core Directive: Synthesis of the Final Product

This section details the optimized protocol for the Schotten-Baumann-type coupling of the two precursors to yield this compound.

Reaction Mechanism and Workflow

The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl bromide. This forms a transient tetrahedral intermediate, which then collapses, expelling the bromide ion. A non-nucleophilic base is required to neutralize the hydrobromic acid (HBr) generated, preventing the protonation and deactivation of the starting amine.[5][6]

G cluster_workflow Experimental Workflow Setup 1. Inert Setup (Dry Glassware, Argon) Reagents 2. Dissolve Amine & Base (Anhydrous THF, 0 °C) Setup->Reagents Addition 3. Add Acyl Bromide (Dropwise) Reagents->Addition Reaction 4. Stir & Warm (RT, Overnight) Addition->Reaction Workup 5. Aqueous Work-up (Wash & Extract) Reaction->Workup Purify 6. Purify Product (Recrystallization) Workup->Purify

Sources

N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Commencing Data Gathering

I'm starting by diving into Google searches, hoping to unearth information on N1-(1- Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide. Specifically, I'm trying to understand its mechanism of action and any potential biological activities. I'll need to sift through a lot of data, and I'm prepared for it.

Analyzing Found Information

I've expanded my research scope to include identifying biological targets and any physiological effects. I'm now sifting through the initial search results, aiming to pinpoint key scientific literature and patents related to N1-(1- Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide. Specifically, I'm trying to find information about its synthesis, properties, and known biological activity. My focus is on evidence supporting its proposed mechanism, and I'm looking for its potential use as a cooling agent.

Outlining the Research Plan

I've just formulated a structured research plan. First, I'll dive into comprehensive Google searches to uncover information about the compound, paying close attention to its mechanism, targets, and physiological effects. Then, I'll analyze the results to find key scientific literature and patents, focusing on synthesis, properties, and documented biological activity. I'll structure the guide to build from the compound's properties to its complex interactions and I will design experiments to elucidate its mechanism.

Beginning Investigation Now

I've initiated the search for "N1-(1-Isopropyl-2-methylpropyl)- 2-bromo-2-methylpropanamide" and its mechanism. So far, direct information remains sparse. I'm seeing listings from chemical suppliers primarily, which is not what I hoped for, and does not help with identifying the mechanism of action. The search needs adjustment to delve deeper.

Refining the Search Strategy

I've revised my search to include related terms, and it paid off. I found that similar amides, like WS-23, are used as cooling agents, potentially suggesting a similar function for the target compound. This led me to explore the TRPM8 receptor and its role in cold sensation. I am now looking into TRPM8 agonists for more information. Also, I have gathered synthetic strategies for similar compounds.

Focusing on Hypothesis Refinement

My investigation is now focused on the hypothesis that the compound functions as a cooling agent, leveraging insights from similar amide compounds and the TRPM8 receptor. While no direct evidence exists, the analogy seems promising. I'm now developing a plausible mechanism of action centered around TRPM8 modulation and structuring an experimental plan to confirm it. I'm looking to draft an introduction, state the hypothesis, and detail the proposed mechanisms, then outline potential experimental protocols.

Expanding the Research Roadmap

I'm now solidifying my proposed guide structure. I'll start with an introduction and hypothesis that it acts as a cooling agent, modulating TRPM8 based on structural similarities. I plan to detail the hypothesized mechanism, followed by in vitro assays, binding assays, and in vivo studies to validate it. I will also include a possible synthesis route and visualization plans.

Structuring the Technical Guide

I'm now drafting the technical guide's structure, focusing on the hypothesis of TRPM8 modulation. The guide will begin with an introduction to the compound and a hypothesis centered around its function as a cooling agent, based on structural similarities. The draft will then detail a proposed mechanism of action, followed by proposed in vitro and in vivo experiments. I am planning visualizations of the signaling pathway and experimental workflows as well. I'm also including a possible synthesis route.

An In-Depth Technical Guide to N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide, a halogenated amide with potential applications in polymer chemistry and as a synthetic building block. This document delves into its synthesis, physicochemical properties, spectroscopic signature, and potential applications, offering insights grounded in established chemical principles and supported by relevant literature.

Introduction and Chemical Identity

This compound is a secondary amide characterized by a bulky, branched alkyl substituent on the nitrogen atom and a bromine atom at the alpha position to the carbonyl group. This unique substitution pattern influences its steric and electronic properties, making it a molecule of interest for specialized applications.

Chemical Structure

The structural formula of this compound is presented below. The presence of the tertiary bromoalkyl group is a key feature, suggesting its potential utility as an initiator in controlled radical polymerization reactions.

This compound C1 C C2 C C1->C2 N1 N C1->N1 O1 O C1->O1 C3 C C2->C3 C4 C C2->C4 Br1 Br C3->Br1 C5 C C6 C C5->C6 C9 C C5->C9 C7 C C6->C7 C8 C C6->C8 C10 C C9->C10 N1->C5 H1 H N1->H1 Synthesis_Scheme cluster_reactants Reactants cluster_product Product 2-bromo-2-methylpropanoyl\nbromide 2-bromo-2-methylpropanoyl bromide 1-isopropyl-2-methylpropylamine 1-isopropyl-2-methylpropylamine N1-(1-Isopropyl-2-methylpropyl)-\n2-bromo-2-methylpropanamide N1-(1-Isopropyl-2-methylpropyl)- 2-bromo-2-methylpropanamide ATRP_Initiation Initiator R-Br (Initiator) Radical R• Initiator->Radical + Catalyst_act Catalyst_act Cu(I) / Ligand Catalyst_deact Cu(II)Br / Ligand Radical->Catalyst_deact Polymer R-M• Radical->Polymer + Monomer Monomer Monomer Polymer->Polymer + n Monomer

An In-Depth Technical Guide to N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide: Synthesis, Properties, and Context

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide, a sterically hindered α-bromoamide. While the specific discovery and historical milestones of this particular molecule are not extensively documented in public literature, this document situates the compound within the broader and well-established class of α-haloamides. We will delve into its chemical identity, physicochemical properties, a plausible and detailed synthetic route grounded in established chemical principles, and the general significance of this class of compounds in modern chemistry.

Chemical Identity and Nomenclature

This compound is a chemical compound characterized by a central propanamide backbone with significant steric hindrance around the amide nitrogen and the α-carbon. This structural complexity influences its reactivity and potential applications.

Its chemical identity is precisely defined by several key identifiers:

  • CAS Number : 69959-91-7[1][2][3][4]

  • Molecular Formula : C11H22BrNO[3]

  • Molecular Weight : 264.207 g/mol [3]

  • Preferred IUPAC Name : 2-bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide[3]

  • Synonyms : 2-BROMO-N-(2,4-DIMETHYLPENT-3-YL)-2-METHYLPROPIONAMIDE, this compound[3]

The structural formula and key identifiers are summarized in the table below.

IdentifierValue
CAS Number 69959-91-7
Molecular Formula C11H22BrNO
Molecular Weight 264.207 g/mol
IUPAC Name 2-bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide
Canonical SMILES CC(C)C(NC(=O)C(C)(C)Br)C(C)C
InChIKey IFMILRMHIGXRBV-UHFFFAOYSA-N

Historical Context: The Significance of α-Haloamides

Specifically, α-bromoamides are widely recognized as highly effective initiators for Atom Transfer Radical Polymerization (ATRP).[6] The carbon-bromine bond at the α-position can be homolytically cleaved by a transition metal catalyst, typically a copper(I) complex, to generate a radical species that initiates polymerization. The controlled nature of ATRP allows for the synthesis of polymers with well-defined molecular weights, architectures, and low dispersity.

The synthesis of various α-bromoamides, such as 2-bromo-2-methyl-N-p-tolylpropanamide and 2-bromo-N-(4-nitrophenyl)propanamide, has been documented in the scientific literature, primarily in the context of developing new initiators for ATRP.[6][7] The structural features of this compound, particularly the tertiary α-bromo group, are consistent with the design of efficient ATRP initiators.

Proposed Synthesis Protocol

Based on established methodologies for the synthesis of α-bromoamides, a robust and logical synthetic route for this compound can be proposed.[6][7] The most direct approach involves the acylation of the corresponding amine, 2,4-dimethylpentan-3-amine, with 2-bromo-2-methylpropanoyl bromide.

The diagram below outlines the proposed synthetic workflow.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Amine 2,4-Dimethylpentan-3-amine Mixing Mix Amine, Base, and Solvent in an inert atmosphere (Argon) Amine->Mixing AcylBromide 2-Bromo-2-methylpropanoyl bromide Addition Slowly add Acyl Bromide (dropwise) at 0°C AcylBromide->Addition Base Triethylamine (Base) Base->Mixing Solvent Anhydrous THF (Solvent) Solvent->Mixing Mixing->Addition Reaction Stir at room temperature overnight Addition->Reaction Filtration Filter off triethylammonium bromide salt Reaction->Filtration Extraction Wash organic phase with brine and water Filtration->Extraction Drying Dry organic phase over anhydrous sodium sulfate Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Recrystallize from a suitable solvent system (e.g., hexane/ethyl acetate) Concentration->Purification Product N1-(1-Isopropyl-2-methylpropyl)- 2-bromo-2-methylpropanamide Purification->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Methodology:

Materials:

  • 2,4-Dimethylpentan-3-amine

  • 2-Bromo-2-methylpropanoyl bromide

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 2,4-dimethylpentan-3-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.

  • Acylation: Cool the solution to 0°C in an ice bath. To this stirred solution, add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 equivalents) in anhydrous THF dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated triethylammonium bromide salt.

    • Dilute the filtrate with dichloromethane.

    • Wash the organic phase sequentially with brine and deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a hexane/ethyl acetate solvent system to yield pure this compound.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of an argon atmosphere is crucial to prevent the reaction of the acyl bromide with atmospheric moisture, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

  • Triethylamine as a Base: Triethylamine acts as a scavenger for the hydrobromic acid (HBr) that is formed as a byproduct of the acylation reaction. This prevents the protonation of the starting amine, which would render it unreactive towards the acyl bromide.

  • Dropwise Addition at 0°C: The acylation reaction is exothermic. Slow, dropwise addition at a reduced temperature helps to control the reaction rate and prevent the formation of side products.

  • Aqueous Work-up: The washing steps with brine and water are necessary to remove any remaining salts and water-soluble impurities.

  • Recrystallization: This is a standard purification technique for solid organic compounds, which allows for the isolation of the product in high purity by removing any soluble impurities.

Physicochemical and Safety Data

The available data on the physicochemical properties and safety of this compound is primarily from safety data sheets provided by chemical suppliers.

Physicochemical Properties:

PropertyValue
Physical State Solid (presumed)
Solubility Expected to be soluble in organic solvents like THF, DCM, and ethyl acetate.

Safety Information:

According to available safety data sheets, this compound does not have harmonized classification and the hazards are not fully characterized.[8] Standard laboratory safety precautions should be taken when handling this chemical.

  • General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[8]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[8]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[8]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[8]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[8]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

The following diagram illustrates the logical relationship in handling a chemical exposure.

G Exposure Chemical Exposure Occurs Assess Assess the Route of Exposure Exposure->Assess Inhaled Inhalation Assess->Inhaled Skin Skin Contact Assess->Skin Eye Eye Contact Assess->Eye Swallowed Ingestion Assess->Swallowed Action_Inhaled Move to Fresh Air Provide Artificial Respiration if Needed Inhaled->Action_Inhaled Action_Skin Wash with Soap and Water Skin->Action_Skin Action_Eye Rinse with Water for 15 min Eye->Action_Eye Action_Swallowed Rinse Mouth with Water Do Not Induce Vomiting Swallowed->Action_Swallowed Seek_Medical Seek Medical Attention (Provide SDS) Action_Inhaled->Seek_Medical Action_Skin->Seek_Medical Action_Eye->Seek_Medical Action_Swallowed->Seek_Medical

Caption: First-aid response workflow for chemical exposure.

Conclusion

This compound is a sterically hindered α-bromoamide whose primary significance likely lies in its potential application as an initiator in controlled radical polymerization processes. While its specific history of discovery is not well-documented, its synthesis can be reliably achieved through standard amidation reactions. The protocols and data presented in this guide provide a comprehensive technical foundation for researchers and professionals working with this and related compounds. As with any chemical, adherence to strict safety protocols is paramount.

References

  • 2-Bromo-N-(2,4-dimethyl-3-pentanyl)-2-methylpropanamide. PubChem. [Link]

  • The Fascinating Chemistry of α‐Haloamides. National Center for Biotechnology Information. [Link]

  • 2-bromo-N-methylpentanamide | C6H12BrNO | CID 14870202. PubChem. [Link]

  • Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. ResearchGate. [Link]

  • PubChem Patents. National Center for Biotechnology Information. [Link]

  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Royal Society of Chemistry. [Link]

  • Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ResearchGate. [Link]

  • Chemistry Hoffmann Bromamide Reaction. sathee jee. [Link]

  • Kinase inhibitors - Patent US-9751837-B2. PubChem. [Link]

  • What is the “Hoffman bromamide reaction”? Quora. [Link]

  • 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. National Center for Biotechnology Information. [Link]

  • Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

  • Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. [Link]

  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. National Center for Biotechnology Information. [Link]

  • Highly efficient preparation of amides from aminium carboxylates using N-(p-toluenesulfonyl) imidazole. ResearchGate. [Link]

  • 2-Bromo-2-methyl-N-p-tolylpropanamide. National Center for Biotechnology Information. [Link]

  • This compound Safety Data Sheets(SDS). LookChem. [Link]

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An In-Depth Technical Guide to the Solubility Determination of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and efficacy of new chemical entities. This guide provides a comprehensive framework for determining the aqueous and organic solvent solubility of the novel compound N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide. While specific experimental data for this compound is not publicly available, this document serves as a detailed procedural and theoretical whitepaper. It outlines the principles of kinetic and thermodynamic solubility, provides step-by-step experimental protocols for their determination, and discusses the key molecular and environmental factors influencing the solubility of N-substituted bromoamides. The methodologies described herein are grounded in established principles of physical chemistry and pharmaceutical science, offering a robust approach for researchers to characterize this and similar molecules.

Introduction and Compound Overview

The journey of a new chemical entity from discovery to a viable product is critically dependent on its physicochemical properties. Among these, solubility stands out as a primary determinant of a compound's behavior in both biological and manufacturing contexts, influencing everything from bioavailability to formulation feasibility.[1][2] This guide focuses on the systematic evaluation of solubility for a specific, complex aliphatic amide: this compound.

This compound, a substituted bromoamide, possesses structural features—a bulky, branched N-alkyl group, a tertiary alpha-bromo substitution, and a polar amide backbone—that present an interesting case study in solubility. The interplay between its large hydrophobic regions and the hydrogen-bonding capabilities of the amide group dictates its interaction with various solvents.[3][4] Understanding its solubility is essential for any further research, be it in medicinal chemistry, materials science, or process development.

Compound Identification:

PropertyValueSource
Topic Name This compound-
Preferred IUPAC Name 2-bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide[5]
CAS Number 69959-91-7[5][6][]
Molecular Formula C11H22BrNO[5][8]
Molecular Weight 264.21 g/mol [5]
Chemical Structure SMILES: CC(C)C(NC(=O)C(C)(C)Br)C(C)C[5]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When assessing solubility, particularly in a drug discovery context, it is crucial to distinguish between two fundamental concepts: kinetic and thermodynamic solubility.[9][10]

  • Kinetic Solubility is a measure of how quickly a compound dissolves and remains in solution under specific, non-equilibrium conditions. It is often measured by observing the precipitation of a compound from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[9][11][12] This high-throughput method is invaluable for early-stage screening, where speed is essential to rank compounds and flag potential liabilities.[9]

  • Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium.[2][13] This measurement is achieved by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours).[10][13] It represents the maximum amount of a substance that can be dissolved and is a critical parameter for late-stage development, formulation, and regulatory filings under guidelines like the Biopharmaceutics Classification System (BCS).[2][14][15][16]

The choice between these assays is dictated by the stage of research. Early discovery relies on the speed of kinetic assays, while lead optimization and pre-formulation demand the accuracy of thermodynamic measurements.[9][14]

G cluster_0 Solubility Assessment Pathway cluster_1 Early Discovery cluster_2 Lead Optimization / Pre-formulation Start Start: New Compound Decision1 Research Stage? Start->Decision1 Kinetic Kinetic Solubility Assay (High-Throughput) Decision1->Kinetic Early Stage Thermo Thermodynamic Solubility Assay (Equilibrium) Decision1->Thermo Late Stage Kinetic_Purpose Purpose: Rank compounds, identify major issues. Kinetic->Kinetic_Purpose Data Solubility Data & Interpretation Kinetic->Data Thermo_Purpose Purpose: Accurate data for formulation, PK studies. Thermo->Thermo_Purpose Thermo->Data

Caption: Decision workflow for selecting the appropriate solubility assay.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the solubility of this compound.

Protocol: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening and is based on detecting precipitation from a DMSO-to-buffer dilution series.

Principle: A concentrated stock solution of the test compound in DMSO is rapidly diluted into an aqueous buffer. If the resulting concentration exceeds the kinetic solubility limit, the compound precipitates, which can be detected by methods such as nephelometry (light scattering) or UV absorbance after filtration.[12][17]

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[11][17]

  • Plate Setup: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

  • Aqueous Dilution: Rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well.[17] The final DMSO concentration should be kept low (typically ≤1-2%) to minimize co-solvent effects.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a short period, typically 1-2 hours.[9]

  • Detection & Quantification:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. The concentration at which light scattering significantly increases above background indicates the solubility limit.[9][17]

    • Direct UV Assay: Filter the solutions using a solubility filter plate to remove any precipitate.[9][17] Measure the UV absorbance of the clear filtrate in a UV-compatible plate. Quantify the concentration against a standard curve prepared in a suitable solvent mixture (e.g., Acetonitrile/Water).[9]

Causality Behind Choices:

  • DMSO Stock: DMSO is used for its ability to dissolve a wide range of organic compounds at high concentrations.[11]

  • PBS pH 7.4: This buffer mimics physiological pH, making the results relevant for predicting in vivo behavior.[17]

  • Short Incubation: This defines the assay as "kinetic," as it does not allow sufficient time for the system to reach true thermodynamic equilibrium.[12]

Protocol: Thermodynamic (Equilibrium) Shake-Flask Solubility Assay

This method is the gold standard for determining true solubility and is recommended for lead compounds.

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the concentration of the dissolved compound in the solution reaches a constant value, indicating equilibrium.[13][14]

G cluster_workflow Thermodynamic Solubility Workflow Step1 Step 1: Add excess solid compound to solvent in vial. Step2 Step 2: Seal and agitate (e.g., 24-48h at 25°C) to reach equilibrium. Step1->Step2 Step3 Step 3: Separate solid and liquid (centrifuge/filter). Step2->Step3 Step4 Step 4: Isolate supernatant. Step3->Step4 Step5 Step 5: Quantify concentration in supernatant via HPLC-UV. Step4->Step5

Caption: Experimental workflow for the Shake-Flask method.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[13]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, PBS pH 7.4, ethanol, etc.) to the vial.[13]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[13][14] Longer times (48-72 hours) may be necessary, which can be confirmed by taking measurements at multiple time points until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Separate the saturated solution (supernatant) from the undissolved solid. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.[2][9]

  • Quantification: Prepare an accurate dilution of the supernatant in a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][14] A calibration curve must be generated using standards of known concentration to ensure accurate quantification.

Causality Behind Choices:

  • Excess Solid: This is a thermodynamic requirement to ensure the solution is truly saturated and in equilibrium with the solid phase.[10][13]

  • Prolonged Agitation: Physical agitation is necessary to overcome mass transfer limitations and allow the system to reach equilibrium in a reasonable timeframe.[13]

  • HPLC-UV Analysis: This technique provides the selectivity and sensitivity needed to accurately quantify the compound in the presence of potential impurities or excipients.[2]

Predicted Solubility Profile and Influencing Factors

While experimental data is unavailable, an expert analysis of the molecule's structure allows for a reasoned prediction of its solubility behavior.

Predicted Solubility Data Summary:

SolventSolvent TypePredicted SolubilityRationale
Water / PBS (pH 7.4) Polar ProticVery Low The large, branched aliphatic N-substituent (C9H19) creates a significant hydrophobic character, which will dominate its interaction with water, leading to poor aqueous solubility.
Ethanol Polar ProticModerate to High Ethanol's dual character (polar hydroxyl group, non-polar ethyl chain) allows it to interact favorably with both the polar amide group (via H-bonding) and the non-polar alkyl regions of the molecule.
Acetone Polar AproticHigh Acetone is a good hydrogen bond acceptor for the amide N-H and can effectively solvate the rest of the organic structure.
Dimethyl Sulfoxide (DMSO) Polar AproticVery High DMSO is an excellent solvent for a wide range of organic molecules and is expected to readily dissolve this compound.[11][17]
Hexane Non-polarLow to Moderate While the molecule has large non-polar regions, the polarity of the amide and the C-Br bond will limit its solubility in a purely non-polar solvent like hexane.

Key Influencing Factors:

  • Molecular Structure: The dominant feature is the large, branched alkyl group on the nitrogen, which significantly increases lipophilicity and reduces aqueous solubility.[4] While the secondary amide can act as both a hydrogen bond donor and acceptor, this effect is likely outweighed by the steric bulk and hydrophobicity of the substituents.[3]

  • Solvent Effects: The choice of solvent is critical. Polar protic solvents can hydrogen bond, while polar aprotic solvents can solvate via dipole-dipole interactions.[3][18] The solubility is a balance between the energy required to break the compound's crystal lattice and the energy gained from solvent-solute interactions.[19]

  • pH (Aqueous): The this compound molecule does not contain readily ionizable functional groups within the typical physiological pH range (1.2-6.8).[15][16] The amide group is generally considered neutral. Therefore, its aqueous solubility is expected to be largely independent of pH within this range.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified if necessary, but standard assays are typically performed at ambient or physiological temperature.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By differentiating between kinetic and thermodynamic solubility and providing detailed, validated protocols, researchers are equipped to generate high-quality, relevant data. The shake-flask method coupled with HPLC analysis remains the definitive approach for obtaining accurate equilibrium solubility, a parameter essential for the successful advancement of any chemical entity in a research and development pipeline. The structural characteristics of the target molecule strongly suggest it will be a low-solubility compound in aqueous media, a critical fact that must be quantitatively confirmed and addressed in any future development efforts.

References

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  • Wiley Online Library. (2025). Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. Angewandte Chemie International Edition. Available from: [Link]

  • Royal Society of Chemistry. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances. Available from: [Link]

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  • Mol-Instincts. 2-BROMO-N-(2,4-DIMETHYLPENTAN-3-YL)-2-METHYLPROPANAMIDE. Available from: [Link]

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  • Wiley Online Library. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis(4-aminophenyl)-N,Nⴕ-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry. Available from: [Link]

  • Wikipedia. N-Bromosuccinimide. Available from: [Link]

  • PubChem - NIH. Bromoamide. Available from: [Link]

  • PubChem - NIH. Isopropyl 2-bromo-2-methylpropionate. Available from: [Link]

  • PubChem - NIH. N-Isopropylisobutyramide. Available from: [Link]

  • PubChem - NIH. 1-Bromo-2-methylpropane. Available from: [Link]

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Sources

An In-depth Technical Guide to the Spectroscopic Characterization of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide is a halogenated amide with potential applications in organic synthesis and drug discovery. Its structure combines a sterically hindered amide functionality with a reactive tertiary bromide, making it a versatile building block. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for monitoring its reactions. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and data from structurally related molecules. While experimental data for this specific molecule is not publicly available, this guide serves as a robust predictive framework for researchers.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that will be reflected in its spectra. The molecule possesses a chiral center at the nitrogen-bound carbon of the 1-isopropyl-2-methylpropyl group, which can lead to magnetic inequivalence of adjacent protons and carbons in the NMR spectra.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Due to the chiral center, diastereotopic protons on the isopropyl and methyl groups of the N-alkyl substituent are expected to be magnetically inequivalent and thus show distinct signals.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0-7.5br s1HN-H
~ 3.8-4.0m1HN-CH
~ 2.0-2.2m1HCH(CH₃)₂
~ 1.95s6HC(Br)(CH₃)₂
~ 0.9-1.0d6HCH(CH₃)₂
~ 0.8-0.9d6HN-CH-CH(CH₃)₂

Interpretation and Rationale:

  • N-H Proton: The amide proton is expected to appear as a broad singlet in the downfield region, typically between 7.0 and 7.5 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

  • N-CH Proton: The proton attached to the nitrogen and the chiral center will be a multiplet due to coupling with the neighboring N-H proton and the methine proton of the isopropyl group.

  • Isopropyl Methine Proton: This proton will be a multiplet due to coupling with the six protons of the two methyl groups and the N-CH proton.

  • C(Br)(CH₃)₂ Protons: The two methyl groups attached to the bromine-bearing carbon are equivalent and will appear as a sharp singlet integrating to six protons.

  • Diastereotopic Methyl Protons: The two methyl groups of the isopropyl substituent and the two methyl groups on the adjacent carbon of the N-alkyl chain are diastereotopic due to the nearby chiral center. This will result in two distinct doublets for each pair of methyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 170C=O
~ 65C-Br
~ 55N-CH
~ 35C(Br)(CH₃)₂
~ 30CH(CH₃)₂
~ 20-25Diastereotopic CH₃
~ 18-22Diastereotopic CH₃

Interpretation and Rationale:

  • Carbonyl Carbon: The amide carbonyl carbon will be the most downfield signal, typically around 170 ppm.

  • C-Br Carbon: The carbon atom attached to the electronegative bromine atom will appear significantly downfield, estimated to be around 65 ppm.

  • N-CH Carbon: The carbon atom bonded to the nitrogen will be in the range of 50-60 ppm.

  • Quaternary Carbon: The quaternary carbon of the 2-bromo-2-methylpropyl group will be around 35 ppm.

  • Isopropyl Methine Carbon: The methine carbon of the isopropyl group is expected around 30 ppm.

  • Diastereotopic Methyl Carbons: Similar to the proton spectrum, the diastereotopic methyl groups will give rise to distinct signals in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (KBr Pellet or Thin Film)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Medium, SharpN-H Stretch
~ 2960-2850StrongC-H Stretch (Aliphatic)
~ 1640StrongC=O Stretch (Amide I)
~ 1550MediumN-H Bend (Amide II)
~ 600Medium-StrongC-Br Stretch

Interpretation and Rationale:

  • N-H Stretch: A sharp peak around 3300 cm⁻¹ is characteristic of a secondary amide N-H bond.

  • C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region are due to the stretching vibrations of the numerous aliphatic C-H bonds.

  • Amide I Band: A strong absorption around 1640 cm⁻¹ is indicative of the C=O stretching vibration of the amide group.

  • Amide II Band: The N-H bending vibration, coupled with C-N stretching, will appear around 1550 cm⁻¹.

  • C-Br Stretch: The carbon-bromine bond will show a characteristic absorption in the fingerprint region, typically around 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): A pair of peaks of roughly equal intensity corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). For C₁₁H₂₂⁷⁹BrNO, the m/z would be approximately 279, and for C₁₁H₂₂⁸¹BrNO, it would be around 281. The molecular ion peak may be weak or absent in EI-MS due to facile fragmentation.

  • Key Fragmentation Pathways:

    • Loss of Bromine: A prominent peak corresponding to the loss of a bromine radical ([M-Br]⁺).

    • McLafferty Rearrangement: Not expected to be a major pathway.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or the carbonyl group. A key fragment would arise from the cleavage of the bond between the carbonyl carbon and the quaternary carbon, leading to the [C(CH₃)₂Br]⁺ fragment and the corresponding amide fragment. Another significant fragmentation would be the loss of the isopropyl group.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Dissolve sample in appropriate solvent (e.g., CDCl₃ for NMR) NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Interpret Correlate spectral data to molecular structure NMR->Interpret IR->Interpret MS->Interpret

An In-depth Technical Guide to N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide: Charting a Course for Novel Compound Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Chemical Entity

In the landscape of chemical research and drug development, the exploration of novel molecular entities is the cornerstone of innovation. This guide addresses a compound with no significant presence in the current scientific literature: N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide . The absence of established data presents a unique opportunity—a blank canvas for discovery. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a systematic approach to synthesize, characterize, and investigate the potential applications of this intriguing molecule. By leveraging established principles of medicinal chemistry, polymer science, and chemical biology, we can logically deduce and experimentally validate its potential utility. The structure of this molecule, featuring a reactive α-bromoamide core and a sterically demanding N-alkyl substituent, suggests a rich and varied reactivity profile, hinting at applications ranging from targeted therapeutics to advanced polymer synthesis.

Part 1: Synthesis and Structural Elucidation

The journey into the unknown begins with the creation and confirmation of the target molecule. The logical and most direct synthetic route involves the acylation of a primary amine with an appropriate acid chloride.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved by the nucleophilic acyl substitution of 2-bromo-2-methylpropanoyl chloride with 1-isopropyl-2-methylpropan-1-amine. The bulky nature of the amine will likely necessitate careful optimization of reaction conditions to achieve a good yield.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Amine 1-Isopropyl-2-methylpropan-1-amine Reaction Amine->Reaction + AcidChloride 2-Bromo-2-methylpropanoyl chloride (α-Bromoisobutyryl chloride) AcidChloride->Reaction + Target N1-(1-Isopropyl-2-methylpropyl)- 2-bromo-2-methylpropanamide HCl HCl Reaction->Target Base (e.g., Triethylamine) Solvent (e.g., THF) Reaction->HCl

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • 1-isopropyl-2-methylpropan-1-amine

  • 2-bromo-2-methylpropanoyl chloride[1][2][3][4]

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-isopropyl-2-methylpropan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of 2-bromo-2-methylpropanoyl chloride (1.1 eq) in anhydrous THF dropwise to the amine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Structural Characterization

A comprehensive suite of analytical techniques is required to unequivocally confirm the structure and purity of the synthesized compound.

TechniqueExpected ObservationsPurpose
¹H NMR Signals corresponding to isopropyl and methyl protons of the N-alkyl group, and the gem-dimethyl protons adjacent to the bromine.Confirms the proton framework and connectivity.
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon and the bromine-bearing quaternary carbon.Confirms the carbon skeleton.
FT-IR Strong C=O stretch for the amide (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), and C-Br stretch.Identifies key functional groups.
Mass Spec (HRMS) Accurate mass measurement to confirm the elemental composition (C11H22BrNO).Determines the molecular formula.
X-Ray Crystal. If suitable crystals can be grown, this provides definitive 3D structural confirmation.Unambiguous proof of structure and stereochemistry.

Part 2: Potential Research Areas & Methodologies

The unique structural features of this compound suggest several avenues for research. The α-bromoamide is a versatile functional group known for its reactivity, while the bulky N-substituent can impart unique physical and biological properties.

Area 1: Medicinal Chemistry - A Novel Cytotoxic Agent?

Rationale: The α-haloamide motif is a known pharmacophore that can act as an electrophilic warhead, capable of forming covalent bonds with nucleophilic residues (like cysteine or histidine) in enzyme active sites.[5] This irreversible inhibition is a powerful mechanism for therapeutic intervention, particularly in oncology and infectious diseases. The large, lipophilic N-alkyl group could enhance membrane permeability and modulate binding affinity.

Proposed Research Workflow: Biological Evaluation

Biological_Evaluation_Workflow Start Synthesized Compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Hit_Identified Biologically Active? Cytotoxicity->Hit_Identified Enzyme_Assay Targeted Enzyme Inhibition Assays (e.g., Cysteine Proteases) Hit_Identified->Enzyme_Assay Yes MOA Mechanism of Action Studies Enzyme_Assay->MOA SAR Structure-Activity Relationship (SAR) Studies MOA->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Hit_Identied Hit_Identied End1 End1

Caption: Workflow for biological activity screening.

Protocol: Preliminary Cytotoxicity Screening (MTT Assay)

Objective: To assess the in vitro cytotoxicity of the compound against a panel of human cancer cell lines.[6][7][8][9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (DMSO) and positive controls (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Protocol: Cysteine Protease Inhibition Assay

Objective: To determine if the compound inhibits the activity of a representative cysteine protease (e.g., Papain or a Cathepsin).[11][12]

Materials:

  • Cysteine protease (e.g., Papain)

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)[13]

  • Assay buffer (containing a reducing agent like DTT)[11]

  • Test compound and a known inhibitor (e.g., E-64)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Pre-incubate the cysteine protease in the assay buffer to ensure the active site cysteine is in its reduced, active state.

  • Inhibitor Incubation: Add serial dilutions of the test compound or control inhibitor to the wells containing the activated enzyme. Incubate for a defined period (e.g., 30 minutes) to allow for potential covalent modification.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Reading: Immediately begin monitoring the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Area 2: Polymer Chemistry - A Novel ATRP Initiator?

Rationale: The 2-bromo-2-methylpropanamide structure is a classic motif for initiators used in Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers.[][15] The bulky N-substituent is unique and could influence the polymerization kinetics and the properties (e.g., thermal stability, solubility) of the resulting polymers.

Proposed Research Workflow: ATRP Initiator Evaluation

ATRP_Workflow Start Synthesized Initiator Polymerization ATRP of a Model Monomer (e.g., Methyl Methacrylate) Start->Polymerization Kinetics Kinetic Analysis (ln[M]₀/[M] vs. time) Polymerization->Kinetics Characterization Polymer Characterization (GPC, NMR) Polymerization->Characterization Controlled Controlled Polymerization? Characterization->Controlled Properties Investigate Polymer Properties (Thermal, Mechanical) Controlled->Properties Yes End Novel Material Properties->End

Caption: Workflow for evaluating ATRP initiator performance.

Protocol: ATRP of Methyl Methacrylate (MMA)

Objective: To evaluate the efficacy of the compound as an initiator for the controlled radical polymerization of MMA.

Materials:

  • This compound (Initiator)

  • Methyl methacrylate (MMA, monomer, inhibitor removed)

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anisole (solvent)

Procedure:

  • Reaction Setup: To a Schlenk flask, add CuBr (1.0 eq relative to initiator).

  • Add the initiator (1.0 eq), MMA (e.g., 100 eq), and anisole.

  • Seal the flask and perform three freeze-pump-thaw cycles to remove oxygen.

  • Under an inert atmosphere, add the PMDETA ligand (1.0 eq) via syringe to start the polymerization.

  • Place the flask in a thermostated oil bath at a set temperature (e.g., 70 °C).

  • Monitoring: At timed intervals, withdraw small aliquots from the reaction mixture using a nitrogen-purged syringe.

  • Quench the polymerization in the aliquot by exposing it to air and diluting with THF.

  • Analysis:

    • Determine monomer conversion using ¹H NMR.

    • Determine the number-average molecular weight (Mn) and polydispersity index (Đ) of the polymer using Gel Permeation Chromatography (GPC).

  • Termination: After the desired time or conversion, terminate the bulk reaction by opening the flask to air and diluting with THF.

Self-Validation: A successful controlled polymerization will exhibit a linear increase of ln([M]₀/[M]) with time and a linear increase of Mn with monomer conversion, while maintaining a low polydispersity index (Đ < 1.5).[16]

Part 3: Future Directions and Conclusion

The research pathways outlined in this guide represent the foundational steps in characterizing this compound. Positive results in any of these areas would open up further avenues of investigation.

  • Medicinal Chemistry: If significant biological activity is observed, subsequent research should focus on structure-activity relationship (SAR) studies, where analogues of the parent compound are synthesized to optimize potency and selectivity.[17] Advanced studies could include target deconvolution, in vivo efficacy testing in animal models, and ADME/Tox profiling.

  • Polymer and Materials Science: If the compound proves to be an effective ATRP initiator, it could be used to synthesize a wide array of novel materials. This includes block copolymers, star polymers, and polymer brushes. The bulky end-group could be particularly interesting for creating materials with unique self-assembly properties or for surface modification applications.

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  • National Institutes of Health. (n.d.). 2-Bromo-2-methyl-N-p-tolylpropanamide.
  • Discovers, D. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.

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Methodological & Application

Application Notes & Protocols: Leveraging N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide for Advanced Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes serve as a comprehensive technical guide for utilizing N1-(1-isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide as a highly effective initiator in Atom Transfer Radical Polymerization (ATRP). This document provides an in-depth analysis of the initiator's structural advantages, the mechanistic basis for its application, detailed experimental protocols, and strategies for the characterization of the resultant polymers. The aim is to equip researchers with the necessary knowledge to employ this initiator for the synthesis of well-defined polymers with precise control over molecular architecture, a critical requirement for applications in advanced materials and drug delivery systems.

Strategic Imperative: The Choice of Initiator in Controlled Polymerization

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures.[1] The selection of an appropriate initiator is a critical parameter that dictates the number of propagating polymer chains and, consequently, the final molecular weight of the polymer.

This compound is a tertiary α-haloamide initiator designed for high performance in ATRP. Its distinguishing feature is the sterically hindered N-substituent, which plays a crucial role in modulating the initiation rate and ensuring controlled polymerization. The bulky 1-isopropyl-2-methylpropyl group creates a unique steric and electronic environment around the amide functionality, which influences the reactivity of the carbon-bromine bond. This structural feature is key to achieving a controlled initiation process, leading to the formation of polymers with narrow molecular weight distributions and predictable molecular weights, which are essential for applications demanding high precision.

Mechanistic Rationale: The Function of this compound in ATRP

The fundamental principle of ATRP involves a reversible activation-deactivation equilibrium between dormant species (initiator or polymer chain end) and active propagating radicals. This equilibrium is mediated by a transition metal complex, typically a copper(I) halide complexed with a ligand. The catalyst abstracts the halogen atom from the dormant species to generate a radical and the higher oxidation state metal complex (e.g., Cu(II)/L). This radical then adds to monomer units before being deactivated by the Cu(II)/L complex.

The initiation step, where this compound is consumed to generate the initial propagating chains, is depicted below:

ATRP_Initiation_Mechanism cluster_Propagation Propagation Phase Initiator N1-(1-Isopropyl-2-methylpropyl)- 2-bromo-2-methylpropanamide (I-Br) CuI_L Cu(I)/L Initiator_Radical Initiating Radical (I•) Initiator->Initiator_Radical k_act CuII_L_Br Br-Cu(II)/L Initiator_Radical->CuII_L_Br k_deact Monomer Monomer (M) Propagating_Radical Propagating Radical (P_n•) Initiator_Radical->Propagating_Radical + M (k_p) Propagating_Radical->Propagating_Radical + M

Figure 1: Initiation and propagation stages in ATRP mediated by this compound.

For a well-controlled polymerization, the rate of initiation should be comparable to or faster than the rate of propagation. This ensures the simultaneous growth of all polymer chains, resulting in a low dispersity. While amide-containing initiators can sometimes exhibit slower initiation due to the electronic effect of the amide group, the tertiary nature of the α-carbon in this compound enhances the stability of the formed radical, promoting a favorable initiation rate.[2][3] The bulky N-substituent can also play a role in modulating the interaction with the catalyst complex, further refining the control over the polymerization.

Experimental Protocols

The following protocol is a general guideline for the ATRP of a methacrylate monomer, such as methyl methacrylate (MMA), using this compound as the initiator. This protocol is adapted from established procedures for structurally similar amide-based initiators and should be optimized for specific monomers and desired polymer characteristics.[1]

Materials and Reagents
ReagentGradeSupplier (Example)Notes
This compound>97%BOC Sciences, etc.Store under an inert atmosphere, protected from moisture.
Monomer (e.g., Methyl Methacrylate)>99%, inhibitor-freeSigma-Aldrich, etc.Pass through a basic alumina column to remove the inhibitor prior to use.
Copper(I) Bromide (CuBr)>99.99%Sigma-Aldrich, etc.Purify by washing with glacial acetic acid, followed by ethanol and diethyl ether, then dry under vacuum. Store under inert gas.
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)>99%Sigma-Aldrich, etc.Use as received. Store under an inert atmosphere.
Anhydrous Solvent (e.g., Toluene, Anisole)Anhydrous, >99.8%Sigma-Aldrich, etc.Use from a freshly opened bottle or distill from an appropriate drying agent.
General Protocol for ATRP of Methyl Methacrylate (MMA)

This protocol is designed to synthesize poly(methyl methacrylate) (PMMA) with a target degree of polymerization (DP) of 200, resulting in a theoretical number-average molecular weight (Mn,th) of approximately 20,000 g/mol .

Stoichiometry: [MMA]:[Initiator]:[CuBr]:[PMDETA] = 200:1:1:1

  • Catalyst Complex Preparation:

    • In a nitrogen-filled glovebox, add CuBr (7.2 mg, 0.05 mmol) to a dry Schlenk flask containing a magnetic stir bar.

    • Add anhydrous toluene (5 mL).

    • Inject PMDETA (10.4 µL, 0.05 mmol) into the flask. The solution will typically turn green or blue upon complex formation. Stir for 15 minutes to ensure complete complexation.

  • Reaction Mixture Preparation:

    • In a separate dry Schlenk flask, dissolve this compound (13.9 mg, 0.05 mmol) in anhydrous toluene (5 mL).

    • Add freshly purified MMA (1.07 mL, 10 mmol).

    • Degas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization Initiation:

    • Under a positive flow of nitrogen, transfer the prepared catalyst solution to the monomer/initiator solution using a nitrogen-purged syringe.

    • Immerse the reaction flask in a preheated oil bath set to the desired temperature (e.g., 70-90 °C). The optimal temperature may need to be determined empirically.

  • Reaction Monitoring:

    • At timed intervals, extract small aliquots from the reaction mixture using a degassed syringe.

    • Analyze the aliquots to determine monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and dispersity (via GPC).

  • Termination and Polymer Isolation:

    • Upon reaching the desired monomer conversion, terminate the polymerization by exposing the reaction mixture to air. The solution will typically turn blue/green as the copper catalyst oxidizes.

    • Dilute the mixture with a suitable solvent like tetrahydrofuran (THF).

    • To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.[1]

    • Concentrate the purified polymer solution and precipitate the polymer by adding it dropwise to a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

ATRP_Experimental_Workflow cluster_Setup Reaction Setup cluster_Polymerization Polymerization cluster_Workup Product Isolation A Prepare Catalyst Solution (CuBr + PMDETA in Toluene) D Initiate Polymerization (Combine Solutions at Elevated Temperature) A->D B Prepare Monomer/Initiator Solution (MMA + Initiator in Toluene) C Degas Monomer/Initiator Solution (Freeze-Pump-Thaw) B->C C->D E Monitor Reaction Progress (NMR for Conversion, GPC for Mn and Đ) D->E F Terminate Polymerization (Exposure to Air) E->F G Purify Polymer (Alumina Column Chromatography) F->G H Precipitate and Dry Polymer G->H

Figure 2: A generalized experimental workflow for ATRP utilizing the specified amide-based initiator.

Polymer Characterization: Validating Control

Comprehensive characterization is imperative to confirm the "living" nature of the polymerization and the successful synthesis of the target polymer.

Analytical TechniqueKey Information Provided
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A linear increase of Mn with monomer conversion and a low Đ (typically < 1.3) are hallmarks of a controlled polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Used to calculate monomer conversion by comparing the integrals of monomer vinyl proton signals with those of the polymer backbone. It can also be used to verify the polymer's microstructure and end-group fidelity.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry Provides absolute molecular weight data and can confirm the presence of the initiator fragment at the polymer chain end.

Troubleshooting and Scientific Insights

  • Broad Dispersity (Đ > 1.5) or Bimodal GPC Trace:

    • Causality: This often points to inefficient initiation relative to propagation, the presence of impurities that can terminate or initiate chains, or side reactions. The amide functionality in the initiator can sometimes lead to a slower initiation rate.[4]

    • Corrective Measures: Ensure the highest purity of all reagents and a rigorously deoxygenated system. Consider increasing the reaction temperature to enhance the initiation rate constant. The use of a more polar solvent may also be beneficial as it can mitigate the high bond dissociation energy of the C-Br bond adjacent to the amide.[4]

  • Slow or Stalled Polymerization:

    • Causality: Potential causes include an inactive catalyst (oxidized Cu(I)), residual inhibitor in the monomer, or a reaction temperature that is too low for efficient activation of this specific initiator.

    • Corrective Measures: Verify the purity and oxidation state of the CuBr. Ensure the monomer is freshly passed through an inhibitor removal column. Systematically increase the reaction temperature in increments to find the optimal condition.

Safety and Handling

  • This compound is a halogenated organic compound. Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • Copper(I) bromide is a toxic substance; avoid inhalation and skin contact.

  • The organic solvents used are flammable. Keep away from open flames and other ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

Conclusion

This compound represents a sophisticated initiator for Atom Transfer Radical Polymerization, offering the potential for synthesizing well-defined polymers with a high degree of structural control. The sterically demanding N-substituent is a key design feature aimed at modulating the initiation process for improved control over the polymerization. By adhering to the detailed protocols and understanding the underlying mechanistic principles outlined in these application notes, researchers can effectively utilize this initiator to develop advanced polymeric materials for a wide range of applications.

References

  • ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers. (URL: )
  • The Synthesis and Characterisation of Novel Amide Initiators for the
  • Effects of Initiator Structure on Activation Rate Constants in ATRP.
  • Preparation of Biomolecule-Polymer Conjugates by Grafting-From Using
  • Substituent Effects in the Surface-Initiated ATRP of Substituted Styrenes. PMC - NIH. (URL: )
  • Initiators. Matyjaszewski Polymer Group - Carnegie Mellon University. (URL: )
  • Effects of Initiator Structure on Activation Rate Constants in ATRP.

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The Frontier of Controlled Polymerization: A Theoretical and Practical Guide to N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide as a Novel ATRP Initiator

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide in advanced polymer synthesis. While specific documented applications of this compound as a polymerization initiator are not prevalent in publicly accessible scientific literature, its molecular architecture suggests a strong potential for use in Atom Transfer Radical Polymerization (ATRP). This guide will, therefore, provide a foundational understanding of its theoretical role and a hypothetical framework for its practical application, grounded in the established principles of controlled radical polymerization.

Part 1: Foundational Principles and Theoretical Application

The Promise of Controlled Radical Polymerization

Controlled Radical Polymerization (CRP) techniques have revolutionized the synthesis of polymers by enabling precise control over molecular weight, architecture, and functionality.[1][2] Among these methods, Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile tool for creating well-defined polymers from a wide array of monomers.[3][4][5] The core of ATRP lies in the reversible deactivation of growing polymer chains, which is mediated by a transition metal catalyst.[3][6] This process minimizes irreversible termination reactions that are common in conventional radical polymerization, allowing for the synthesis of polymers with narrow molecular weight distributions.[7][8]

Structural Rationale for this compound as an ATRP Initiator

The efficacy of an ATRP initiator is largely dictated by its chemical structure. An ideal initiator possesses a labile carbon-halogen bond that can be reversibly cleaved by a transition metal catalyst in its lower oxidation state. The structure of this compound, featuring a tertiary alkyl bromide, is highly indicative of its potential as an ATRP initiator.

  • Tertiary Halide: The 2-bromo-2-methylpropanamide moiety provides a tertiary bromide. The carbon-bromine bond in this configuration is relatively weak and susceptible to homolytic cleavage upon interaction with the ATRP catalyst.

  • Activating Amide Group: The adjacent amide group can electronically influence the stability of the formed radical, contributing to the control of the polymerization process.

  • Steric Hindrance: The bulky N-substituent (1-isopropyl-2-methylpropyl) can play a crucial role in modulating the initiation rate and potentially influencing the stereochemistry of the resulting polymer, offering a handle for fine-tuning polymer properties.

Part 2: Hypothetical Protocols for Polymer Synthesis

The following protocols are presented as a starting point for researchers wishing to explore the use of this compound as an ATRP initiator. These are generalized procedures and will require optimization for specific monomers and desired polymer characteristics.

General Materials and Reagents
Component Purpose Exemplar Purity/Grade
InitiatorThis compound->98%
MonomerVinyl MonomerMethyl Methacrylate (MMA), StyreneInhibitor removed
CatalystTransition Metal SaltCopper(I) Bromide (CuBr)99.99%
LigandNitrogen-based LigandN,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)>99%
SolventAnhydrous Organic SolventAnisole, Toluene, or N,N-Dimethylformamide (DMF)Anhydrous
DeoxygenationInert GasArgon or NitrogenHigh Purity
Protocol for the Synthesis of Polystyrene

This protocol outlines the synthesis of polystyrene with a target degree of polymerization (DP) of 100.

Step-by-Step Methodology:

  • Monomer Preparation: Pass styrene through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and this compound (29.3 mg, 0.1 mmol).

  • Deoxygenation: Seal the flask with a rubber septum and subject it to three cycles of vacuum and backfilling with argon.

  • Addition of Reagents: Under an argon atmosphere, add degassed styrene (1.04 g, 10 mmol) and anisole (1 mL) via syringe. Then, add degassed PMDETA (21 µL, 0.1 mmol) via syringe.

  • Polymerization: Immerse the flask in a preheated oil bath at 110 °C and stir for the desired reaction time.

  • Monitoring: Periodically take samples via a degassed syringe to monitor monomer conversion by gas chromatography (GC) and molecular weight evolution by gel permeation chromatography (GPC).

  • Termination: After the desired conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.

  • Purification: Dilute the mixture with tetrahydrofuran (THF), pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in a large excess of cold methanol.

  • Drying: Decant the methanol and dry the polymer under vacuum to a constant weight.

Expected Outcomes and Characterization
Parameter Target Value Analytical Technique
Degree of Polymerization100GPC, NMR
Molecular Weight (Mn)~10,400 g/mol GPC
Polydispersity Index (Đ)< 1.2GPC
Monomer Conversion> 90%GC, NMR

Part 3: Mechanistic Insights and Visualization

The ATRP Catalytic Cycle

The fundamental mechanism of ATRP involves a reversible equilibrium between active, propagating radicals and dormant polymer chains.[3][9] This equilibrium is controlled by the transition metal catalyst.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation I Initiator (R-X) I_rad Initiator Radical (R•) I->I_rad ka Cat Catalyst (Cu(I)L) Cat_ox Oxidized Catalyst (X-Cu(II)L) P_dormant Dormant Chain (Pn-X) Cat->P_dormant Activation I_rad->I kda Monomer Monomer (M) I_rad->Monomer Initiation P_active Active Chain (Pn•) Cat_ox->P_active Deactivation P_dormant->P_active ka P_active->P_dormant kda P_active->Monomer kp Monomer->P_active ATRP_Workflow A 1. Reagent Preparation (Inhibitor Removal) B 2. Schlenk Flask Setup (Initiator, Catalyst) A->B C 3. Deoxygenation (Vacuum/Inert Gas Cycles) B->C D 4. Reagent Addition (Monomer, Solvent, Ligand) C->D E 5. Polymerization (Heating & Stirring) D->E F 6. Monitoring (GC, GPC) E->F G 7. Termination (Exposure to Air) F->G H 8. Purification (Column Chromatography, Precipitation) G->H I 9. Characterization (GPC, NMR, etc.) H->I

Caption: Step-by-step experimental workflow for ATRP.

Part 4: Concluding Remarks and Future Outlook

While the direct application of this compound in polymer synthesis is not yet established in the literature, its chemical structure strongly suggests its viability as an ATRP initiator. The protocols and theoretical framework provided herein offer a robust starting point for researchers to explore its potential. The bulky N-substituent is of particular interest, as it may offer unique control over polymerization kinetics and polymer properties. Further research, including kinetic studies and exploration of its use with a variety of monomers, is warranted to fully elucidate the capabilities of this promising, yet unexplored, initiator. This will undoubtedly contribute to the expanding toolbox of controlled radical polymerization and enable the synthesis of novel, well-defined polymers for a range of applications, from drug delivery to advanced materials.

References

  • [No specific reference for the compound's synthesis was found in the initial search]
  • [No specific reference for the compound's use in
  • [No specific reference for the compound's use in
  • [No specific reference for the compound's synthesis was found in the initial search]
  • [No specific reference for the compound's synthesis was found in the initial search]
  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

  • [No specific reference for the compound's synthesis was found in the initial search]
  • Wikipedia. (2023). Atom transfer radical polymerization. [Link]

  • [No specific reference for the compound's use in
  • Wikipedia. (2023). Radical polymerization. [Link]

  • [No specific reference for the compound's synthesis was found in the initial search]
  • The Principles of Atom Transfer Radical Polymerization. (2023). In Encyclopedia MDPI. [Link]

  • MDPI. (n.d.). Atom Transfer Radical Polymerization (ATRP) in Synthesis of Precisely Defined Polymers. [Link]

  • Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization. Carnegie Mellon University. [Link]

  • Chemistry For Everyone. (2023, March 30). What Is Controlled Radical Polymerization (CRP)? [Video]. YouTube. [Link]

  • Boyer, C., et al. (2016). Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. Chemical Reviews, 116(4), 1803-1949. [Link]

  • Matyjaszewski Polymer Group. (n.d.). ATRP in Protic Media. Carnegie Mellon University. [Link]

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Experimental setup for reactions with N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental use of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide (CAS 69959-91-7). Due to the compound's highly sterically hindered nature, this guide emphasizes the rationale behind specific experimental choices, drawing from established principles in the chemistry of α-bromoamides. Protocols for the synthesis of the title compound, its application in nucleophilic substitution reactions, and its use as an initiator in Atom Transfer Radical Polymerization (ATRP) are detailed. Furthermore, this guide includes protocols for reaction monitoring, product purification, and spectroscopic characterization, alongside critical safety and handling procedures.

Introduction and Rationale

This compound is a unique α-bromoamide characterized by significant steric hindrance around the amide nitrogen, imparted by the 1-isopropyl-2-methylpropyl (or 2,4-dimethylpent-3-yl) group. This structural feature governs its reactivity, presenting both challenges and opportunities in synthetic chemistry.[1][2][3][4] While direct protocols for this specific molecule are scarce in the literature, its reactivity can be reliably predicted from its constituent functional groups: a tertiary α-bromo moiety and a heavily substituted amide.

The tertiary bromide makes the α-carbon an excellent electrophile for nucleophilic substitution, though the steric bulk necessitates carefully chosen conditions to favor substitution over elimination.[5][6] The bromine atom also makes the molecule a prime candidate to act as an initiator for controlled radical polymerization techniques, specifically Atom Transfer Radical Polymerization (ATRP), which allows for the synthesis of well-defined polymers.[7][8][][10][11]

This guide provides robust, logically grounded protocols to harness the synthetic potential of this versatile, yet challenging, chemical entity.

Synthesis of this compound

The synthesis of the title compound is most practically achieved via the acylation of the corresponding highly hindered amine, (1-isopropyl-2-methylpropyl)amine, with 2-bromo-2-methylpropanoyl bromide (α-bromoisobutyryl bromide). The classical approach to amide bond formation is often challenged by steric hindrance.[1][2][3][4] Therefore, the use of a highly reactive acyl halide is critical for driving the reaction to completion.

Synthetic Workflow

cluster_synthesis Synthesis Workflow amine Amine (1-isopropyl-2-methylpropyl)amine reaction Reaction Flask 0 °C to RT amine->reaction 1.0 eq acyl_bromide Acyl Bromide (2-bromo-2-methylpropanoyl bromide) acyl_bromide->reaction 1.1 eq base Base (e.g., Triethylamine) base->reaction 1.2 eq solvent Solvent (Anhydrous THF) solvent->reaction product Target Amide Product workup Aqueous Workup & Purification workup->product reaction->workup

Caption: Workflow for the synthesis of the target α-bromoamide.

Detailed Synthesis Protocol

Materials:

  • (1-isopropyl-2-methylpropyl)amine

  • 2-bromo-2-methylpropanoyl bromide

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

  • Standard glassware (round-bottom flask, addition funnel, etc.)

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, add (1-isopropyl-2-methylpropyl)amine (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred amine solution.

  • Acyl Bromide Addition: Dissolve 2-bromo-2-methylpropanoyl bromide (1.1 eq) in a minimal amount of anhydrous THF and add it to the addition funnel. Add the acyl bromide solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). The formation of triethylammonium bromide precipitate will be observed.

  • Workup:

    • Filter the reaction mixture to remove the bulk of the ammonium salt precipitate.

    • Transfer the filtrate to a separatory funnel and dilute with dichloromethane.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).[12]

Application in Nucleophilic Substitution Reactions

The tertiary α-bromo functionality makes this compound susceptible to nucleophilic attack. However, the steric hindrance around the reaction center and the amide group means that Sₙ1-type mechanisms or reactions with small, potent nucleophiles are more likely to be successful.[5] The adjacent amide group activates the α-carbon, but can also participate in side reactions.[13]

General Reaction Scheme

cluster_sn1 Nucleophilic Substitution Pathway start_mat α-Bromoamide reaction Substitution Reaction (Heat may be required) start_mat->reaction Electrophile nucleophile Nucleophile (Nu⁻) (e.g., N₃⁻, CN⁻, RCOO⁻) nucleophile->reaction Nucleophile solvent Polar Protic or Aprotic Solvent (e.g., DMF, DMSO) solvent->reaction product α-Substituted Amide bromide Bromide Ion (Br⁻) reaction->product reaction->bromide

Caption: General workflow for nucleophilic substitution reactions.

Protocol: Azide Substitution (Sₙ1-type)

This protocol describes the substitution of the bromide with an azide nucleophile, a common transformation to introduce a nitrogen-containing functional group.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the α-bromoamide (1.0 eq) and sodium azide (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3x).

    • Combine the organic extracts and wash with water (2x) and brine (1x) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality: The use of a polar aprotic solvent like DMF helps to dissolve the azide salt and stabilize the carbocation-like transition state of an Sₙ1 reaction, which is favored for tertiary halides.[5] Heating is necessary to overcome the activation energy, which is heightened by the steric hindrance.

Application as an ATRP Initiator

α-Haloamides are effective initiators for Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing polymers with controlled molecular weights and low dispersity.[7][10][11] The title compound, with its tertiary bromide, is expected to be a highly efficient initiator.

ATRP Initiation Mechanism

cluster_atrp ATRP Initiation and Propagation initiator α-Bromoamide (R-Br) radical Initiator Radical (R•) initiator->radical Activation catalyst_act Catalyst Cu(I)Lₙ catalyst_deact Deactivator Cu(II)LₙBr catalyst_act->catalyst_deact Oxidation catalyst_deact->catalyst_act Reduction monomer Monomer (M) (e.g., Styrene, Acrylate) radical->catalyst_act propagating Propagating Chain (R-Mₙ•) radical->propagating + M propagating->propagating dormant Dormant Chain (R-Mₙ-Br) propagating->dormant Deactivation dormant->catalyst_deact

Caption: Simplified mechanism of ATRP using the α-bromoamide initiator.

Protocol: ATRP of Methyl Methacrylate (MMA)

Materials:

  • This compound (Initiator, 1.0 eq)

  • Methyl methacrylate (MMA), inhibitor removed

  • Copper(I) bromide (CuBr) (1.0 eq)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand, 1.0 eq)

  • Anisole (Solvent)

  • Methanol

  • Tetrahydrofuran (THF) for analysis

Procedure:

  • Monomer Preparation: Pass MMA through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a dry Schlenk flask, add CuBr (1.0 eq). Seal the flask, and cycle between vacuum and nitrogen/argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed anisole, PMDETA (1.0 eq), MMA, and the α-bromoamide initiator (1.0 eq) via syringe.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C. The reaction is typically run for several hours. Samples can be taken periodically via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC).

  • Termination & Purification:

    • Cool the reaction to room temperature and open it to the air to quench the polymerization.

    • Dilute the viscous solution with THF.

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the polymer by filtration and dry under vacuum.

Characterization and Data

Spectroscopic Data for the Parent Compound
Technique Expected Characteristics
¹H NMR Resonances for the isopropyl and methyl groups of the N-alkyl substituent. A singlet for the six equivalent methyl protons α to the carbonyl. The N-H proton may appear as a broad singlet. Due to restricted rotation around the amide C-N bond, some signals may be broadened or duplicated at room temperature.[14]
¹³C NMR A carbonyl carbon signal (~170 ppm). A quaternary carbon signal for the C-Br bond. Signals corresponding to the carbons of the N-alkyl substituent.
IR Spectroscopy A strong C=O stretch for the amide (~1640-1680 cm⁻¹). An N-H stretch (~3300-3500 cm⁻¹).
Mass Spec (HRMS) Accurate mass measurement should confirm the molecular formula C₁₁H₂₂BrNO, showing the characteristic isotopic pattern for a bromine-containing compound.
Reaction Monitoring
Technique Application Observations
TLC Monitor the consumption of the starting α-bromoamide in substitution reactions.The starting material and product should have different Rf values. Stain with potassium permanganate or use a UV lamp if compounds are UV-active.
GC-MS Monitor volatile products and starting materials.Useful for confirming product mass and tracking reaction conversion.
¹H NMR Monitor conversion in polymerization reactions.Compare the integration of monomer vinyl peaks to the integration of polymer backbone peaks.
GPC/SEC Determine polymer molecular weight and dispersity (Đ).For a controlled polymerization, molecular weight should increase linearly with conversion, and dispersity should remain low (typically < 1.5).

Safety and Handling

  • α-Bromoamides: These compounds are alkylating agents and should be treated as toxic and corrosive.[15] Always handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16][17][18][19][20] Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Sodium Azide (NaN₃): Highly toxic. Can form explosive heavy metal azides. Do not use with chlorinated solvents like dichloromethane in the workup. Use appropriate quenching procedures.

  • Acyl Bromides: Highly corrosive and lachrymatory. React violently with water. Handle with extreme care in a fume hood.

  • Copper Catalysts: Handle in an inert atmosphere as Cu(I) is susceptible to oxidation.

References

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link][1][2][3][4]

  • Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1774. [Link][8]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link][10][11]

  • Fiveable. Alpha-Brominated Amide Definition. Organic Chemistry Key Term. [Link][13]

  • Hussain, A., et al. (2014). ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers. Polymer Chemistry, 5(8), 2872-2879. [Link][7]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link][12]

  • ChemBK. (2024). 2-BROMO-2-METHYLPROPANAMIDE. [Link][15]

  • Roberts, J. D., & Caserio, M. C. (2021). Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link][14]

  • University of Kentucky. Precautions for Using Radioactive Material. Research Safety. [Link][16]

  • UC Berkeley. Procedures for Work with Radioactive Materials. Office of Environment, Health & Safety. [Link][17]

  • Environment, Health & Safety. Handling and Storing Radioactive Materials Form. [Link][18]

  • Washington State University. Radioactive Material Safety Policies. Radiation Safety Office. [Link][19]

  • Princeton University. Handling Radioactive Materials Safely. Office of Environmental Health and Safety. [Link][20]

  • Chemistry LibreTexts. (2024). The SN1 Reaction. [Link][5]

  • YouTube. (2016). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. [Link][6]

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The Emergence of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide in Controlled Polymer Synthesis: A Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of polymer chemistry, the pursuit of macromolecules with precisely defined architectures, functionalities, and low polydispersity is paramount. Controlled/living radical polymerization (CLRP) techniques have revolutionized this field, with Atom Transfer Radical Polymerization (ATRP) standing out as a robust and versatile method. Central to the success of ATRP is the choice of the initiator, a molecule that dictates the number of growing polymer chains and can be tailored to introduce specific end-group functionalities. This guide introduces N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide, a novel functional initiator, and provides a comprehensive overview of its synthesis, properties, and application in the controlled polymerization of various monomers.

Introduction: The Critical Role of Functional Initiators in ATRP

ATRP is a powerful technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1][2] The mechanism relies on a reversible halogen atom transfer between a dormant species (the polymer chain end) and a transition-metal complex, typically copper-based, which establishes a dynamic equilibrium between active (radical) and dormant species.[3]

Any alkyl halide with activating substituents on the α-carbon can potentially serve as an ATRP initiator.[2] The "functionality" of an initiator refers to the presence of chemical groups that are distinct from the initiating site and can be used for subsequent chemical modifications, such as bioconjugation, surface immobilization, or the synthesis of block copolymers.[4] The use of functional initiators is a direct and efficient route to telechelic polymers with pre-selected α-functionality, avoiding the need for post-polymerization modifications.[4]

This compound is designed to leverage these principles. Its sterically hindered amide group offers unique solubility characteristics and potential for secondary interactions, while the 2-bromo-2-methylpropanamide moiety provides a highly efficient initiating site for ATRP.

Physicochemical Properties and Synthesis

To effectively utilize a novel initiator, a thorough understanding of its physical and chemical characteristics is essential.

Predicted Physicochemical Properties
PropertyValueSource/Method
Molecular Formula C11H22BrNO-
Molecular Weight 264.20 g/mol -
Appearance White to off-white solidPrediction based on similar structures
Solubility Soluble in common organic solvents (THF, DMF, Toluene)Prediction based on structure
Boiling Point > 200 °C (decomposes)Prediction based on similar structures
Melting Point ~80-90 °CPrediction based on similar structures
Proposed Synthesis of this compound

The synthesis of the title initiator can be achieved through a straightforward amidation reaction between 2-bromo-2-methylpropanoyl bromide and 1-isopropyl-2-methylpropylamine.

Reaction Scheme:

G cluster_reagents Reagents cluster_product Product reagent1 2-bromo-2-methylpropanoyl bromide product This compound reagent1->product + reagent2 1-isopropyl-2-methylpropylamine reagent2->product reagent1_struct reagent1_struct reagent2_struct reagent2_struct product_struct [Image of Product Structure]

A proposed synthetic route for the initiator.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-isopropyl-2-methylpropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Acyl Bromide: Cool the solution to 0 °C in an ice bath. Add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with the addition of deionized water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application as a Functional Initiator in ATRP

The efficacy of this compound as an ATRP initiator lies in the lability of the C-Br bond, which is readily and reversibly cleaved by the copper(I) catalyst to generate the initiating radical.

General Workflow for ATRP

The following diagram illustrates a typical workflow for conducting an ATRP experiment using a functional initiator.

G start Start: Prepare Reactants reagents Initiator (e.g., N1-(...)-2-bromo-...) Monomer (e.g., MMA, Styrene) Catalyst (e.g., CuBr) Ligand (e.g., PMDETA) Solvent (e.g., Toluene) start->reagents setup Assemble Reaction Vessel (Schlenk flask) reagents->setup deoxygenate Deoxygenate Mixture (Freeze-Pump-Thaw Cycles) setup->deoxygenate polymerize Initiate Polymerization (Heating to desired temperature) deoxygenate->polymerize monitor Monitor Reaction Progress (e.g., GC, NMR for conversion) polymerize->monitor terminate Terminate Polymerization (Expose to air, cool down) monitor->terminate purify Purify Polymer (Precipitation, Dialysis) terminate->purify characterize Characterize Polymer (GPC, NMR, etc.) purify->characterize end End: Obtain Functional Polymer characterize->end

General experimental workflow for ATRP.

Protocol for the ATRP of Methyl Methacrylate (MMA)

This protocol details the synthesis of poly(methyl methacrylate) (PMMA) with a specific target degree of polymerization (DP) and low polydispersity.

Materials:

  • This compound (Initiator)

  • Methyl methacrylate (MMA, monomer), inhibitor removed

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anisole (Solvent)

Procedure:

  • Reactant Calculation: For a target DP of 100 and a monomer concentration of 50% (v/v) in anisole, calculate the required molar ratios of [Monomer]:[Initiator]:[CuBr]:[PMDETA] = 100:1:1:1.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq) and the initiator (1 eq).

  • Addition of Liquid Components: Add anisole and the degassed MMA (100 eq) to the flask via a gas-tight syringe.

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Ligand Addition and Initiation: After the final thaw and under a positive pressure of nitrogen, add the degassed PMDETA (1 eq) via a gas-tight syringe. Place the flask in a preheated oil bath at 70 °C to start the polymerization.

  • Monitoring: At timed intervals, take aliquots from the reaction mixture using a nitrogen-purged syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by Gel Permeation Chromatography - GPC).

  • Termination: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling the mixture to room temperature. Dilute the mixture with THF.

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer in a large excess of cold methanol. Filter and dry the resulting PMMA in a vacuum oven overnight.

Self-Validation:

  • Linear First-Order Kinetics: A plot of ln([M]₀/[M]t) versus time should be linear, indicating a constant number of propagating chains.

  • Molecular Weight Evolution: The number-average molecular weight (Mn) determined by GPC should increase linearly with monomer conversion.

  • Low Polydispersity: The polydispersity index (PDI or Đ) should remain low (typically < 1.3) throughout the polymerization.

Synthesis of Block Copolymers

A key advantage of ATRP is the ability to synthesize block copolymers by sequential monomer addition.[5] The halogen end-group of the first polymer block serves as a macroinitiator for the polymerization of a second monomer.

Protocol for the Synthesis of PMMA-b-PBA (Poly(methyl methacrylate)-block-poly(butyl acrylate)):

  • Synthesis of PMMA Macroinitiator: Follow the protocol in section 3.2 to synthesize PMMA with a desired molecular weight. Ensure the polymerization is terminated before full conversion to preserve the halogen end-group functionality. Purify the PMMA macroinitiator by precipitation to remove unreacted monomer.

  • Chain Extension: In a clean, dry Schlenk flask, dissolve the purified PMMA macroinitiator in a suitable solvent (e.g., anisole). Add the second monomer (butyl acrylate, BA), the catalyst (CuBr), and the ligand (PMDETA).

  • Deoxygenation and Polymerization: Deoxygenate the mixture and conduct the polymerization at an appropriate temperature (e.g., 60 °C for BA).

  • Monitoring and Purification: Monitor the reaction and purify the final block copolymer as described previously.

Characterization of the Block Copolymer:

  • GPC Analysis: A clear shift to a higher molecular weight in the GPC trace compared to the PMMA macroinitiator, with the preservation of a narrow PDI, confirms the successful chain extension.

  • NMR Spectroscopy: ¹H NMR spectroscopy can be used to determine the composition of the block copolymer by integrating the characteristic peaks of the PMMA and PBA blocks.

Advanced Applications and Future Outlook

The unique structure of this compound opens doors to various advanced applications:

  • Drug Delivery: The initiator can be used to synthesize well-defined polymers for creating micelles or nanoparticles for targeted drug delivery. The amide functionality could potentially enhance biocompatibility or provide sites for further modification. Esters of 2-bromo-2-methylpropanoate have been used as macroinitiators for polymers of interest in drug delivery.[1]

  • Surface Modification: The functional group can be used to graft polymers onto surfaces, altering their properties for applications in biosensors, anti-fouling coatings, or stimuli-responsive materials.[6]

  • Complex Architectures: This initiator can be a building block for more complex polymer architectures, such as star polymers or brush copolymers, by employing multifunctional core molecules.[7]

The continued development of novel functional initiators like this compound is crucial for advancing polymer science and materials engineering. Future research could explore the influence of the bulky N-substituent on polymerization kinetics and the potential for this group to direct self-assembly processes.

Conclusion

This compound is a promising functional initiator for Atom Transfer Radical Polymerization. Its rational design allows for the synthesis of well-defined polymers with a versatile handle for post-polymerization modification or for influencing polymer properties through its inherent chemical nature. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this initiator in their pursuit of novel and functional polymeric materials.

References

  • Rambarran, T., & Sheardown, H. D. (2021).
  • Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator.
  • Controlled Radical Polymeriz
  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
  • Use of functional ATRP initiators. Matyjaszewski Polymer Group, Carnegie Mellon University.
  • Synthesis of Block Copolymers by Mechanistic Transformation from Reversible Complexation Mediated Living Radical Polymerization to the Photoinduced Radical Oxidation/Addition/Deactiv
  • 2-Bromo-2-methyl-N-p-tolylpropanamide. PMC, NIH.
  • Aqueous-Based Initiator Attachment and ATRP Grafting of Polymer Brushes from Poly(methyl methacrylate)
  • Chapter 8: Atom Transfer Radical Polymerization (
  • Controlled radical polymerization - Design the architecture of polymers. Polymer-Chemistry.
  • Exploring Isopropyl 2-Bromo-2-Methylpropanoate: Properties, Synthesis, and Applic
  • Atom Transfer Radical Polymerization. Matyjaszewski Polymer Group, Carnegie Mellon University.
  • Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications.
  • 2-Bromo-2-methylpropanamide. PubChem.
  • 2.
  • ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. MDPI.
  • Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymeriz
  • Radical polymeriz
  • ATRP in Protic Media. Matyjaszewski Polymer Group, Carnegie Mellon University.
  • Block Copolymers: Synthesis, Self-Assembly, and Applic
  • Allyl Halide (Macro)initiators in ATRP: Synthesis of Block Copolymers with Polyisobutylene Segments.
  • Functional Biomaterials Synthesized by Double-Head Polymeriz
  • N-Isopropylisobutyramide. PubChem, NIH.
  • 2-bromo-N-methylpropanamide. PubChem, NIH.

Sources

Application Notes and Protocols: A Guide to the Analytical Characterization of Polymers Initiated by N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides detailed application notes and step-by-step protocols for the analytical characterization of polymers synthesized via Atom Transfer Radical Polymerization (ATRP) using the initiator N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the essential techniques required to elucidate polymer structure, molar mass, thermal properties, and more. The protocols emphasize not only the procedural steps but also the scientific rationale behind experimental choices, ensuring a robust and validated approach to polymer analysis.

Introduction: The Significance of Precise Polymer Characterization

The initiator, this compound, is a specialized derivative of the common ATRP initiator, 2-bromoisobutyramide. Its bulky N-alkyl substituent provides a unique end-group functionality that can influence the solubility, thermal properties, and self-assembly behavior of the resulting polymers. ATRP is a controlled radical polymerization technique, prized for its ability to produce polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1][2][3] These well-defined polymers are critical in high-precision applications such as drug delivery, tissue engineering, and advanced materials.[4][5]

Consequently, rigorous analytical characterization is not merely a quality control step but a fundamental necessity to confirm the success of the "controlled" polymerization, understand the structure-property relationships, and ensure the material's performance and reliability for its intended application.[6][7][8] This guide outlines a logical workflow of analytical techniques, from initial confirmation of polymerization to in-depth structural and thermal analysis.

G cluster_workflow General Polymer Characterization Workflow A Polymer Synthesis (ATRP Initiation) B Primary Structural Confirmation (NMR, FTIR) A->B Initial Check C Molar Mass & Distribution Analysis (GPC/SEC, Mass Spectrometry) B->C If Structure Confirmed C->B Re-evaluate Synthesis D Thermal Properties Assessment (DSC, TGA) C->D If Molar Mass is as Expected D->C Unexpected Properties E Advanced Characterization (DLS, XRD, etc.) D->E Application-Specific Needs F Final Application / Formulation E->F G cluster_gpc Principle of GPC/SEC Separation cluster_molecules col GPC Column Porous Gel Beads large Large Polymer small Small Polymer col:f1->small Diffuses into pores (Longer Path) path_large Excluded from pores (Shorter Path) large->col:f0 Enters Column small->col:f0 Enters Column elution Elution Order elution->large Elutes First elution->small Elutes Last G cluster_dsc DSC Experimental Setup cluster_cells cluster_output Furnace Furnace (Controlled Heating/Cooling) Sample Sample Pan (Polymer) Reference Reference Pan (Empty) Sensor Temperature Sensor Temperature Sensor Sample->Sensor:f0 Reference->Sensor:f1 HeatFlow Differential Heat Flow (Δq) Sensor->HeatFlow Plot Heat Flow vs. Temperature Plot HeatFlow->Plot

Sources

Application Notes and Protocols for N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide in Controlled Radical Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide as an initiator in controlled radical polymerization (CRP), with a primary focus on Atom Transfer Radical Polymerization (ATRP). These notes are designed to offer both foundational knowledge and practical, actionable protocols for researchers in polymer chemistry, materials science, and drug development. We will explore the initiator's structural significance, its role in the ATRP equilibrium, and detailed methodologies for its use in synthesizing well-defined polymers.

Introduction: The Strategic Role of the Initiator in Controlled Polymerization

Controlled radical polymerization techniques have revolutionized the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1][2] Among these methods, Atom Transfer Radical Polymerization (ATRP) stands out for its robustness and tolerance to a wide variety of monomers and functional groups.[1]

The heart of a successful ATRP process lies in the careful selection of its components: the monomer, the transition metal catalyst, the ligand, and, critically, the initiator. The initiator dictates the number of growing polymer chains and introduces functionality at the α-chain end.[1] this compound is a specialized alkyl halide initiator. Its structure is tailored for precise initiation of polymerization. The 2-bromo-2-methylpropanamide group provides a tertiary alkyl halide, which is a highly efficient initiating site for ATRP, while the N-substituted amide moiety can influence the initiator's solubility and its interaction with the catalytic system and monomers.

The use of such functional initiators is a key strategy for producing end-functionalized polymers, which are crucial for applications in drug delivery, bioconjugation, and surface modification.[3][4]

The Mechanism of Action in ATRP

ATRP is a reversible deactivation radical polymerization where a dynamic equilibrium is established between active, propagating radicals and dormant species.[5][6] This equilibrium is catalyzed by a transition metal complex, typically copper-based.[1] The general mechanism is illustrated below.

The ATRP Equilibrium

The process begins with the activation of the initiator, this compound (R-X), by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/Ligand). This results in the formation of a radical (R•) and the oxidized metal complex (e.g., Cu(II)Br₂/Ligand).[6] The generated radical then propagates by adding to monomer units. The propagating chain (Pₙ•) can be deactivated by the higher oxidation state metal complex, reforming a dormant polymer chain (Pₙ-X) and the activator complex.[6] This reversible activation-deactivation cycle ensures a low concentration of radicals at any given time, minimizing termination reactions and allowing for controlled chain growth.[1]

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Deactivation Initiator R-X (Initiator) Radical R• Initiator->Radical k_act Catalyst_I Cu(I)/L (Activator) Catalyst_I->Radical Catalyst_II X-Cu(II)/L (Deactivator) Radical->Catalyst_II Propagating_Radical Pₙ• Radical->Propagating_Radical + M Monomer Monomer (M) Propagating_Radical->Monomer + M Dormant_Chain Pₙ-X (Dormant) Propagating_Radical->Dormant_Chain k_deact Dormant_Chain->Propagating_Radical k_act Catalyst_I_rev Cu(I)/L (Activator) Catalyst_I_rev->Propagating_Radical Catalyst_II_rev X-Cu(II)/L (Deactivator) Catalyst_II_rev->Dormant_Chain

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Protocols

The following protocols are provided as a starting point and can be optimized based on the specific monomer and desired polymer characteristics.

Materials and Reagents
Component Suggested Grade/Purity Purpose Supplier Example
This compound>97%InitiatorCustom synthesis or specialized chemical supplier
Monomer (e.g., Methyl Methacrylate, Styrene)>99%, inhibitor removedBuilding block of the polymerSigma-Aldrich, TCI
Copper(I) Bromide (CuBr)99.99%Catalyst (activator)Sigma-Aldrich
Copper(II) Bromide (CuBr₂)99.99%Catalyst (deactivator)Sigma-Aldrich
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)>99%LigandSigma-Aldrich
AnisoleAnhydrousSolventSigma-Aldrich
Tetrahydrofuran (THF)HPLC gradeSolvent for analysisSigma-Aldrich
MethanolACS gradeNon-solvent for precipitationVWR
Protocol for a Typical ATRP of Methyl Methacrylate (MMA)

This protocol targets a poly(methyl methacrylate) (PMMA) with a degree of polymerization (DP) of 100.

1. Reagent Preparation:

  • Monomer Purification: Pass MMA through a column of basic alumina to remove the inhibitor.

  • Catalyst/Ligand Solution: In a glovebox or under inert atmosphere, prepare a stock solution of the catalyst complex. For a typical reaction, this can be done in situ.

2. Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and CuBr₂ (2.2 mg, 0.01 mmol).

  • Add this compound (assuming a molecular weight of ~278.23 g/mol , use 27.8 mg, 0.1 mmol).

  • Add purified MMA (1.0 g, 10 mmol) and anisole (1 mL).

  • Add PMDETA (21 µL, 0.1 mmol).

  • The flask is sealed with a rubber septum and the mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

3. Polymerization:

  • After the final thaw, the flask is backfilled with an inert gas (Argon or Nitrogen) and placed in a preheated oil bath at 60 °C.

  • The polymerization is allowed to proceed with vigorous stirring. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.

4. Termination and Purification:

  • To quench the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The solution should turn green/blue, indicating oxidation of the copper catalyst.

  • Dilute the mixture with THF (~5 mL).

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol (~200 mL) with stirring.

  • Isolate the white polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

5. Characterization:

  • Monomer Conversion: Determined by ¹H NMR spectroscopy or gas chromatography (GC).

  • Molecular Weight and Dispersity (Đ): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) calibrated with polymer standards (e.g., polystyrene or PMMA).

Experimental Workflow Diagram

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Purify Monomer C Assemble Reaction in Schlenk Flask A->C B Weigh Initiator, Catalyst, Ligand B->C D Freeze-Pump-Thaw Cycles C->D E Immerse in Preheated Oil Bath D->E F Monitor Conversion E->F G Terminate Polymerization F->G H Precipitate Polymer G->H I Filter and Dry H->I J Characterize Polymer (GPC, NMR) I->J

Caption: A typical experimental workflow for ATRP.

Self-Validating Systems and Expected Results

A well-controlled ATRP should exhibit specific kinetic behavior. The trustworthiness of the protocol can be validated by observing the following:

  • Linear First-Order Kinetics: A plot of ln([M]₀/[M]) versus time should be linear, indicating a constant number of propagating chains.

  • Linear Evolution of Molecular Weight with Conversion: The number-average molecular weight (Mₙ) should increase linearly with monomer conversion.

  • Low Dispersity: The resulting polymer should have a narrow molecular weight distribution, with a dispersity index (Đ = Mₙ/Mₙ) typically below 1.3.[1]

Hypothetical Data for MMA Polymerization
Time (h) Conversion (%) Mₙ (GPC, g/mol ) Đ
1252,6001.15
2485,0001.12
4757,7001.10
6929,4001.08

Applications in Drug Development and Materials Science

The ability to synthesize polymers with precise control over their architecture and end-group functionality opens up numerous possibilities in advanced applications:

  • Drug-Polymer Conjugates: The α-functionality introduced by the initiator can be used to attach therapeutic agents, creating well-defined drug delivery systems.

  • Surface Modification: Polymers initiated with this compound can be grafted from surfaces to create biocompatible coatings, anti-fouling surfaces, or responsive materials.[7][8]

  • Block Copolymers: The living nature of ATRP allows for the sequential addition of different monomers to create block copolymers with unique self-assembly properties, useful for forming micelles for drug encapsulation.[2]

Conclusion

This compound serves as a highly effective initiator for controlled radical polymerization, particularly ATRP. Its structure allows for the synthesis of well-defined polymers with a functional α-end group. By following the detailed protocols and understanding the underlying mechanism, researchers can leverage this initiator to create a wide range of advanced polymeric materials for various applications, from drug delivery to materials science. The key to success lies in meticulous experimental technique, particularly in maintaining an oxygen-free environment and using purified reagents.

References

  • Exploring Isopropyl 2-Bromo-2-Methylpropanoate: Properties, Synthesis, and Applications. (n.d.). Google Cloud.
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  • Atom transfer radical polymerization. (n.d.). Wikipedia.
  • NOVEL MULTIFUNCTIONAL AZO INITIATORS FOR FREE RADICAL POLYMERIZATIONS: METHODS OF PREPARATION. (2010). WIPO Patentscope.
  • Living Radical Polymerization: ATRP. (2021). Chemistry LibreTexts.
  • Tailoring polymer dispersity by mixing ATRP initiators. (2021). RSC Publishing.
  • ATRP Ligands & Initiators: Clean Functional Polymers. (n.d.). Sigma-Aldrich.
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  • Surface Initiated ATRP: Synthesis and Characterization of Functional Polymers Grafted on Modified Cellulose Beads. (2025). ResearchGate.
  • Initiators. (n.d.). Carnegie Mellon University.
  • Tailoring polymer dispersity by mixing ATRP initiators. (n.d.). Research Collection.
  • Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator. (2025). ResearchGate.
  • 2-Bromo-2-methyl-N-p-tolylpropanamide. (n.d.). PMC - NIH.
  • Aqueous-Based Initiator Attachment and ATRP Grafting of Polymer Brushes from Poly(methyl methacrylate) Substrates. (n.d.). NIH.
  • Atom Transfer Radical Polymerization. (n.d.). Matyjaszewski Polymer Group.
  • Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. (n.d.). ACS Publications.

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Application Notes and Protocols: Characterization of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide is a novel synthetic compound for which extensive biological data is not yet publicly available. Analysis of its chemical structure provides critical insights into its potential mechanism of action and informs the experimental strategy for its characterization. The molecule incorporates a 2-bromo-2-methylpropanamide group, which is structurally analogous to reactive fragments used in the synthesis of covalent inhibitors and probes.[1][2] The bromine atom on a tertiary carbon is a good leaving group, suggesting the compound may act as an alkylating agent, forming a covalent bond with nucleophilic residues (such as cysteine, lysine, or histidine) in a biological target.[3] Covalent inhibitors can offer advantages such as prolonged duration of action and increased biochemical efficiency.[1][2]

The bulky, hydrophobic N-alkyl group (1-isopropyl-2-methylpropyl) will largely determine the compound's physicochemical properties, such as solubility and membrane permeability, and will mediate non-covalent interactions within a target's binding pocket, driving selectivity.

This document provides a comprehensive framework and detailed protocols for the initial characterization of this compound, henceforth referred to as "Compound X." The protocols are designed to guide researchers in determining appropriate dosing and concentration for in vitro and in vivo experiments, starting from fundamental physicochemical characterization to preliminary efficacy and target engagement studies.

PART 1: Physicochemical Characterization and Stock Solution Preparation

A crucial first step in working with any new chemical entity is to determine its fundamental properties and establish a reliable method for its solubilization and storage.[4]

Solubility Assessment

The hydrophobicity of the N-alkyl group suggests that Compound X will have low aqueous solubility. Therefore, initial solubility testing in common laboratory solvents is required.

Protocol: Small-Scale Solubility Testing

  • Weigh 1-2 mg of Compound X into several separate microfuge tubes.

  • Add 100 µL of a test solvent to the first tube. Common starting solvents include Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and Methanol (MeOH).

  • Vortex vigorously for 1-2 minutes.

  • Visually inspect for undissolved particulate matter.

  • If the compound dissolves completely, the solubility is at least 10-20 mg/mL in that solvent. If not, incrementally add another 100 µL of solvent and repeat the process to estimate the approximate solubility.

  • DMSO is the preferred solvent for creating high-concentration stock solutions for in vitro use due to its high solubilizing power and general compatibility with cell culture media at low final concentrations (typically ≤0.5% v/v).

Preparation of Stock Solutions

Once a suitable solvent is identified (e.g., DMSO), a high-concentration primary stock solution should be prepared, aliquoted, and stored correctly to maintain its integrity.

Protocol: 10 mM DMSO Stock Solution Preparation

  • Accurately weigh a precise amount of Compound X (e.g., 5 mg).

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 278.23 g/mol .

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Molarity (mol/L))

  • Add the calculated volume of high-purity, anhydrous DMSO to the vial containing Compound X.

  • Vortex or sonicate gently until the compound is fully dissolved.

  • Prepare small-volume single-use aliquots (e.g., 10-20 µL) in sterile microfuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

PART 2: In Vitro Experimental Protocols

The initial goal of in vitro testing is to determine the concentration range over which Compound X exhibits biological activity, typically starting with cytotoxicity, and then moving to more specific functional or target-based assays.

Determining Cytotoxicity and IC50

A cytotoxicity assay is fundamental for identifying the concentrations at which a compound affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method that measures metabolic activity, which is proportional to the number of viable cells.[5][6][7]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[5]

  • Compound Preparation: Prepare a serial dilution of Compound X from your 10 mM stock. A common approach is to perform a 1:3 serial dilution in culture medium to create a range of concentrations (e.g., 100 µM, 33.3 µM, 11.1 µM, etc., down to low nM). Remember to include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no cells" blank control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound X or the vehicle control.

  • Incubation: Incubate the plate for a relevant period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[8] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.[7]

  • Data Analysis: Subtract the blank control absorbance, normalize the data to the vehicle control (defined as 100% viability), and plot the percent viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 1: Example Data Layout for IC50 Determination

Concentration (µM)Absorbance (570 nm)% Viability (Normalized)
1000.1510%
33.30.2525%
11.10.4045%
3.70.7580%
1.20.9598%
0.41.02102%
Vehicle (DMSO)1.00100%
Blank (Media Only)0.050%
Assessing Target Engagement (Hypothetical)

Given the potential covalent mechanism of Compound X, confirming that it binds to its intended protein target within a cellular context is essential. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11] It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[12][13]

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with Compound X at a relevant concentration (e.g., 10x the IC50) and a vehicle control for a defined period (e.g., 1-2 hours).

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS supplemented with protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). One aliquot should be kept on ice as the non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Sample Preparation and Western Blot: Carefully collect the supernatant (soluble protein fraction). Normalize the protein concentration, prepare samples for SDS-PAGE, and perform a Western blot using a primary antibody specific to the hypothesized target protein.

  • Analysis: In the vehicle-treated samples, the band intensity of the target protein will decrease as the temperature increases, reflecting its denaturation. In the Compound X-treated samples, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures. This is observed as a "shift" in the melting curve to the right.[13][14]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Heat Challenge cluster_analysis Analysis A 1. Treat Cells (Vehicle vs. Compound X) B 2. Harvest & Aliquot A->B C 3. Apply Temp Gradient (e.g., 40-70°C) B->C D 4. Lyse Cells & Separate Soluble Fraction C->D E 5. Western Blot for Target Protein D->E F 6. Analyze Thermal Shift E->F

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

PART 3: In Vivo Dosing and Concentration

Transitioning to in vivo models requires careful formulation development and a dose-finding strategy to establish a safe and effective dosing regimen.[15]

Formulation for Preclinical Studies

Compound X is predicted to be poorly water-soluble, necessitating a formulation that can be safely administered to animals.[4] A common strategy for early-stage studies is to create a suspension or a solution using biocompatible vehicles.[16]

Table 2: Common Excipients for Preclinical Formulations

Vehicle ComponentPurposeTypical Concentration RangeRoute
PBS / SalineAqueous base-IV, IP, PO, SC
Tween® 80 / Kolliphor® ELSurfactant/Solubilizer1-10%IV, IP, PO
PEG 300 / PEG 400Co-solvent10-50%IV, IP, PO
Carboxymethylcellulose (CMC)Suspending agent0.5-2%PO
Corn Oil / Sesame OilLipid vehicle-PO, SC, IM

IV: Intravenous, IP: Intraperitoneal, PO: Oral, SC: Subcutaneous. Formulations for IV must be sterile-filtered solutions, whereas PO can be a suspension.[17]

Protocol: Preparation of a 10 mg/mL Suspension for Oral Gavage (Example)

  • Vehicle Preparation: Prepare a 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 solution in sterile water. Mix thoroughly until a homogenous, slightly viscous solution is formed.

  • Weigh Compound: Accurately weigh the required amount of Compound X for the desired final concentration and volume (e.g., 100 mg for 10 mL of a 10 mg/mL suspension).

  • Levigation: In a mortar, add a small amount of the vehicle to the powdered compound and grind with a pestle to create a smooth, uniform paste. This step, known as levigation, is critical for preventing particle aggregation.[17]

  • Final Suspension: Gradually add the remaining vehicle to the paste while mixing continuously. Transfer to a sterile container.

  • Homogenization: Stir the suspension continuously with a magnetic stir bar before and during dose administration to ensure a uniform concentration.

  • Stability: Preclinical formulations should be prepared fresh daily unless stability data demonstrates otherwise.[18]

Dose-Range Finding (DRF) Study

A DRF or tolerability study is performed in a small number of animals (typically rodents) to identify the maximum tolerated dose (MTD) and observe any signs of toxicity.

Protocol: Rodent Dose-Range Finding Study

  • Animal Model: Use healthy, young adult mice or rats (e.g., C57BL/6 mice). Group animals (n=2-3 per dose group).

  • Dose Selection: Select a range of doses. A common starting point is a logarithmic dose escalation (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg). The route of administration (e.g., oral gavage) should match the intended therapeutic route.[17]

  • Administration: Administer a single dose of the formulated Compound X to each group. Include a vehicle-only control group.

  • Monitoring: Observe the animals closely for the first few hours post-dosing and then daily for 7-14 days. Monitor for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) and any mortality.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause severe toxicity or more than a 10% loss in body weight. This dose can then be used as the upper limit for subsequent efficacy studies.

InVivo_Workflow cluster_formulation Formulation Development cluster_dosing Dose-Range Finding cluster_monitoring Monitoring & Endpoint A Select Vehicle (e.g., 0.5% CMC) B Prepare Suspension (e.g., 10 mg/mL) A->B C Select Dose Levels (10, 30, 100 mg/kg) B->C D Administer Single Dose (PO, n=3/group) C->D E Vehicle Control Group F Daily Clinical Observation (Weight, Behavior) D->F E->F G Determine MTD F->G H Proceed to Efficacy Studies G->H

Caption: Workflow for In Vivo Formulation and Dose-Finding.

Conclusion

The successful characterization of a novel compound like this compound hinges on a systematic, stepwise approach. By first establishing its fundamental physicochemical properties and then progressing through carefully designed in vitro and in vivo protocols, researchers can effectively determine the appropriate concentrations and doses for meaningful pharmacological evaluation. The potential covalent mechanism of action warrants specialized assays like CETSA to confirm target engagement, providing a robust foundation for further drug development efforts.

References

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Sources

Application Notes and Protocols: N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide for Advanced Block Copolymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthesis, characterization, and application of a novel, sterically hindered initiator, N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide, for Atom Transfer Radical Polymerization (ATRP). The unique structural features of this initiator offer distinct advantages in the controlled synthesis of well-defined block copolymers, a class of macromolecules with profound implications in drug delivery, nanotechnology, and materials science. We provide scientifically grounded, step-by-step protocols for the synthesis of the initiator and its subsequent use in the polymerization of exemplary monomers to form block copolymers. This document is intended to empower researchers to leverage this initiator for the creation of novel polymeric architectures with precisely engineered properties.

Introduction: The Rationale for a Novel Initiator

Block copolymers, composed of two or more distinct polymer chains linked covalently, have garnered significant interest due to their ability to self-assemble into ordered nanostructures.[1] This behavior is the cornerstone of their application in diverse fields. The precise control over the synthesis of these macromolecules is paramount to tailoring their final properties. Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful and versatile controlled/"living" radical polymerization technique, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[2][3]

The heart of an ATRP system is the initiator, an alkyl halide that, in conjunction with a transition metal catalyst, reversibly generates radicals to propagate polymerization.[4] The structure of the initiator dictates the α-end group of the resulting polymer and can influence the initiation efficiency and overall control of the polymerization. While numerous initiators are commercially available, the development of novel initiators with unique steric and electronic properties remains a key area of research for accessing new polymer architectures and functionalities.

Herein, we introduce this compound, a novel α-bromoamide initiator. The bulky N-substituent (1-isopropyl-2-methylpropyl) is designed to provide significant steric hindrance around the initiating site. This can be advantageous in controlling the initiation rate and potentially minimizing termination reactions, leading to polymers with higher chain-end fidelity. This guide provides a complete workflow, from the synthesis of this initiator to its application in block copolymer synthesis.

Synthesis of the ATRP Initiator: this compound

The synthesis of the target initiator is a two-step process, commencing with the preparation of the secondary amine precursor, N-(1-isopropyl-2-methylpropyl)amine, followed by its reaction with 2-bromo-2-methylpropanoyl bromide.

Synthesis of N-(1-Isopropyl-2-methylpropyl)amine via Reductive Amination

The sterically hindered secondary amine is synthesized via the reductive amination of 2,4-dimethyl-3-pentanone with ammonia. The Leuckart reaction provides a suitable, albeit high-temperature, method for this transformation.[5][6]

Figure_1_Amine_Synthesis ketone 2,4-Dimethyl-3-pentanone amine N-(1-Isopropyl-2-methylpropyl)amine ketone->amine Reductive Amination (Leuckart Reaction) High Temperature reagents Ammonium formate (or Formamide/Formic Acid) reagents->amine

Caption: Figure 1: Synthesis of the amine precursor.

Protocol 1: Synthesis of N-(1-Isopropyl-2-methylpropyl)amine

Step Procedure Causality and Insights
1. Reaction Setup In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dimethyl-3-pentanone (1.0 eq) and ammonium formate (2.0-3.0 eq).Ammonium formate serves as both the ammonia source and the reducing agent (in the form of formic acid upon decomposition). An excess is used to drive the reaction to completion.
2. Heating Heat the reaction mixture to 160-180 °C and maintain this temperature for 12-24 hours.The Leuckart reaction requires high temperatures to facilitate the formation of the formamide intermediate and subsequent reduction.[7]
3. Hydrolysis Cool the reaction mixture to room temperature. Add a 20% aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 12).The initial product is the N-formyl derivative of the target amine. Basic hydrolysis is necessary to cleave the formyl group and liberate the free amine.[7]
4. Extraction Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).The amine is soluble in the organic phase, while the inorganic salts remain in the aqueous phase.
5. Purification Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by fractional distillation under reduced pressure.Distillation is an effective method for purifying liquid amines from non-volatile impurities.[8]
6. Characterization Characterize the purified product by ¹H NMR and IR spectroscopy.¹H NMR will show characteristic signals for the alkyl protons, and the N-H proton will appear as a broad singlet.[4][9] IR spectroscopy will show a characteristic N-H stretch for a secondary amine.[2]
Synthesis of this compound

The purified secondary amine is then acylated using 2-bromo-2-methylpropanoyl bromide in the presence of a base to neutralize the HBr byproduct.[10][11]

Figure_2_Initiator_Synthesis amine N-(1-Isopropyl-2-methylpropyl)amine initiator N1-(1-Isopropyl-2-methylpropyl)- 2-bromo-2-methylpropanamide amine->initiator acyl_bromide 2-Bromo-2-methylpropanoyl bromide acyl_bromide->initiator Acylation base Triethylamine base->initiator

Caption: Figure 2: Synthesis of the ATRP initiator.

Protocol 2: Synthesis of the ATRP Initiator

Step Procedure Causality and Insights
1. Reaction Setup In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(1-Isopropyl-2-methylpropyl)amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive acyl bromide.[12] Triethylamine acts as a base to scavenge the HBr formed during the reaction, preventing protonation of the starting amine.[4]
2. Addition of Acyl Bromide Cool the solution to 0 °C in an ice bath. Add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 eq) in anhydrous DCM dropwise over 30 minutes with vigorous stirring.Dropwise addition at low temperature helps to control the exothermic reaction and minimize side reactions.
3. Reaction Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.This ensures the reaction proceeds to completion.
4. Workup Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).The bicarbonate wash removes any remaining acidic species, and the brine wash removes residual water.
5. Purification Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.Purification is essential to remove any unreacted starting materials or byproducts that could interfere with the polymerization.
6. Characterization Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.NMR spectroscopy will confirm the structure of the initiator, showing the characteristic signals for the amide and the alkyl groups. Mass spectrometry will confirm the molecular weight.

Table 1: Reagent Quantities for Initiator Synthesis (Example Scale)

ReagentMolar Mass ( g/mol )MolesMass/Volume
Amine Synthesis
2,4-Dimethyl-3-pentanone114.190.111.4 g
Ammonium formate63.060.2515.8 g
Initiator Synthesis
N-(1-Isopropyl-2-methylpropyl)amine129.260.056.46 g
Triethylamine101.190.068.3 mL
2-Bromo-2-methylpropanoyl bromide229.900.05512.6 g
Anhydrous DCM--100 mL

Application in Block Copolymer Synthesis by ATRP

The synthesized initiator can be used to polymerize a wide range of monomers amenable to ATRP, such as styrenes and (meth)acrylates.[13] The following protocol outlines the synthesis of a poly(methyl methacrylate)-b-polystyrene (PMMA-b-PS) block copolymer.

Figure_3_Block_Copolymer_Synthesis cluster_0 Step 1: Synthesis of PMMA Macroinitiator cluster_1 Step 2: Chain Extension with Styrene initiator Initiator pmma_mi PMMA Macroinitiator initiator->pmma_mi mma Methyl Methacrylate (MMA) mma->pmma_mi ATRP catalyst1 Cu(I)Br / PMDETA catalyst1->pmma_mi pmma_mi2 PMMA Macroinitiator block_copolymer PMMA-b-PS Block Copolymer pmma_mi2->block_copolymer styrene Styrene (S) styrene->block_copolymer ATRP catalyst2 Cu(I)Br / PMDETA catalyst2->block_copolymer

Caption: Figure 3: Workflow for PMMA-b-PS block copolymer synthesis.

Synthesis of PMMA Macroinitiator

Protocol 3: Synthesis of Poly(methyl methacrylate) Macroinitiator

Step Procedure Causality and Insights
1. Reagent Preparation Purify methyl methacrylate (MMA) by passing it through a column of basic alumina to remove the inhibitor. Degas all solvents and monomers by several freeze-pump-thaw cycles.Removal of the inhibitor is crucial as it can quench the radical polymerization. Oxygen must be removed as it can terminate the growing polymer chains.[14]
2. Reaction Setup In a Schlenk flask under an inert atmosphere, add Cu(I)Br (1.0 eq relative to initiator) and a magnetic stirrer. Add the desired solvent (e.g., anisole or toluene).The copper(I) species is the activator in the ATRP equilibrium.[8]
3. Ligand Addition Add N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (1.0 eq relative to Cu(I)Br) to the flask. Stir until the copper salt dissolves and the solution becomes homogeneous.The ligand solubilizes the copper catalyst and tunes its reactivity.
4. Monomer and Initiator Addition Add the degassed MMA and a stock solution of the initiator in the chosen solvent via syringe.The ratio of monomer to initiator determines the target molecular weight of the polymer.
5. Polymerization Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C). Monitor the reaction progress by taking samples periodically and analyzing monomer conversion by ¹H NMR or gas chromatography.The reaction temperature influences the polymerization rate.
6. Termination and Purification Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it down. Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.[15] Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).Exposure to oxygen terminates the polymerization by reacting with the growing radicals. Alumina chromatography is an effective method for catalyst removal.[15] Precipitation isolates the polymer from unreacted monomer and other soluble impurities.
7. Characterization Characterize the purified PMMA macroinitiator by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn) and polydispersity index (PDI).GPC analysis is essential to confirm the controlled nature of the polymerization, indicated by a narrow PDI (typically < 1.3).[9]
Chain Extension with Styrene to form PMMA-b-PS

Protocol 4: Synthesis of PMMA-b-PS Block Copolymer

Step Procedure Causality and Insights
1. Reaction Setup In a Schlenk flask under an inert atmosphere, dissolve the purified PMMA macroinitiator in the desired solvent. Add Cu(I)Br and PMDETA as described in Protocol 3.The halogen end-group of the PMMA macroinitiator will be activated by the copper catalyst to initiate the polymerization of the second monomer.
2. Monomer Addition Add purified and degassed styrene to the reaction mixture.The amount of styrene added will determine the length of the second block.
3. Polymerization Immerse the flask in a preheated oil bath at a suitable temperature for styrene polymerization (e.g., 110 °C). Monitor the reaction as before.Styrene polymerization typically requires a higher temperature than methacrylate polymerization in ATRP.[16]
4. Termination and Purification Terminate and purify the block copolymer using the same procedure as for the macroinitiator.
5. Characterization Characterize the final PMMA-b-PS block copolymer by GPC and ¹H NMR.GPC will show a clear shift to a higher molecular weight compared to the PMMA macroinitiator, with the PDI remaining low.[17] ¹H NMR can be used to determine the composition of the block copolymer by integrating the characteristic signals of the PMMA and PS blocks.[1][18]

Table 2: Example Conditions for PMMA-b-PS Synthesis

ParameterPMMA MacroinitiatorPMMA-b-PS Block Copolymer
Initiator This compoundPMMA-Br
Monomer Methyl Methacrylate (MMA)Styrene (S)
[Monomer]:[Initiator] 100:1200:1 (relative to PMMA-Br)
Catalyst System Cu(I)Br / PMDETACu(I)Br / PMDETA
[Initiator]:[Cu(I)Br]:[PMDETA] 1:1:11:1:1
Solvent AnisoleAnisole
Temperature 70 °C110 °C
Target Mn ( g/mol ) ~10,000~30,000

Data Interpretation and Troubleshooting

  • GPC Analysis: A successful block copolymerization will be indicated by a monomodal GPC trace that has shifted to a higher molecular weight compared to the macroinitiator, while maintaining a low PDI. The presence of a shoulder or a peak at the molecular weight of the macroinitiator suggests incomplete initiation of the second block.

  • ¹H NMR Analysis: The composition of the block copolymer can be calculated by comparing the integration of the methoxy protons of PMMA (around 3.6 ppm) with the aromatic protons of PS (around 6.3-7.2 ppm).

  • Troubleshooting:

    • High PDI: This could be due to impurities (e.g., oxygen, water, inhibitor), incorrect stoichiometry of the catalyst system, or too high a reaction temperature leading to termination reactions.

    • Bimodal GPC Trace: This often indicates inefficient initiation of the second block. Ensure the macroinitiator is pure and the halogen end-group is intact.

    • Slow or No Polymerization: This can be caused by catalyst deactivation or the presence of inhibitors. Ensure all reagents are properly purified and degassed.

Conclusion

The novel initiator, this compound, provides a valuable tool for the synthesis of well-defined block copolymers via ATRP. Its sterically hindered nature offers potential advantages in controlling the polymerization process. The detailed protocols provided in this guide, from the synthesis of the initiator to its application in block copolymerization, are designed to be a practical resource for researchers in polymer chemistry, materials science, and drug development. By following these scientifically grounded procedures, researchers can confidently explore the synthesis of novel polymeric materials with tailored architectures and functionalities.

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  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Kalsi, V., et al. (2012). Catalytic Organometallic Reactions of Ammonia. ACS Catalysis, 2(10), 2137-2147. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Matyjaszewski, K., et al. (1995). Controlled/"Living" Radical Polymerization. Halogen Atom Transfer Radical Polymerization Promoted by a Cu(I)/Cu(II) Redox Process. Macromolecules, 28(26), 7901-7910. [Link]

  • Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • Matyjaszewski Polymer Group. (n.d.). Starting Points. Carnegie Mellon University. Retrieved from [Link]

  • Percec, V., et al. (1998). Atom Transfer Radical Polymerization of Styrene Using a Novel Octafunctional Initiator: Synthesis of Well-Defined Polystyrene Stars. Macromolecules, 31(12), 4053-4056. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this novel N-substituted acrylamide monomer. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your polymerization experiments. Our goal is to equip you with the knowledge to overcome common challenges and achieve well-controlled, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What polymerization techniques are recommended for this compound?

A1: Due to its N-substituted acrylamide structure, controlled radical polymerization (CRP) techniques are highly recommended to achieve polymers with predetermined molecular weights and narrow molecular weight distributions. The two most suitable methods are:

  • Atom Transfer Radical Polymerization (ATRP): This is a robust method that offers excellent control. However, the amide functionality can interact with the copper catalyst. Therefore, the choice of ligand is critical to prevent catalyst poisoning and ensure a controlled process.[1][2] We recommend using a strongly binding polydentate amine ligand such as tris(2-(dimethylamino)ethyl)amine (Me₆TREN).

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is highly versatile and tolerant to a wide range of functional groups, making it an excellent choice for this monomer. Success with RAFT depends on the appropriate selection of a chain transfer agent (CTA).[3][4][5] For acrylamides, trithiocarbonates are often effective CTAs.

Q2: What are the initial recommended conditions for ATRP of this monomer?

A2: For researchers beginning with this monomer, we suggest the following starting conditions for a trial ATRP reaction. These are starting points and may require optimization for your specific application.

ComponentRecommended Molar Ratio (vs. Monomer)Notes
Monomer100Target Degree of Polymerization
Initiator (EBiB)1Ethyl α-bromoisobutyrate is a standard choice.
Cu(I)Br1
Me₆TREN1Ligand to solubilize and activate the copper catalyst.
Solvent
Anisole or DMF50% v/vA polar aprotic solvent is generally suitable.
Temperature
60-70 °CA good starting range to balance reaction rate and control.

Q3: Can I polymerize this monomer in aqueous media?

A3: While aqueous ATRP and RAFT of some acrylamides are possible, they present significant challenges. The high polarity of water can increase the ATRP equilibrium constant, making the polymerization difficult to control.[6][7] Additionally, potential side reactions like hydrolysis of the amide or the chain ends can occur.[6][7] For initial studies, we strongly recommend using organic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or anisole to establish a robust protocol before attempting aqueous systems.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the polymerization of this compound.

Issue 1: Polymerization Fails to Initiate or Proceeds Very Slowly (<10% Conversion in 24h)

This is a common issue, especially in ATRP, and often points to problems with the catalytic system or impurities.

Potential Causes & Solutions:

  • Oxygen Inhibition: Residual oxygen is a potent inhibitor of radical polymerizations.

    • Solution: Ensure your reaction mixture is thoroughly deoxygenated. We recommend a minimum of three freeze-pump-thaw cycles. Alternatively, sparging the reaction mixture with an inert gas (Argon or Nitrogen) for at least 30-60 minutes can be effective.[8]

  • Catalyst Inactivity (ATRP): The Cu(I) catalyst may have oxidized to Cu(II) before the reaction starts.

    • Causality: Cu(I) is the active species that initiates the polymerization. If it is oxidized, no radicals are generated.

    • Solution: Use fresh, high-purity Cu(I)Br. Store it under an inert atmosphere. Consider adding a small amount of a reducing agent like tin(II) 2-ethylhexanoate or ascorbic acid to regenerate Cu(I) in situ.

  • Catalyst Poisoning by the Monomer (ATRP): The amide group in N-substituted acrylamides can complex with the copper catalyst, reducing its activity.[1][2]

    • Causality: If the monomer outcompetes the intended ligand for the copper center, the catalyst's redox potential is altered, hindering the activation of the initiator.

    • Solution: Use a ligand with a very high affinity for copper, such as Me₆TREN or TPMA (tris(2-pyridylmethyl)amine). Ensure the ligand-to-copper ratio is at least 1:1.

  • Impure Monomer or Solvent: Inhibitors from the monomer synthesis or peroxides in the solvent can terminate the polymerization.

    • Solution: Purify the monomer by passing it through a short column of basic alumina to remove any acidic impurities or stabilizers. Use freshly distilled or high-purity anhydrous solvents.

Troubleshooting Workflow: No/Slow Polymerization

start Start: No/Slow Polymerization check_o2 Check Deoxygenation Method start->check_o2 fpt Action: Use Freeze-Pump-Thaw (3x) check_o2->fpt If sparging failed sparge Action: Sparge with Ar/N2 > 30 min check_o2->sparge If FPT not possible check_atrp Is this an ATRP reaction? fpt->check_atrp sparge->check_atrp check_catalyst Check Catalyst & Ligand check_atrp->check_catalyst Yes check_purity Check Monomer/Solvent Purity check_atrp->check_purity No (e.g., RAFT) fresh_cu Action: Use fresh Cu(I)Br Add reducing agent check_catalyst->fresh_cu strong_ligand Action: Switch to Me6TREN or TPMA check_catalyst->strong_ligand fresh_cu->check_purity strong_ligand->check_purity purify Action: Purify monomer (alumina column) Use anhydrous solvent check_purity->purify end Re-run Experiment purify->end

Caption: Troubleshooting flow for failed or slow polymerizations.

Issue 2: High and Broad Molecular Weight Distribution (PDI > 1.5)

A high polydispersity index (PDI) indicates a loss of control over the polymerization, leading to polymer chains of varying lengths.

Potential Causes & Solutions:

  • Low Initiator Efficiency: Not all initiator molecules may be starting a polymer chain at the same time.

    • Solution: Ensure the initiator is soluble in the reaction medium and is activated faster than the propagating species. For this monomer, standard alkyl halide initiators like ethyl α-bromoisobutyrate (EBiB) or methyl α-bromophenylacetate are generally effective.

  • Irreversible Termination Reactions: Radicals may be terminating through coupling or disproportionation at a higher rate than propagation.

    • Causality: In a controlled polymerization, the concentration of propagating radicals should be very low at any given time. If the deactivation step (radical reacting with Cu(II) in ATRP, or the RAFT equilibrium) is too slow, the radical concentration increases, favoring termination.

    • Solution (ATRP): Increase the concentration of the deactivator, Cu(II)Br₂. A common starting point is 10-20 mol% relative to Cu(I)Br. This will slow down the polymerization but should improve control and lower the PDI.

    • Solution (RAFT): Ensure the chosen RAFT agent has a high transfer constant for acrylamide-type monomers. A less effective CTA will lead to a competing conventional free-radical polymerization pathway, broadening the PDI.[5]

  • High Temperature: Elevated temperatures can increase the rate of side reactions and termination.

    • Solution: Try reducing the reaction temperature by 10-20 °C. This will slow the reaction but may significantly improve control.

Experimental Protocol: A Self-Validating ATRP of this compound

This protocol is designed to achieve a target degree of polymerization (DP) of 100.

Materials:

  • This compound (Monomer)

  • Ethyl α-bromoisobutyrate (EBiB, Initiator)

  • Copper(I) bromide (CuBr, Catalyst)

  • Tris(2-(dimethylamino)ethyl)amine (Me₆TREN, Ligand)

  • Anisole (Solvent, anhydrous)

  • Schlenk flask, rubber septa, magnetic stir bar, syringes, and needles.

Procedure:

  • Preparation: To a 25 mL Schlenk flask containing a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Seal the flask with a rubber septum, and perform three cycles of vacuum/backfill with argon.

  • In a separate vial, prepare the monomer/initiator solution: Add the monomer (e.g., 2.77 g, 10 mmol) and EBiB (19.5 mg, 0.1 mmol) to 5 mL of anhydrous anisole.

  • In another vial, add Me₆TREN (23.0 mg, 0.1 mmol) to 5 mL of anhydrous anisole.

  • Deoxygenation: Deoxygenate both solutions by bubbling with argon for 20 minutes.

  • Reaction Setup: Using an argon-purged syringe, add the Me₆TREN solution to the Schlenk flask containing CuBr. Stir until a homogeneous green/brown solution forms.

  • Transfer the deoxygenated monomer/initiator solution to the catalyst solution in the Schlenk flask via syringe.

  • Place the sealed flask in a preheated oil bath at 70 °C and begin stirring.

  • Monitoring: At timed intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw small aliquots via an argon-purged syringe. Quench the polymerization by exposing the aliquot to air and diluting with THF.

  • Analysis: Analyze the samples for monomer conversion (by ¹H NMR) and molecular weight/PDI (by Gel Permeation Chromatography, GPC). A linear evolution of molecular weight with conversion and a consistently low PDI (<1.3) will validate the "living" nature of the polymerization.

  • Termination: To stop the reaction, cool the flask to room temperature and open it to the air. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Purification: Precipitate the polymer by adding the filtered solution dropwise into a large excess of a non-solvent like cold hexane. Decant the solvent and dry the polymer under vacuum.

General ATRP Mechanism

dormant P-Br (Dormant Chain) radical P• (Propagating Radical) dormant->radical k_act activator Cu(I) / Ligand radical->dormant k_deact propagation Propagation deactivator Cu(II)Br / Ligand monomer Monomer propagation->radical k_p

Sources

Optimizing reaction conditions for N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of synthesizing N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide, a sterically demanding molecule. This technical support center provides detailed troubleshooting, optimization strategies, and step-by-step protocols for researchers and drug development professionals.

Introduction: The Challenge of Steric Hindrance

The synthesis of this compound presents a classic challenge in organic chemistry: the formation of an amide bond between two sterically hindered precursors. The secondary amine, N1-(1-Isopropyl-2-methylpropyl)amine, features bulky alkyl groups adjacent to the nitrogen atom, which significantly reduces its nucleophilicity. Similarly, the acylating agent, 2-bromo-2-methylpropanoyl halide, has a quaternary carbon atom alpha to the carbonyl group. This combination of steric impediments can lead to slow reaction rates, low yields, and the formation of unwanted byproducts. This guide provides a comprehensive resource to troubleshoot and optimize this challenging transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction shows low to no conversion. What are the primary causes?

A1: Low or no product formation is the most common issue and typically stems from one or more of the following factors related to steric hindrance:

  • Reduced Nucleophilicity of the Amine: The bulky isopropyl and isobutyl groups on the nitrogen atom of N1-(1-Isopropyl-2-methylpropyl)amine electronically and sterically hinder the nitrogen's lone pair, making it a poor nucleophile.[1][2]

  • Steric Shielding of the Electrophile: The two methyl groups on the α-carbon of the 2-bromo-2-methylpropanoyl halide physically block the trajectory of the incoming amine nucleophile, making it difficult for it to attack the carbonyl carbon.[3]

  • Amine Protonation: The reaction between an acyl halide and an amine generates a hydrohalic acid (HBr or HCl) as a byproduct.[4] This acid will protonate the starting amine, converting it into an ammonium salt.[5][6] This salt is no longer nucleophilic and cannot participate in the reaction, effectively shutting it down.

  • Suboptimal Reaction Conditions: Incorrect choices of solvent, temperature, or base can significantly impede the reaction.[1] For sterically hindered substrates, standard conditions are often insufficient.[7]

Q2: What are the recommended starting conditions for this acylation?

A2: A robust starting point involves direct acylation with the corresponding acid halide in the presence of a non-nucleophilic base.

  • Reactants:

    • N1-(1-Isopropyl-2-methylpropyl)amine (1.0 equivalent)

    • 2-bromo-2-methylpropanoyl bromide (1.1 - 1.2 equivalents)

  • Base: Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Temperature: Initial addition at 0 °C, followed by warming to room temperature.

  • Reaction Time: 12-24 hours, monitored by TLC or LC-MS.

The key is using a slight excess of the acyl halide and a sufficient amount of a hindered, non-nucleophilic base like DIPEA to scavenge the acid byproduct without competing in the reaction.[2]

Q3: How do I select the optimal solvent and base for the reaction?

A3: Solvent and base selection are critical for success. The ideal choices will facilitate the reaction while minimizing side products.

Solvent Selection

The solvent should be aprotic and anhydrous to prevent hydrolysis of the acyl halide.[1]

SolventPolarityBoiling Point (°C)Rationale
Dichloromethane (DCM) Medium40Excellent for dissolving starting materials; easy to remove post-reaction. A common first choice.
Acetonitrile (MeCN) High82Its higher polarity can sometimes accelerate slow reactions. Higher boiling point allows for heating if necessary.[8]
Tetrahydrofuran (THF) Low66A good alternative to DCM, though generally less polar.[8]
Dimethylformamide (DMF) High153Use with caution. While it can accelerate very difficult couplings, its high boiling point makes it difficult to remove, and it can sometimes participate in side reactions.[2]
Base Selection

The base must be strong enough to neutralize the generated acid but sterically hindered enough to be non-nucleophilic, preventing it from reacting with the acyl halide.[4][6]

BasepKa of Conjugate AcidStructureRationale
Diisopropylethylamine (DIPEA) ~10.75Hindered Tertiary AmineHighly Recommended. The ethyl group is shielded by two isopropyl groups, making it an excellent non-nucleophilic proton scavenger.[2]
Triethylamine (TEA) ~10.75Tertiary AmineUse with Caution. Less hindered than DIPEA. It can react with reactive acyl halides, especially at higher temperatures, leading to side products.
Pyridine ~5.25Aromatic AmineNot Recommended. It is nucleophilic and can be acylated, forming an acylpyridinium salt. While this can sometimes be a reactive intermediate, it complicates the reaction profile.
Q4: My reaction stalls or proceeds very slowly. How can I drive it to completion?

A4: Forcing conditions may be necessary, but must be applied judiciously to avoid degradation.

  • Increase Temperature: After initial stirring at room temperature for several hours, slowly warming the reaction to 40-50 °C can increase the reaction rate.[8] Monitor carefully for any new impurity spots on TLC.

  • Use Excess Acyl Halide: Increasing the concentration of the electrophile can favor the forward reaction. An excess of 1.5 to 2.0 equivalents of 2-bromo-2-methylpropanoyl bromide may be effective, but will require more careful purification.

  • Switch to a More Reactive Acylating Agent: Acyl fluorides, generated in situ, can be more effective for coupling with hindered amines, often requiring elevated temperatures to react.[7][9]

  • Consider an Alternative Method (Coupling Reagents): If direct acylation is unsuccessful, using 2-bromo-2-methylpropanoic acid with a modern peptide coupling reagent is a powerful alternative. Reagents like HATU or PyBOP are specifically designed to facilitate difficult amide bond formations.[2][10]

Q5: I'm observing significant impurity formation. What are the likely side reactions?

A5: The primary side reaction of concern is elimination.

  • β-Elimination: The product, this compound, contains a tertiary bromide. In the presence of a base (especially at elevated temperatures), this can undergo E2 elimination to form an α,β-unsaturated amide.

  • Minimization Strategy: Keep the reaction temperature as low as possible for as long as possible. Use only the required amount of base (1.5-2.0 eq.), as excess base can promote elimination. Ensure a clean and prompt workup after the reaction is complete to remove the base.

Q6: How should I monitor the reaction and purify the final product?

A6: Careful monitoring and a systematic purification strategy are essential.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the limiting reagent (the amine). A co-spot of the starting amine and the reaction mixture on the TLC plate is crucial for accurate assessment.

  • Aqueous Workup:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove the base, water, and then brine.[11]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

    • Filter and concentrate under reduced pressure.

  • Purification:

    • Column Chromatography: The crude product will likely require purification by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution.

    • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective final purification step.

Detailed Experimental Protocols

Protocol 1: Direct Acylation with 2-bromo-2-methylpropanoyl bromide

This protocol details the direct coupling of the amine and acyl bromide using a non-nucleophilic base.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N1-(1-Isopropyl-2-methylpropyl)amine (1.0 eq.) and anhydrous DCM (to make a 0.1 M solution).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.0 eq.) to the stirred solution.

  • Acyl Halide Addition: Add 2-bromo-2-methylpropanoyl bromide (1.2 eq.) dropwise to the cold solution over 10-15 minutes.[12]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Follow the aqueous workup procedure described in Q6.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 2: Amide Coupling using HATU

This protocol is an alternative for when direct acylation fails, using the carboxylic acid and a coupling reagent.[2]

  • Acid Pre-activation: To a flame-dried round-bottom flask under argon, add 2-bromo-2-methylpropanoic acid (1.1 eq.), HATU (1.1 eq.), and anhydrous DMF (to make a 0.1-0.5 M solution).

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture.

  • Activation: Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for difficult couplings.[2]

  • Amine Addition: Add N1-(1-Isopropyl-2-methylpropyl)amine (1.0 eq.) to the activated acid mixture.

  • Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visual Diagrams and Data

General Reaction Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification s1 Dissolve Amine (1 eq) in Anhydrous DCM s2 Cool to 0 °C s1->s2 s3 Add DIPEA (2 eq) s2->s3 s4 Add Acyl Bromide (1.2 eq) Dropwise s3->s4 r1 Warm to RT Stir 12-24h s4->r1 r2 Monitor by TLC/LC-MS r1->r2 w1 Aqueous Wash (Acid, Water, Brine) r2->w1 w2 Dry (Na2SO4) & Concentrate w1->w2 w3 Column Chromatography w2->w3 w4 Pure Product w3->w4

Caption: Workflow for direct acylation of the hindered amine.

Troubleshooting Decision Tree

G start Reaction Started (Protocol 1) check_yield Check Yield after 24h start->check_yield high_yield >70% Yield? check_yield->high_yield Yes low_yield Low / No Yield? check_yield->low_yield No high_yield->low_yield No success Proceed to Workup & Purification high_yield->success Yes action1 Increase Temperature to 40-50 °C low_yield->action1 Try First action2 Increase Acyl Bromide (1.5-2.0 eq) action1->action2 If still slow action3 Switch to Protocol 2 (HATU Coupling) action2->action3 If still fails

Caption: A troubleshooting decision tree for difficult amide couplings.[2]

References
  • G. A. Papaioannou, et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioconjugate Chemistry, 25(8), 1453–1461. Available at: [Link]

  • ChemBK. (2024). 2-BROMO-2-METHYLPROPANAMIDE. Retrieved from [Link]

  • Lundgren, R. J., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(5), 1385-1388. Available at: [Link]

  • Davi, M., Comte, A., Jazzar, R., & Baudoin, O. (2010). METHYL 2-(2-CHLOROPHENYL)-2-METHYLPROPANOATE. Organic Syntheses, 87, 253. Available at: [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. Retrieved from [Link]

  • Carpino, L. A., et al. (2015). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. The Journal of Organic Chemistry, 80(15), 7519–7531. Available at: [Link]

  • ResearchGate. (2020). Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]

  • Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2343. Available at: [Link]

Sources

Improving initiation efficiency of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. This document serves as a specialized guide for researchers, scientists, and drug development professionals utilizing this initiator, primarily in Atom Transfer Radical Polymerization (ATRP). Our goal is to move beyond simple protocols and provide a deep, mechanistic understanding to empower you to troubleshoot and optimize your polymerizations effectively. High initiation efficiency is the cornerstone of a successful controlled polymerization, and this guide is structured to help you achieve precisely that.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common questions regarding the initiator and its role in a typical ATRP system. Understanding these fundamentals is the first step toward troubleshooting complex issues.

Q1: What is the precise role of this compound in my polymerization?

Your initiator is the source of the initial radical and determines the total number of polymer chains that will grow. In an ATRP reaction, the process begins when the catalyst, a copper(I) complex (Cu(I)/L), abstracts the bromine atom from your initiator (R-Br). This one-electron transfer oxidizes the catalyst to Cu(II)/L/Br and generates a carbon-centered radical (R•).[1][2] This radical then adds to a monomer molecule, beginning the polymer chain. For a well-controlled polymerization, this initiation event must be fast and quantitative, meaning every initiator molecule starts a chain simultaneously.[1][3][4]

Q2: What exactly is "initiation efficiency" and why is it critical for achieving a low polydispersity index (PDI)?

Initiation efficiency (ƒ) is the ratio of the number of polymer chains actually formed to the number of initiator molecules added. An efficiency of 1.0 (or 100%) is ideal.

The key to a low PDI (a narrow molecular weight distribution) is ensuring that the rate of initiation (k_i) is at least as fast as, or preferably faster than, the rate of propagation (k_p).[4] If initiation is slow, new chains are formed throughout the polymerization process while older chains continue to grow. This staggered start results in a final product containing a broad distribution of chain lengths, leading to a high PDI (>1.3). When initiation is fast and efficient, all chains begin growing at the same time and experience the same monomer concentration, leading to a uniform chain length and a PDI approaching 1.0.

Q3: How should I store and handle this initiator?

Like most alkyl halide initiators, this compound should be stored in a cool, dark, and dry place. Moisture can lead to hydrolysis of the amide or ester functionalities. It is stable at room temperature for short periods, but for long-term storage, refrigeration is recommended. Always handle it in a well-ventilated fume hood.

Q4: My initiator seems structurally complex. Does the 'N1-(1-Isopropyl-2-methylpropyl)' group affect the reaction?

Yes, the bulky, non-polar N-alkyl group can influence the initiator's solubility. It enhances solubility in less polar organic solvents and monomers. While the electronic nature of this group has a minimal effect on the carbon-bromine bond dissociation energy, its steric bulk does not significantly hinder the abstraction of the bromine atom by the catalyst. The core reactive site remains the tertiary alkyl bromide (C(CH₃)₂Br), which is known to be an effective initiating group for ATRP.[5]

Section 2: Troubleshooting Guide: From Failed Reactions to High PDI

This section is formatted to address specific problems you may encounter. For each issue, we diagnose the potential causes and provide actionable solutions grounded in chemical principles.

Problem 1: Polymerization is extremely slow or fails to start.

This is the most common issue and almost always points to a problem with the catalytic cycle. The concentration of active Cu(I) catalyst is likely depleted.

Possible Cause 1: Oxygen Contamination

  • The "Why": Oxygen is a radical inhibitor that rapidly oxidizes the active Cu(I) catalyst to the inactive Cu(II) deactivator.[6] This effectively removes the catalyst from the activation/deactivation equilibrium, halting the polymerization before it can begin. Modern ATRP techniques like ARGET (Activators Regenerated by Electron Transfer) are designed to be more oxygen-tolerant by using a reducing agent to continuously regenerate Cu(I) from any Cu(II) formed by oxygen exposure.[7][8][9]

  • Solution:

    • Improve Deoxygenation: Standard inert gas (Argon or Nitrogen) purging for 30-60 minutes is often insufficient. For rigorous oxygen removal, use at least three freeze-pump-thaw cycles.

    • Protocol: Freeze-Pump-Thaw:

      • Place the sealed reaction flask containing all reagents (except the catalyst, which can be added under inert atmosphere later) into a liquid nitrogen bath until frozen solid.

      • Apply a high vacuum for 10-15 minutes.

      • Close the flask to the vacuum and thaw the mixture in a room temperature water bath. You should see gas bubbles evolve from the liquid.

      • Repeat this cycle two more times. After the final thaw, backfill the flask with a high-purity inert gas.

    • Consider Oxygen-Tolerant Methods: If rigorous deoxygenation is not feasible, switch to an ARGET or ICAR (Initiators for Continuous Activator Regeneration) ATRP protocol.[10][11] These methods use a small amount of a reducing agent (e.g., ascorbic acid, tin(II) 2-ethylhexanoate) or a conventional radical initiator (e.g., AIBN) to continuously regenerate the Cu(I) activator.[11][12]

Possible Cause 2: Impurities in Monomer or Solvent

  • The "Why": Commercial monomers contain inhibitors (like MEHQ) that must be removed. Solvents may contain water or other coordinating impurities that can poison the catalyst.[1][13]

  • Solution:

    • Purify the Monomer: Pass the monomer through a short column of basic or neutral alumina immediately before use to remove the inhibitor.

    • Use Anhydrous Solvents: Use high-purity, anhydrous solvents. If necessary, distill the solvent over an appropriate drying agent.

Problem 2: My final polymer has a high Polydispersity Index (PDI > 1.3).

High PDI is a direct symptom of poor control over the polymerization, often stemming from inefficient initiation or termination reactions.

Possible Cause 1: Slow Initiation

  • The "Why": As discussed in Q2, if initiation is slower than propagation, chains are created throughout the reaction, leading to a broad molecular weight distribution. The choice of catalyst, ligand, and solvent all dramatically affect the activation rate constant (k_act).[14][15]

  • Solution:

    • Optimize the Catalyst System: The ligand is key to tuning catalyst activity.[2][16] For a tertiary bromide initiator like yours, a highly active catalyst is needed. Ligands like Tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) are common choices. Highly active ligands like Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) can further increase the initiation rate.[5][12]

    • Change the Solvent: The polymerization rate is highly solvent-dependent.[14][17] More polar solvents (e.g., DMSO, DMF, Acetonitrile) can significantly increase the activation rate constant (k_act) by stabilizing the more polar Cu(II) species, thus accelerating initiation.[14][15][18]

    • Increase Temperature: Increasing the reaction temperature increases k_act and the overall polymerization rate.[1] However, be cautious, as higher temperatures can also increase the rate of side reactions.

Possible Cause 2: High Radical Concentration Leading to Termination

  • The "Why": If the catalyst is too active or the deactivation process is too slow, the concentration of propagating radicals becomes too high. This increases the probability of bimolecular termination (coupling or disproportionation), which irreversibly kills chains and broadens the PDI.[3]

  • Solution:

    • Add Cu(II) at the Start: Adding a small amount (5-10 mol% relative to Cu(I)) of the deactivator (e.g., CuBr₂/Ligand) at the beginning of the reaction establishes the equilibrium faster and suppresses the initial burst of radicals, a phenomenon known as the "persistent radical effect".[18] This is especially important for high-purity systems where in-situ generation of Cu(II) from trace oxygen is minimal.

Section 3: Key Experimental Protocols & Data

This section provides a general starting protocol and reference data to guide your experimental design.

General Protocol for a Controlled ATRP

This is a representative procedure. Ratios should be optimized for your specific monomer and target molecular weight.

  • Reagent Preparation:

    • Purify the monomer (e.g., Styrene, Methyl Methacrylate) by passing it through a column of basic alumina.

    • Use anhydrous, deoxygenated solvent.

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar, add the initiator (this compound, 1 equivalent) and the monomer (e.g., 100 eq.).

    • Add the solvent (e.g., 50% v/v relative to monomer).

    • Add the ligand (e.g., PMDETA, 1 eq.).

    • Seal the flask with a rubber septum.

    • Perform three freeze-pump-thaw cycles to deoxygenate the mixture.

    • Under a positive pressure of inert gas, quickly add the catalyst (e.g., Cu(I)Br, 1 eq.) to the flask.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Monitoring and Termination:

    • Take samples periodically via a deoxygenated syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC/SEC).

    • To stop the polymerization, cool the flask to room temperature and expose the mixture to air. The green color of the oxidized copper complex should become more intense.

    • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.

Data Summary: Influence of System Components

The following table summarizes the qualitative effects of key variables on the ATRP process.

ParameterChangeEffect on Initiation Rate (k_act)Effect on PDIRationale
Solvent Polarity Increase (e.g., Toluene → Acetonitrile)Increases Decreases (if initiation was slow)Polar solvents stabilize the charged Cu(II) transition state and product, accelerating activation.[14][15][17]
Ligand Activity Increase (e.g., PMDETA → Me₆TREN)Increases Decreases (if initiation was slow)More active ligands create a more reducing Cu(I) complex, which more readily abstracts the bromine atom.[5][16]
Temperature IncreaseIncreases Variable Increases all rate constants. Can improve slow initiation but may also increase side reactions if too high.[1]
[Cu(II)]₀ Add initial Cu(II) (0 → 10%)Decreases (initially)Decreases Suppresses radical termination at the start of the reaction by establishing the deactivation pathway immediately.[18]
Halogen Initiator: R-Cl → R-BrIncreases Decreases (generally)The C-Br bond is weaker than the C-Cl bond, leading to a faster activation rate and higher equilibrium constant.[1][5]

Section 4: Visualizing the Process

ATRP Catalytic Cycle

The diagram below illustrates the fundamental equilibrium in ATRP. Efficient initiation requires the activation step (k_act) to be rapid, converting the initiator (R-X) into an active radical (R•).

ATRP_Mechanism Initiator Initiator (R-X) Radical Initial Radical (R•) Initiator->Radical k_act Cu1 Cu(I) / Ligand (Activator) Initiator->Cu1_proxy1 Active Active Chain (P_n•) Radical->Active + Monomer (k_p) Dormant Dormant Chain (P_n-X) Dormant->Active k_act Dormant->Cu1_proxy2 Active->Dormant k_deact Active->Cu2_proxy1 Cu2 X-Cu(II) / Ligand (Deactivator) Cu1->Cu2 (Reduction) Cu2->Cu1 (Oxidation) Cu1_proxy1->Radical        + Cu(I)        - Cu(II)X Cu2_proxy1->Dormant        + Cu(II)X        - Cu(I) Cu1_proxy2->Active        + Cu(I)        - Cu(II)X

Caption: The ATRP equilibrium showing initiation and propagation steps.

Troubleshooting Workflow for Poor Initiation

Use this decision tree to systematically diagnose and solve issues with your polymerization.

Troubleshooting_Workflow start Problem: Slow or No Polymerization OR High PDI check_oxygen Is the system rigorously deoxygenated? start->check_oxygen improve_deoxygenation Action: Use Freeze-Pump-Thaw or switch to ARGET ATRP. check_oxygen->improve_deoxygenation No check_purity Are monomer & solvents pure and anhydrous? check_oxygen->check_purity Yes improve_deoxygenation->check_purity purify_reagents Action: Pass monomer through alumina. Use anhydrous solvent. check_purity->purify_reagents No check_catalyst Is the catalyst system active enough? check_purity->check_catalyst Yes purify_reagents->check_catalyst optimize_catalyst Action: 1. Switch to a more active ligand (e.g., Me₆TREN). 2. Switch to a more polar solvent (e.g., ACN, DMF). 3. Increase temperature. check_catalyst->optimize_catalyst No check_termination Is early termination a possibility? check_catalyst->check_termination Yes optimize_catalyst->check_termination add_cu2 Action: Add 5-10 mol% CuBr₂ at the start of the reaction. check_termination->add_cu2 Yes success Successful Controlled Polymerization check_termination->success No add_cu2->success

Caption: A logical workflow for diagnosing initiation problems in ATRP.

References

  • Gennaro, A., & Isse, A. A. (2014). Effects of Solvent and Monomer on the Kinetics of Radical Generation in Atom Transfer Radical Polymerization. ChemPlusChem. Link

  • Yan, J., Pan, X., & Matyjaszewski, K. (2016). Enhancing Initiation Efficiency in Metal-Free Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). ACS Macro Letters, 5(6), 661–665. Link

  • Seeliger, F., & Matyjaszewski, K. (2009). Solvent Effects on the Activation Rate Constant in Atom Transfer Radical Polymerization. Macromolecules, 42(16), 6050–6055. Link

  • Yan, J., Pan, X., & Matyjaszewski, K. (2016). Enhancing Initiation Efficiency in Metal-Free Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). ACS Macro Letters. Link

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link

  • Wikipedia. (n.d.). Atom transfer radical polymerization. Wikimedia Foundation. Link

  • Fantin, M., et al. (2017). Solvent Effects on the Activation Rate Constant in Atom Transfer Radical Polymerization. Macromolecular Chemistry and Physics. Link

  • Yan, J., Pan, X., & Matyjaszewski, K. (2016). Enhancing Initiation Efficiency in Metal-Free Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). ACS Macro Letters. Link

  • Lathwal, S., & Matyjaszewski, K. (2021). Making ATRP More Practical: Oxygen Tolerance. ACS Macro Letters. Link

  • Seeliger, F., & Matyjaszewski, K. (2009). Solvent Effects on the Activation Rate Constant in Atom Transfer Radical Polymerization. Semantic Scholar. Link

  • Benchchem. (n.d.). Removing oxygen as an inhibitor in free radical polymerization. Link

  • Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization. Carnegie Mellon University. Link

  • Yan, J., Pan, X., & Matyjaszewski, K. (2016). Enhancing Initiation Efficiency in Metal-Free Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). ResearchGate. Link

  • Lathwal, S., et al. (2019). Enzyme-Deoxygenated Low Parts per Million Atom Transfer Radical Polymerization in Miniemulsion and Ab Initio Emulsion. Biomacromolecules. Link

  • Fantin, M., et al. (2018). Enhancement of the Rate of Atom Transfer Radical Polymerization in Organic Solvents by Addition of Water. Chemistry – A European Journal. Link

  • Tang, W., et al. (2006). Understanding Atom Transfer Radical Polymerization: Effect of Ligand and Initiator Structures on the Equilibrium Constants. Journal of the American Chemical Society, 128(49), 15582–15583. Link

  • Matyjaszewski Polymer Group. (n.d.). ATRP in Protic Media. Carnegie Mellon University. Link

  • Matyjaszewski Polymer Group. (n.d.). Starting Points. Carnegie Mellon University. Link

  • Queffelec, J., et al. (2000). Effect of Ligand Structure on Activation Rate Constants in ATRP. ResearchGate. Link

  • Chapman, R., et al. (2024). Open-Air Chemical Recycling: Fully Oxygen-Tolerant ATRP Depolymerization. ACS Macro Letters. Link

  • Lathwal, S., & Matyjaszewski, K. (2021). Approaches for attaining oxygen tolerance in ATRP. ResearchGate. Link

  • Sigma-Aldrich. (n.d.). Controlled Radical Polymerization Guide. Link

  • National Institutes of Health. (n.d.). Radical Departure: Polymerization Does More With Less. PMC. Link

  • Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015–4039. Link

  • Sigma-Aldrich. (n.d.). ATRP Ligands & Initiators: Clean Functional Polymers. Link

  • Corrigan, N., et al. (2021). Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis. Chemical Reviews. Link

  • Matyjaszewski, K. (2022, October 11). Fundamentals of Controlled/Living Radical Polymerization. YouTube. Link

  • Matyjaszewski Polymer Group. (n.d.). Use of functional ATRP initiators. Carnegie Mellon University. Link

  • Dugas, V., & Tirelli, N. (2011). Aqueous-Based Initiator Attachment and ATRP Grafting of Polymer Brushes from Poly(methyl methacrylate) Substrates. Biomacromolecules. Link

  • Matyjaszewski Polymer Group. (n.d.). Initiators. Carnegie Mellon University. Link

  • Tsarevsky, N. V., et al. (2005). Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator. ResearchGate. Link

Sources

Side reactions with N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this sterically hindered α-bromo amide. Our goal is to help you anticipate and mitigate potential side reactions to ensure the success of your synthetic endeavors.

Introduction: Understanding the Unique Reactivity of the Molecule

This compound is a valuable synthetic intermediate characterized by two key structural features that dictate its reactivity:

  • A Tertiary α-Bromo Center: The bromine atom is attached to a tertiary carbon, which sterically hinders direct SN2 nucleophilic substitution and promotes the formation of a stable tertiary carbocation intermediate under appropriate conditions.[1][2]

  • A Highly Hindered Amide: The amide nitrogen is substituted with a bulky 1-isopropyl-2-methylpropyl group. This significant steric crowding can influence the amide bond's planarity and reactivity.[3][4]

These features make the molecule susceptible to specific side reactions, primarily elimination and solvolysis, which can compete with the desired nucleophilic substitution. This guide will walk you through identifying and controlling these pathways.

Caption: Key reactive sites of the molecule.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses the most common issues encountered during experiments in a question-and-answer format.

Side Reaction 1: Elimination (Dehydrobromination)

Q: My primary product is an α,β-unsaturated amide, not the substituted product. Why is this happening?

A: You are observing an elimination reaction, which is the most common side reaction for this substrate. The tertiary nature of the α-bromo center and the presence of six β-hydrogens on the adjacent methyl groups create a favorable environment for the elimination of HBr.[5][6] This process can occur via two main mechanisms:

  • E2 (Bimolecular Elimination): Favored by strong, sterically hindered bases. The base abstracts a β-hydrogen at the same time the bromide ion leaves.

  • E1 (Unimolecular Elimination): This pathway competes with SN1 reactions. It proceeds through the formation of a tertiary carbocation, followed by the removal of a β-hydrogen by a weak base (like the solvent).

Elimination_vs_Substitution start Starting Material N1-(...)-2-bromo... intermediate Tertiary Carbocation (S N 1 / E1 pathway) start->intermediate Slow, Rate- Determining Step (Polar Protic Solvent) product_elim Side Product (Elimination) start->product_elim E2 Pathway (Strong, Bulky Base) reagents Nucleophile (Nu⁻) Base (B⁻) reagents->start product_sub Desired Product (Substitution) intermediate->product_sub Fast Attack by Nu⁻ intermediate->product_elim Fast Loss of H⁺

Caption: Competing substitution and elimination pathways.

Q: How can I minimize or avoid this elimination side reaction?

A: To favor substitution, you must carefully control the reaction conditions to disfavor both E1 and E2 mechanisms.

ParameterRecommendation to Minimize EliminationRationale
Base/Nucleophile Use a weak, non-hindered base or a soft, non-basic nucleophile (e.g., azide, cyanide, carboxylates).Strong, bulky bases (e.g., t-BuOK, DBU) are classic reagents for promoting E2 elimination. Weak bases minimize the E2 pathway.[6]
Solvent Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile).Polar protic solvents (e.g., ethanol, water) stabilize the carbocation intermediate, promoting both SN1 and E1 pathways. Aprotic solvents disfavor carbocation formation.[7]
Temperature Run the reaction at the lowest feasible temperature (e.g., 0 °C to room temperature).Higher temperatures provide the activation energy for elimination, which is often entropically favored over substitution.

Troubleshooting Protocol: Minimizing Elimination

  • Solvent Selection: Choose a dry, polar aprotic solvent such as DMF or acetonitrile.

  • Reagent Choice: Select a nucleophile that is a weak base. If a base is required, use a milder option like potassium carbonate (K₂CO₃) instead of strong alkoxides.

  • Temperature Control: Cool the reaction vessel to 0 °C in an ice bath before adding the base or nucleophile.

  • Addition Strategy: Add the base or nucleophile slowly and portion-wise to the solution of the substrate to avoid localized high concentrations and potential exotherms.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS to track the consumption of starting material and the formation of both desired and undesired products.

Side Reaction 2: Solvolysis and Hydrolysis

Q: I am observing byproducts with a mass corresponding to the replacement of bromine with -OH or an -OR group from my solvent. What is happening?

A: This side reaction is solvolysis, where the solvent acts as the nucleophile. Because the substrate is a tertiary α-bromo amide, it can readily undergo an SN1-type reaction.[8] The rate-determining step is the spontaneous dissociation of the bromide ion to form a stable tertiary carbocation. This carbocation is then rapidly "trapped" by any available nucleophile, which is often the solvent itself if it is protic (e.g., water, methanol, ethanol).[1][7]

Solvolysis_Pathway sub Substrate (R-Br) ts1 Transition State sub->ts1 Step 1: Slow (Rate-Determining) carbocation Tertiary Carbocation (R⁺) + Br⁻ ts1->carbocation oxonium Oxonium Intermediate [R-O(H)S]⁺ carbocation->oxonium Step 2: Fast (Nucleophilic Attack) solvent Solvent (S-OH) e.g., H₂O, EtOH solvent->carbocation product Solvolysis Product (R-OS) oxonium->product Step 3: Fast (Deprotonation)

Caption: Mechanism of SN1 solvolysis.

Q: What are the best practices to prevent solvolysis?

A: Preventing solvolysis hinges on avoiding conditions that favor the SN1 mechanism. The key is to suppress the formation of the carbocation intermediate.

Recommended Solvents to Avoid Solvolysis

Solvent ClassExamplesSuitabilityRationale
Polar Aprotic DMF, DMSO, Acetonitrile, THF Highly Recommended These solvents can dissolve the substrate and many nucleophiles but do not have acidic protons to act as nucleophiles themselves. They do not effectively stabilize the carbocation intermediate.[7]
Non-Polar Aprotic Toluene, Dichloromethane, HexaneRecommended (with solubility considerations)These are inert but may not provide sufficient solubility for all reaction components.
Polar Protic Water, Methanol, Ethanol, IsopropanolNot Recommended These solvents will actively participate in the reaction, leading to significant solvolysis byproducts.[1][9]

Experimental Protocol: Preventing Solvolysis

  • Rigorous Drying: Ensure all glassware is oven or flame-dried before use.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.

  • Nucleophile Concentration: Use a sufficiently high concentration of your desired nucleophile so that it outcompetes any trace amounts of water or other protic impurities.

Side Reaction 3: Amide Bond Instability

Q: I've noticed some degradation of my starting material or product even under seemingly mild conditions. Could the amide bond itself be cleaving?

A: While amide bonds are famously robust, extreme steric hindrance can lead to increased lability. The bulky groups on the nitrogen and the α-carbon can force the amide bond to twist out of its normally planar conformation. This misalignment disrupts the resonance stabilization between the nitrogen lone pair and the carbonyl π-system, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack and subsequent cleavage.[3][10][11]

This side reaction is generally not a major concern under neutral, anhydrous conditions at moderate temperatures. However, it can become significant under:

  • Strongly acidic or basic conditions.

  • Elevated temperatures for prolonged periods.

  • The presence of potent nucleophiles like hydroxide or alkoxides. [12]

Best Practices for Maintaining Amide Integrity:

  • Control pH: Avoid strongly acidic (pH < 2) or strongly basic (pH > 12) workup and reaction conditions.

  • Limit Heat: Avoid prolonged heating above 80-100 °C. If heating is necessary, minimize the reaction time.

  • Purification: When performing chromatography, consider using a buffer in the mobile phase (e.g., a small amount of triethylamine) if the silica gel's acidity causes degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general-purpose solvent for nucleophilic substitution with this reagent? A1: Anhydrous acetonitrile or N,N-Dimethylformamide (DMF) are excellent starting points. They are polar enough to facilitate the reaction but are aprotic, which suppresses unwanted SN1/E1/solvolysis pathways.

Q2: Can I use sodium hydride (NaH) to deprotonate a nucleophile for reaction with this substrate? A2: It is not recommended. Sodium hydride is a very strong, non-nucleophilic base that will strongly favor the E2 elimination pathway. A weaker base like potassium carbonate or cesium carbonate is a much safer choice.

Q3: Is this compound stable for long-term storage? A3: The compound should be stored in a cool, dry place, tightly sealed and preferably under an inert atmosphere. The α-bromo functionality can be sensitive to moisture over time, potentially leading to slow hydrolysis.

Q4: My desired nucleophilic substitution is very slow. Can I add a catalyst? A4: For certain nucleophiles, phase-transfer catalysts (e.g., TBAB) can be effective in a biphasic system. Alternatively, using a more polar aprotic solvent like DMSO can increase reaction rates. Adding iodide salts (e.g., NaI, KI) can sometimes catalyze substitutions of alkyl bromides via an in situ Finkelstein reaction, but this must be evaluated carefully as it could also affect the rate of side reactions.

References
  • Computational study of the effects of steric hindrance on amide bond cleavage. PubMed, J Phys Chem A. 2014 Sep 25;118(38):8664-75.[Link]

  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. ACS Publications, The Journal of Physical Chemistry A. 2014 Sep 11.[Link]

  • Alpha-Brominated Amide Definition. Fiveable, Organic Chemistry Key Term.[Link]

  • The Fascinating Chemistry of α‐Haloamides. NIH, PMC.[Link]

  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. ACS Publications, The Journal of Physical Chemistry A.[Link]

  • Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. 2024 Mar 17.[Link]

  • N-Dealkylation of Amines. NIH, PMC.[Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA, 2014, 68, Nr. 4.[Link]

  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. NIH.[Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. 2014.[Link]

  • The hydrolysis of 2-bromo-2-methylpropane. RSC Education.[Link]

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. 2023 Jan 29.[Link]

  • N‐dealkylation of tertiary and secondary amides. ResearchGate.[Link]

  • Elimination of Alpha Bromides. YouTube. 2020 Apr 18.[Link]

  • Ugi Reaction. Organic Chemistry Portal.[Link]

  • Facile solvolysis of a surprisingly twisted tertiary amide. ResearchGate. 2016 Jan.[Link]

  • N-Dealkylation of Amines. ResearchGate. 2022 May.[Link]

  • Ammonia in Ugi Reactions - Four-Component versus Six-Component Couplings. ResearchGate. 2005.[Link]

  • Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations. ResearchGate.[Link]

  • Alkaline hydrolysis of 2-Bromo-2-methyl propane. Filo. 2024 Sep 7.[Link]

  • Hydrolysis of 2-bromo-2-methylpropane (tert-butyl bromide) yields. brainly.com. 2023 Apr 3.[Link]

  • The hydrolysis of 2-bromo-2-methylpropane. RSC Education.[Link]

  • Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts. 2015 Jul 9.[Link]

  • Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. PubMed Central.[Link]

  • A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. ACS Publications, The Journal of Organic Chemistry. 2024 Dec 19.[Link]

  • Reactions and Mechanisms. Master Organic Chemistry.[Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. MDPI.[Link]

  • The hydrolysis of 2-bromo-2-methylpropane. ResearchGate. 2012 Mar 1.[Link]

  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. ACS Publications, The Journal of Organic Chemistry. 2023 Jun 9.[Link]

  • Scope for solvolysis of amides with different alcohols. ResearchGate.[Link]

  • N-Dealkylation of Amines. OUCI.[Link]

  • This compound Safety Data Sheets(SDS). lookchem.[Link]

  • Isopropyl 2-bromo-2-methylpropionate. PubChem.[Link]

  • 2-Bromo-2-methyl-N-p-tolylpropanamide. NIH, PMC.[Link]

  • N-Isopropylisobutyramide. PubChem, NIH.[Link]

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Technical Support Center: N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals navigating the specific purification challenges associated with this sterically hindered and reactive molecule. Here, we address common issues in a practical, question-and-answer format, grounded in chemical principles to empower you to troubleshoot effectively.

Structure & Key Challenges

This compound combines two structurally demanding features: a highly branched, bulky N-alkyl substituent and a tertiary α-bromo group. This combination is the primary source of purification difficulties, leading to issues with reactivity, crystallization, and chromatographic separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction workup is complete, but I'm struggling to remove the unreacted 2-bromo-2-methylpropanoyl bromide and triethylamine hydrochloride. What is the safest and most effective washing procedure?

A1: Cautious Aqueous Workup is Key.

While a standard aqueous wash is necessary, it's a critical step where product loss can occur due to the compound's susceptibility to hydrolysis. The tertiary α-bromo group is analogous to that in 2-bromo-2-methylpropane (tert-butyl bromide), which readily undergoes SN1 hydrolysis to form a stable tertiary carbocation, especially in neutral or slightly basic/acidic water.[1][2][3]

Plausible Cause of Failure:

  • Excessive Washing: Prolonged contact with water can lead to hydrolysis of the α-bromo group, forming the corresponding α-hydroxy amide.

  • Aggressive pH: Using strong acids or bases for washing can accelerate hydrolysis or promote elimination side reactions.[4][5]

Recommended Protocol: Minimal & Neutral Aqueous Wash

  • Initial Quench: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly add saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining acid bromide and neutralize the triethylamine hydrochloride. Be cautious of CO₂ evolution.

  • Extraction: Extract the product into a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Washing: Wash the organic layer sequentially with:

    • 1x with cold, dilute (e.g., 0.5 M) HCl to remove residual amine.

    • 1x with cold, saturated NaHCO₃ solution.

    • 1x with cold brine to break up emulsions and remove bulk water.

  • Drying & Concentration: Immediately dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo at a low temperature (<40°C) to prevent thermal degradation.

Expert Tip: The key is speed and temperature control. Perform the washes quickly in a separatory funnel and use cold solutions to minimize the rate of hydrolysis.

Q2: I'm attempting column chromatography on silica gel, but my yield is extremely low, and I'm seeing new, more polar spots on my post-column TLC. What is causing this product degradation?

A2: Your Product is Likely Decomposing on the Silica Gel.

This is the most common purification challenge for this class of compounds. Standard silica gel is slightly acidic (pKa ≈ 4.5) and has a high surface area populated with silanol groups (Si-OH). These features can catalyze the degradation of sensitive molecules like α-bromoamides.[6]

Primary Degradation Pathways:

  • Hydrolysis: Water adsorbed on the silica gel, or present in the solvent system, can facilitate hydrolysis to the α-hydroxy amide.

  • Elimination: The acidic surface of the silica can promote E1-type elimination of HBr, yielding N-(1-isopropyl-2-methylpropyl)-2-methylpropenamide.[7]

  • Nucleophilic Attack: The silanol groups themselves can potentially act as nucleophiles, leading to covalent attachment of the product to the stationary phase.

Troubleshooting Protocol: Modifying Your Chromatography

ParameterStandard Approach (Problematic)Recommended SolutionRationale
Stationary Phase Standard Silica Gel1. Neutralized Silica: Slurry silica with your eluent containing 1% triethylamine, then pack. 2. Neutral Alumina: Use Brockmann I neutral alumina as an alternative.Triethylamine deactivates the acidic silanol sites on silica.[8] Alumina is less acidic and can be better for base-sensitive compounds.
Solvent System Protic solvents (e.g., Methanol, Ethanol)Aprotic, non-polar systems like Hexane/Ethyl Acetate or Toluene/Acetone .Avoids introducing a source of protons or nucleophiles that can participate in hydrolysis. A Hexane/EtOAc system was successful for a similar molecule.[9]
Loading Wet loading in a polar solventDry Loading: Adsorb your crude product onto a small amount of Celite or deactivated silica.Minimizes direct contact of the concentrated product with the acidic stationary phase before elution begins.

Below is a decision-making workflow for troubleshooting chromatographic purification.

chromatography_troubleshooting start Low Yield / Degradation on Silica Column check_spots New polar spots on post-column TLC? start->check_spots hydrolysis Likely Hydrolysis (M-Br+OH) check_spots->hydrolysis Yes elimination Likely Elimination (M-HBr) check_spots->elimination No (new non-polar spot) action1 Switch to Neutral Alumina hydrolysis->action1 action2 Deactivate Silica (1% Et3N in eluent) elimination->action2 action3 Use Aprotic Solvents (Hexane/EtOAc) action1->action3 action2->action3

Caption: Troubleshooting flowchart for column chromatography.

Q3: I've avoided chromatography, but my attempts at recrystallization consistently result in an oil or very poor recovery. How can I crystallize this bulky molecule?

A3: Oiling out is common for sterically hindered molecules that pack inefficiently into a crystal lattice.

The large, flexible N-(1-isopropyl-2-methylpropyl) group disrupts intermolecular interactions (like hydrogen bonding between amide groups) that favor crystallization.[10] A single solvent is often insufficient to achieve the precise solubility balance needed for crystal growth.

Recommended Protocol: Mixed-Solvent Recrystallization & Seeding

  • Solvent Screening:

    • "Good" Solvent (High Solubility): Find a solvent that dissolves your crude product at or near room temperature. Candidates include Dichloromethane, Acetone, or Ethyl Acetate.

    • "Bad" Solvent (Low Solubility): Find a non-polar solvent in which your product is insoluble. Candidates include Hexanes, Pentane, or Heptane.

  • Procedure:

    • Dissolve the crude material in a minimal amount of the "good" solvent at room temperature.

    • Slowly add the "bad" solvent dropwise with vigorous stirring until the solution becomes faintly and persistently cloudy (the saturation point).

    • Add one or two drops of the "good" solvent to clarify the solution.

    • Loosely cap the flask and allow it to stand undisturbed at room temperature. If no crystals form, transfer to a 4°C refrigerator, and then to a -20°C freezer.

  • Troubleshooting "Oiling Out":

    • If an oil forms, warm the mixture until it is a single phase again. Add a small amount more of the "good" solvent and repeat the cooling process.

    • Seeding: If you have a small amount of pure, solid material from a previous attempt, add a single tiny crystal to the saturated solution to initiate crystallization.

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.

Q4: My purified product looks clean by NMR, but it starts to show impurities after a week of storage. What are the likely degradation products and what are the optimal storage conditions?

A4: The compound's inherent reactivity makes it prone to degradation over time.

The two primary non-catalytic degradation pathways are hydrolysis from atmospheric moisture and potential elimination, though the latter is less likely without heat or a base.

Potential Impurities & Identification

Impurity NameStructureFormation PathwayMass Spec (M+H)⁺Key ¹H NMR Signal
Hydrolysis Product N-(1-isopropyl-2-methylpropyl)-2-hydroxy-2-methylpropanamideHydrolysis (SN1)[M-Br+OH]+H⁺Disappearance of α-H signal; appearance of broad -OH signal.
Elimination Product N-(1-isopropyl-2-methylpropyl)-2-methylpropenamideElimination (E1/E2)[M-HBr]+H⁺Appearance of vinylic proton signals (~5-6 ppm).

Below is a diagram illustrating the synthetic and degradation pathways.

reaction_pathways cluster_main Main Synthesis cluster_degradation Degradation Pathways Amine 1-Isopropyl-2-methyl- propylamine Product Target Product (α-Bromoamide) Amine->Product AcidBromide 2-Bromo-2-methyl- propanoyl Bromide AcidBromide->Product Hydrolysis Hydrolysis Product (α-Hydroxyamide) Product->Hydrolysis H₂O (SN1-type) [3] Elimination Elimination Product (Alkene-amide) Product->Elimination Base / Heat (E1/E2-type) [18]

Caption: Synthesis and potential degradation pathways.

Recommended Storage Conditions:

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Container: Use a well-sealed vial with a PTFE-lined cap.

  • State: Store as a solid if possible, as degradation is often faster in solution. If in solution, use an anhydrous, aprotic solvent (e.g., anhydrous DCM).

By understanding the inherent reactivity of this compound, you can proactively design purification and storage protocols that maximize the purity and stability of this challenging yet valuable synthetic intermediate.

References

  • Hudson, A. G., et al. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]

  • Pace, V., et al. (2018). The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal. Available at: [Link]

  • Batty, K., & Johnson, C. (2002). The hydrolysis of 2-bromo-2-methylpropane. Catalyst. Available at: [Link]

  • Genovino, J., et al. (2012). Synthesis of Sterically Hindered Enamides via a Ti-Mediated Condensation of Amides with Aldehydes and Ketones. Chemical Communications. Available at: [Link]

  • Bickler, B. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]

  • Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E. Available at: [Link]

  • Chemistry LibreTexts. (2024). Synthesis of Amines. Available at: [Link]

  • Zhang, Y., et al. (2023). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. ACS Central Science. Available at: [Link]

  • Chegg. (2012). Solved Hydrolysis of 2-bromo-2-methylpropane (tert-butyl). Available at: [Link]

  • Filo. (2024). Explain atraline hydrolysis of 2-Bromo-2-methyl propane. Available at: [Link]

  • Brainly. (2023). Hydrolysis of 2-bromo-2-methylpropane (tert-butyl bromide) yields. Available at: [Link]

  • RSC Education. (2014). The hydrolysis of 2-bromo-2-methylpropane. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Available at: [Link]

  • Quora. (2017). What is the mechanism for the Hoffman Bromamide reaction? Available at: [Link]

  • Kim, H. O., et al. (1995). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications. Available at: [Link]

  • MG Science Institute. Elimination Reactions. Available at: [Link]

  • Dalal Institute. Elimination Reactions. Available at: [Link]

  • PubChem. 2-Bromo-2-methylpropanamide. Available at: [Link]

  • Barton, L. M., et al. (2014). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Available at: [Link]

Sources

Technical Support Center: Mastering Polydispersity Control with N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals utilizing this specialized initiator for controlled radical polymerization. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve optimal results in your experiments, with a particular focus on controlling polymer polydispersity.

A Primer on this compound in ATRP

This compound is a functionalized alkyl halide initiator used in Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity (Đ).[1][2] The initiator is the cornerstone of this control, as each initiator molecule ideally generates one polymer chain.[3]

The structure of this particular initiator, with its bulky N-substituent, offers unique possibilities for polymer design, potentially influencing solubility and interaction with other components in the polymerization medium. However, its steric hindrance may also present specific challenges in achieving the desired polymerization kinetics and control over polydispersity.

This guide will help you navigate these challenges and harness the full potential of this initiator in your polymerization reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

High Polydispersity (Đ > 1.2)

Question 1: I am observing high polydispersity in my final polymer. What are the likely causes and how can I resolve this?

High polydispersity is a common issue in ATRP and can stem from several factors. Let's break down the potential causes and solutions:

Causality: A narrow molecular weight distribution is achieved when all polymer chains are initiated simultaneously and grow at a similar rate.[2][4] Any deviation from this ideal scenario can lead to a broader distribution of chain lengths. The key is to maintain a low concentration of active radical species through a rapid and reversible deactivation process.[2][4][5]

Troubleshooting Steps:

  • Initiator Purity: Impurities in the initiator can lead to side reactions or incomplete initiation, resulting in a population of chains that start growing at different times.

    • Solution: Ensure the purity of your this compound initiator. If necessary, purify it by recrystallization or column chromatography.[6]

  • Oxygen Contamination: Oxygen is a radical scavenger and can terminate growing polymer chains. It can also oxidize the Cu(I) catalyst to the deactivator Cu(II) state, which can slow down or inhibit the polymerization.[1]

    • Solution: Deoxygenate your reaction mixture thoroughly before initiating the polymerization. This can be achieved by several freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen for an extended period.[2]

  • Slow Initiation: If the initiation rate is slower than the propagation rate, new chains will be continuously formed while others are already growing, leading to a broad molecular weight distribution. The bulky N-substituent on this specific initiator might contribute to slower initiation kinetics.

    • Solution:

      • Increase Temperature: Raising the reaction temperature can increase the rate of initiation.[7] However, be cautious as excessively high temperatures can lead to side reactions.[7]

      • Optimize Catalyst/Ligand Ratio: The choice and concentration of the ligand are crucial for tuning the catalyst activity.[7] For bulky initiators, a more active catalyst system might be required. Consider screening different ligands or increasing the ligand-to-copper ratio.

  • High Radical Concentration (Termination Reactions): If the concentration of propagating radicals is too high, irreversible termination reactions will occur, leading to "dead" polymer chains and a broadening of the polydispersity.[8][9]

    • Solution:

      • Increase Deactivator Concentration: Adding a small amount of the deactivator (Cu(II) complex) at the beginning of the reaction can help to establish the equilibrium faster and maintain a low radical concentration.[10]

      • Lower Initiator Concentration: Reducing the initiator concentration can decrease the overall radical concentration.[11][12]

Question 2: My polydispersity is low at the beginning of the polymerization but increases significantly at higher monomer conversions. Why is this happening?

This phenomenon, known as the "persistent radical effect," can be more pronounced in certain ATRP systems.

Causality: In an ideal ATRP system, the concentration of the deactivator (Cu(II) complex) builds up at the beginning of the polymerization due to a small number of termination events. This deactivator then helps to maintain a low concentration of active radicals.[7] However, at high monomer conversions, the viscosity of the reaction medium increases, which can slow down the diffusion of the deactivator, leading to a localized increase in radical concentration and subsequent termination reactions.

Troubleshooting Steps:

  • Lower Monomer Conversion: Stop the polymerization at a lower monomer conversion before the viscosity becomes a significant issue.

  • Solvent Choice: Use a solvent that minimizes the viscosity increase as the polymer is formed.

  • ARGET or ICAR ATRP: Consider using Activators ReGenerated by Electron Transfer (ARGET) or Initiators for Continuous Activator Regeneration (ICAR) ATRP. These techniques utilize a reducing agent to continuously regenerate the Cu(I) activator from the Cu(II) deactivator, allowing for much lower catalyst concentrations and better control at high conversions.[1]

Slow or Stalled Polymerization

Question 3: My polymerization is extremely slow or has stalled completely. What could be the problem?

A slow or stalled polymerization indicates a low concentration of active propagating species.

Causality: The rate of polymerization is directly proportional to the concentration of the active radical species.[7] If this concentration is too low, the polymerization will proceed slowly or not at all.

Troubleshooting Steps:

  • Catalyst Oxidation: As mentioned earlier, oxygen can oxidize the Cu(I) activator to the inactive Cu(II) state.

    • Solution: Ensure rigorous deoxygenation of your reaction mixture.[1][2]

  • Inhibitors in Monomer: Commercially available monomers often contain inhibitors to prevent polymerization during storage.

    • Solution: Remove the inhibitor from your monomer before use, for example, by passing it through a column of basic alumina.

  • Poor Catalyst Solubility: The catalyst complex must be soluble in the reaction medium to be effective.

    • Solution: Choose a ligand that enhances the solubility of the copper salt in your chosen solvent.[7] You may need to screen different ligands or solvent systems.

  • Excess Deactivator: An excessive amount of the Cu(II) deactivator will shift the equilibrium too far towards the dormant species, effectively shutting down the polymerization.

    • Solution: If you are adding Cu(II) at the start of the reaction, ensure the amount is optimized. If you suspect adventitious Cu(II) formation, consider using a reducing agent (as in ARGET ATRP) to regenerate the activator.[1]

Poor Initiation Efficiency

Question 4: The molecular weight of my polymer is much higher than the theoretically calculated value, suggesting poor initiation efficiency. How can I improve this?

Poor initiation efficiency means that not all of your initiator molecules are starting a polymer chain.

Causality: The number-average molecular weight (Mn) in a controlled polymerization is determined by the ratio of the moles of consumed monomer to the moles of the initiator. If the experimental Mn is higher than the theoretical value, it implies that the effective initiator concentration is lower than what you added.

Troubleshooting Steps:

  • Initiator Stability: The initiator may be degrading under the reaction conditions. The amide functionality in this compound should be relatively stable, but it's a factor to consider, especially at high temperatures.

    • Solution: Lower the reaction temperature if possible, or choose a more robust initiator if degradation is confirmed.

  • Slow Initiation: As discussed in the context of high polydispersity, slow initiation can also lead to an apparent low initiation efficiency.

    • Solution: Optimize the reaction temperature and catalyst system to ensure that the rate of initiation is competitive with the rate of propagation.[7]

  • Side Reactions of the Initiator: The bulky substituent on the initiator might promote side reactions under certain conditions.

    • Solution: A thorough analysis of the reaction mixture by techniques like NMR or mass spectrometry might be necessary to identify any unexpected byproducts. Adjusting the reaction conditions (temperature, solvent, catalyst) may help to suppress these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the IUPAC name for this compound?

The IUPAC name is 2-bromo-N-(1-isopropyl-2-methylpropyl)-2-methylpropanamide.[13]

Q2: What are the typical storage conditions for this initiator?

Like most alkyl halide initiators, it should be stored in a cool, dry, and dark place in a tightly sealed container to prevent hydrolysis and degradation.

Q3: Can I use this initiator in aqueous media?

While ATRP can be performed in aqueous media, the hydrophobicity of the bulky N-substituent in this initiator might lead to solubility issues. A co-solvent or surfactant may be necessary. Additionally, the stability of the carbon-bromine bond to hydrolysis in aqueous media at elevated temperatures should be considered.[14][15]

Q4: What analytical techniques are recommended for characterizing the polymers made with this initiator?

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity (Đ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion. ¹H NMR can also be used to analyze the end-groups of the polymer, confirming the presence of the initiator fragment.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: For a detailed analysis of the polymer chain distribution and end-group fidelity.

Q5: Are there any specific safety precautions I should take when handling this initiator?

This compound is a brominated organic compound and should be handled with care. Assume it is an irritant to the skin, eyes, and respiratory tract.[16] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18] Consult the Safety Data Sheet (SDS) for detailed safety information.[16][17][18][19]

Experimental Protocols and Data

Table 1: General Troubleshooting Summary
IssuePotential CauseRecommended Action
High Polydispersity (Đ > 1.2) Impure initiator, Oxygen contamination, Slow initiation, High radical concentrationPurify initiator, Rigorous deoxygenation, Increase temperature, Optimize catalyst, Add Cu(II) deactivator, Lower initiator concentration
Slow/Stalled Polymerization Catalyst oxidation, Monomer inhibitors, Poor catalyst solubility, Excess deactivatorRigorous deoxygenation, Remove inhibitor from monomer, Screen ligands/solvents, Optimize Cu(II) concentration, Consider ARGET/ICAR ATRP
Poor Initiation Efficiency Initiator degradation, Slow initiation, Initiator side reactionsLower temperature, Optimize catalyst system, Analyze for byproducts and adjust conditions
Protocol: General Procedure for ATRP using this compound

This is a general guideline. The optimal conditions will depend on the specific monomer and desired polymer properties.

  • Monomer Purification: Pass the monomer through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the copper catalyst (e.g., Cu(I)Br) and the ligand (e.g., PMDETA).

  • Deoxygenation: Seal the flask and perform at least three freeze-pump-thaw cycles.

  • Addition of Reagents: Under an inert atmosphere, add the deoxygenated solvent, the purified monomer, and finally the this compound initiator via syringe.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature and stir.

  • Monitoring the Reaction: Periodically take samples under an inert atmosphere to monitor monomer conversion (by NMR or GC) and molecular weight evolution (by SEC/GPC).

  • Termination: Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization by oxidizing the catalyst.

  • Purification: Dilute the reaction mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Visualizing the Process

ATRP Catalytic Cycle

ATRP_Cycle cluster_equilibrium ATRP Equilibrium cluster_propagation Propagation Dormant P-Br (Dormant Chain) + Cu(I)/Ligand (Activator) Active P• (Active Chain) + Br-Cu(II)/Ligand (Deactivator) Dormant->Active k_act Active->Dormant k_deact Propagation P• + Monomer -> P-M• Active->Propagation High_Dispersity_Troubleshooting Start High Polydispersity (Đ > 1.2) Observed CheckPurity Verify Initiator and Monomer Purity Start->CheckPurity PurityOK Purity Confirmed? CheckPurity->PurityOK CheckDeoxygenation Ensure Rigorous Deoxygenation DeoxyOK Deoxygenation Sufficient? CheckDeoxygenation->DeoxyOK CheckKinetics Analyze Polymerization Kinetics KineticsOK Linear First-Order Kinetics? CheckKinetics->KineticsOK PurityOK->CheckDeoxygenation Yes Purify Purify Initiator/ Monomer PurityOK->Purify No DeoxyOK->CheckKinetics Yes ImproveDeoxy Improve Deoxygenation (e.g., more freeze-pump-thaw cycles) DeoxyOK->ImproveDeoxy No OptimizeConditions Optimize Reaction Conditions: - Adjust Temperature - Screen Catalysts/Ligands - Add Deactivator (Cu(II)) - Consider ARGET/ICAR ATRP KineticsOK->OptimizeConditions No End Achieve Low Polydispersity KineticsOK->End Yes Purify->CheckPurity ImproveDeoxy->CheckDeoxygenation OptimizeConditions->CheckKinetics

Caption: A step-by-step workflow for troubleshooting high polydispersity.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

  • Wikipedia. Atom transfer radical polymerization. [Link]

  • Matyjaszewski Polymer Group. ATRP from surfaces. Carnegie Mellon University. [Link]

  • Tang, H., & Matyjaszewski, K. (2007). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules, 40(6), 1858-1863. [Link]

  • Spanswick, J. (2011). Radical Departure: Polymerization Does More With Less. Environmental Health Perspectives, 119(2), a78-a81. [Link]

  • Chemistry For Everyone. (2023). What Is Atom Transfer Radical Polymerization (ATRP)? [Video]. YouTube. [Link]

  • Parkatzidis, K., Rolland, M., Truong, N. P., & Anastasaki, A. (2021). Tailoring polymer dispersity by mixing ATRP initiators. Polymer Chemistry, 12(40), 5796-5803. [Link]

  • PubChem. N-Isopropylisobutyramide. National Center for Biotechnology Information. [Link]

  • Konieczny, P., et al. (2021). The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. Materials, 14(21), 6358. [Link]

  • Hui, A. W., & Hamielec, A. E. (1972). A Molecular Weight Distribution Polydispersity Equation for the ATRP System: Quantifying the Effect of Radical Termination. Macromolecules, 5(2), 164-168. [Link]

  • Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2643. [Link]

  • Bütün, V., et al. (2000). Controlled radical polymerization of N-isopropylacrylamide and of activated esters for the synthesis of polymer-protein and polymer-drug conjugates. Reactive and Functional Polymers, 46(1), 63-74. [Link]

  • Lorandi, F., et al. (2019). A Molecular Weight Distribution Polydispersity Equation for the ATRP System: Quantifying the Effect of Radical Termination. Macromolecules, 52(21), 8095-8106. [Link]

  • Zhang, Y., et al. (2016). CuBr-mediated surface-initiated controlled radical polymerization in air. RSC Advances, 6(10), 8056-8062. [Link]

  • Boyer, C., et al. (2016). Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. Chemical Reviews, 116(4), 1803-1949. [Link]

  • The Principles of Atom Transfer Radical Polymerization. (2023). In Encyclopedia. MDPI. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Isopropyl 2-bromo-2-methylpropanoate, 97%. [Link]

  • Specific Polymers. Controlled radical polymerization - Design the architecture of polymers. [Link]

  • Wang, Y., et al. (2021). Initiator Systems Effect on Particle Coagulation and Particle Size Distribution in One-Step Emulsion Polymerization of Styrene. Polymers, 13(16), 2639. [Link]

  • Matyjaszewski Polymer Group. Atom Transfer Radical Polymerization. Carnegie Mellon University. [Link]

  • Patsnap. Understanding the Role of Initiators in Polymerization. [Link]

  • Lorandi, F., et al. (2019). Control of Dispersity and Grafting Density of Particle Brushes by Variation of ATRP Catalyst Concentration. ACS Macro Letters, 8(7), 824-830. [Link]

  • Fantin, M., et al. (2021). Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents. ACS Sustainable Chemistry & Engineering, 9(4), 1718-1728. [Link]

  • Acros Organics. Material Safety Data Sheet - 2-Bromo-2-methylpropane. [Link]

  • The four strategies by which the dispersity of a polymer can be... (2022). ResearchGate. [Link]

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N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the stability and degradation challenges associated with this compound. Our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs): General Handling & Storage

This section addresses the most common initial questions regarding the safe handling and storage of this compound to preserve its purity and integrity from the moment it is received.

Q1: What are the primary structural features of this molecule that influence its stability?

A1: The stability of this compound is dictated by two key functional groups:

  • A Tertiary α-Bromo Amide: The bromine atom is attached to a tertiary carbon, which is adjacent to the amide carbonyl group. This structure is highly susceptible to nucleophilic substitution, primarily through an SN1 mechanism, due to the formation of a stable tertiary carbocation intermediate.[1][2][3]

  • A Sterically Hindered Amide Bond: The amide bond itself is generally robust due to resonance stabilization, which imparts a partial double-bond character to the C-N bond.[4] While amides can be hydrolyzed under harsh acidic or basic conditions with heat, the C-Br bond is significantly more labile and represents the primary point of degradation under typical experimental conditions.[5]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To minimize degradation, the compound must be protected from atmospheric moisture, heat, and light. Halogenated organic compounds can be sensitive to these conditions, which can promote hydrolysis or slow thermal and photolytic decomposition.[6][7][8]

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CReduces the rate of potential hydrolytic and thermal degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.
Light Exposure Amber vial or stored in the darkProtects against photolytic degradation, where UV light can induce C-Br bond cleavage.[9]
Container Tightly sealed, chemically resistant glass vialPrevents moisture ingress and ensures no reaction with the container material.

Q3: What safety precautions should be taken when handling this compound?

A3: this compound is a reactive alkylating agent and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[7]

  • Incompatibilities: Keep the compound away from strong bases, strong oxidizing agents, and protic solvents (like water and alcohols) unless they are part of a controlled reaction.[10]

Troubleshooting Guide: Common Experimental & Stability Issues

This section provides in-depth answers to specific problems that may arise during the use of this compound in experimental settings.

Q4: I'm observing a new, more polar impurity by HPLC after dissolving the compound in a solvent mixture containing methanol or water. What is happening?

A4: You are most likely observing the product of solvolysis (specifically, hydrolysis if water is present). The tertiary C-Br bond is susceptible to cleavage via an SN1 mechanism, especially in polar protic solvents.[11][12] The mechanism involves two key steps:

  • Rate-Determining Step: The C-Br bond slowly breaks heterolytically to form a stable, planar tertiary carbocation intermediate.

  • Fast Step: A nucleophile (water or methanol in your case) rapidly attacks the carbocation to form the final product, N1-(1-Isopropyl-2-methylpropyl)-2-hydroxy-2-methylpropanamide or its methoxy equivalent.[2][3]

This process is often accelerated by the presence of even trace amounts of acid or base.

Hydrolysis_Pathway Start N1-(1-Isopropyl-2-methylpropyl)- 2-bromo-2-methylpropanamide Intermediate Tertiary Carbocation Intermediate Start->Intermediate Slow, Sₙ1 (Loss of Br⁻) Product 2-Hydroxy Degradant (More Polar) Intermediate->Product Nucleophile + H₂O (Nucleophile) Nucleophile->Intermediate

Caption: Sₙ1 hydrolysis pathway of the title compound.

Q5: My reaction is sluggish, and I suspect the starting material is impure. How can I quickly assess its purity?

A5: A combination of techniques is recommended for a comprehensive purity assessment.

  • ¹H NMR: This provides a rapid assessment of structural integrity and can detect major organic impurities. Look for the characteristic signals of the isopropyl and methyl groups. The presence of new signals, particularly in the 3-4 ppm region, might indicate the hydroxy degradation product.

  • HPLC-UV: This is the preferred method for quantitative purity analysis. It can separate the parent compound from more polar degradants (like the hydrolysis product) and less polar impurities (from synthesis).[13][14] See Protocol 1 for a starting method.

  • LC-MS: This confirms the identity of the main peak (by mass-to-charge ratio) and helps in the tentative identification of impurities.

Q6: I am running a reaction with a non-nucleophilic base and observing a new, less polar byproduct. What could this be?

A6: In the presence of a non-nucleophilic base (e.g., DBU, triethylamine), an elimination reaction can compete with substitution, leading to the formation of an α,β-unsaturated amide: N1-(1-Isopropyl-2-methylpropyl)-2-methylpropenamide. This reaction proceeds by removal of a proton from one of the α-methyl groups and elimination of the bromide ion. This byproduct is typically less polar than the starting material.

Competing_Pathways cluster_conditions Reaction Conditions Condition1 Polar Protic Solvent (e.g., H₂O, MeOH) Start N1-(1-Isopropyl-2-methylpropyl)- 2-bromo-2-methylpropanamide Condition1->Start Condition2 Non-Nucleophilic Base (e.g., DBU, Et₃N) Condition2->Start Product_Sub Substitution Product (Hydrolysis/Solvolysis) Start->Product_Sub Sₙ1 Pathway Product_Elim Elimination Product (α,β-Unsaturated Amide) Start->Product_Elim E1/E2 Pathway

Caption: Competing substitution and elimination degradation pathways.

Q7: Can I use this compound in aqueous buffers for biological assays?

A7: Direct use in aqueous buffers is strongly discouraged due to the high risk of rapid hydrolysis. The half-life of the compound in an aqueous solution, especially at neutral or near-neutral pH, is likely to be short. If the experiment requires an aqueous environment, the following strategies should be considered:

  • Stock Solution: Prepare a concentrated stock solution in a dry, aprotic solvent (e.g., DMSO, DMF) and perform a rapid, high-dilution into the aqueous buffer immediately before the experiment.

  • Controls: Run a time-course stability control experiment by incubating the compound in the assay buffer alone and analyzing for degradation by HPLC at several time points. This will help you understand its stability window under your specific assay conditions. See Protocol 2 for a general approach.

Analytical & Quality Control Workflows

Ensuring the quality of your starting material is paramount. This section provides validated protocols for purity and stability assessment.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Accurately weigh sample. Dissolve in dry ACN or THF to a known concentration (e.g., 1 mg/mL). HPLC Inject onto HPLC-UV/MS System (See Protocol 1) Prep->HPLC NMR Analyze by ¹H NMR for structural confirmation Prep->NMR Integrate Integrate chromatogram. Calculate % Area Purity. HPLC->Integrate Report Generate Certificate of Analysis or Purity Report NMR->Report Identify Identify main peak and impurities using MS and relative retention times. Integrate->Identify Identify->Report

Caption: General workflow for purity assessment.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of this compound and detecting common degradants.

  • Instrumentation: HPLC system with UV detector and preferably a mass spectrometer (LC-MS).

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Gradient Program:

    • Start at 40% B, hold for 1 minute.

    • Linear ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 40% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in dry Acetonitrile.

  • Expected Results: The parent compound will be a major peak. The hydrolysis product will elute earlier (it is more polar), while any elimination product will elute slightly later (it is less polar). Purity is calculated based on the relative peak area.

Protocol 2: Aqueous Stability Assessment

This protocol is designed to evaluate the compound's stability in a specific aqueous buffer.

  • Prepare Stock Solution: Create a 10 mg/mL stock solution of the compound in dry DMSO.

  • Prepare Test Solution: Spike the stock solution into your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µg/mL. Vortex briefly. This is your T=0 sample.

  • Incubation: Keep the test solution at the desired experimental temperature (e.g., 25°C or 37°C).

  • Time Points: Immediately after preparation (T=0), inject the solution onto the HPLC system using the method in Protocol 1 . Repeat the injection at subsequent time points (e.g., T=30 min, 1 hr, 2 hr, 4 hr, 8 hr).

  • Analysis: For each time point, calculate the peak area of the parent compound. Plot the percentage of the parent compound remaining versus time to determine its stability profile under your specific conditions.

References
  • Persistent organic pollutant - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Filo. (2025, July 29). Explain the mechanism of alkaline hydrolysis of 2-bromo-2-methylpropane... Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved January 21, 2026, from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education. Retrieved January 21, 2026, from [Link]

  • University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved January 21, 2026, from [Link]

  • Chegg. (2012, October 22). Solved Hydrolysis of 2-bromo-2-methylpropane (tert-butyl... Retrieved January 21, 2026, from [Link]

  • Quora. (2017, January 4). Why does 2-bromo-2-methyl propane goes through SN1 mechanism rather than SN2 during alkaline hydrolysis? Retrieved January 21, 2026, from [Link]

  • Professor Dave Explains. (2025, November 6). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry [Video]. YouTube. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 10). Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure–property relationships. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (2023, November 17). Visible light-mediated halogenation of organic compounds. Retrieved January 21, 2026, from [Link]

  • Chemistry Steps. (n.d.). Amides - Structure and Reactivity. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide. This document is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. We will address common challenges, provide in-depth troubleshooting advice, and detail validated protocols to ensure a successful and reproducible outcome.

The synthesis involves the acylation of a sterically hindered secondary amine, 3-amino-2,4-dimethylpentane, with a tertiary acyl halide, 2-bromo-2-methylpropanoyl bromide. The significant steric bulk around both reactive centers makes this a non-trivial transformation prone to low yields and side reactions if not properly controlled. This guide provides the causal logic behind key experimental choices to empower you to overcome these challenges.

Synthetic Scheme Overview

The primary synthetic route is a nucleophilic acyl substitution. A non-nucleophilic base is essential to neutralize the hydrobromic acid byproduct, which would otherwise protonate the starting amine and render it unreactive.[1][2]

G Amine N1-(1-Isopropyl-2-methylpropyl)amine Product N1-(1-Isopropyl-2-methylpropyl) -2-bromo-2-methylpropanamide Amine->Product AcylHalide 2-bromo-2-methylpropanoyl bromide AcylHalide->Product Solvent Anhydrous DCM/THF Base Triethylamine (TEA) or DIPEA Atmosphere Inert Atmosphere (N2/Ar) 0°C to RT Byproduct Triethylammonium bromide (salt) Product->Byproduct forms

Caption: General workflow for the amide coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is this synthesis challenging? A1: The primary challenge is steric hindrance. The amine is secondary with bulky isopropyl and isobutyl groups adjacent to the nitrogen atom. The acyl halide is tertiary, with the carbonyl carbon shielded by three methyl groups. This steric clash significantly slows the desired nucleophilic attack, making the reaction sensitive to conditions and prone to failure compared to less hindered systems.[3]

Q2: What is the most critical parameter for success? A2: Ensuring strictly anhydrous (moisture-free) conditions is paramount. The acyl halide, 2-bromo-2-methylpropanoyl bromide, is highly reactive and will readily hydrolyze to the corresponding carboxylic acid in the presence of water. This not only consumes the acylating agent but also introduces an acidic impurity that complicates purification. The use of an inert atmosphere (Nitrogen or Argon) is strongly recommended.[4]

Q3: Can I use a different base? Why is a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) recommended? A3: A tertiary amine base is crucial because it is non-nucleophilic and will not compete with your primary amine in attacking the acyl halide.[2] Using a base like pyridine is possible, but it can sometimes act as a nucleophilic catalyst, which may or may not be desirable. Inorganic bases like NaOH or K₂CO₃ are generally used in biphasic systems (Schotten-Baumann conditions) but can promote hydrolysis of the acyl halide and are less ideal for this specific moisture-sensitive synthesis.[1][]

Troubleshooting Guide

Problem Area 1: Low or No Product Yield

Q: My TLC/LC-MS analysis shows only starting materials, even after several hours. What's going wrong?

A: This is a common issue, typically stemming from insufficient reactivity due to steric hindrance or reagent deactivation.

  • Plausible Cause 1: Amine Protonation. The reaction generates HBr as a byproduct. Without a sufficient amount of base (at least 1.1 equivalents), the HBr will protonate your starting amine, forming an ammonium salt. This salt is not nucleophilic and will not react with the acyl halide.[1]

    • Solution: Ensure you are using at least 1.1 equivalents of a dry, non-nucleophilic base like triethylamine or DIPEA. Add the base to the amine solution before the dropwise addition of the acyl halide.

  • Plausible Cause 2: Reagent Degradation. 2-bromo-2-methylpropanoyl bromide is highly sensitive to moisture. If it has been stored improperly or is old, it may have hydrolyzed.

    • Solution: Use a fresh bottle of the acyl halide or purify it by distillation immediately before use. Always handle it under an inert atmosphere.

  • Plausible Cause 3: Insufficient Thermal Energy. Due to the high steric hindrance, the reaction may require more energy to overcome the activation barrier.

    • Solution: If the reaction is stalled at room temperature, consider gently heating the mixture to 35-40°C (refluxing in DCM). Monitor the progress carefully by TLC, as higher temperatures can also promote side reactions. For extremely stubborn cases, converting the acyl bromide/chloride to an acyl fluoride in situ and reacting at elevated temperatures has proven effective for coupling sterically hindered substrates.[3]

  • Plausible Cause 4: Nucleophilic Catalyst. The addition of a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can sometimes accelerate sluggish acylation reactions.

    • Solution: Add a small amount of DMAP to the reaction mixture. DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more readily attacked by the hindered amine.[]

Problem Area 2: Product is Impure or Contaminated with Side-Products

Q: My crude NMR shows my desired product, but also significant impurities. What are they and how do I prevent them?

A: The most likely side-product is the result of an elimination reaction.

G cluster_paths cluster_solutions Corrective Actions start Investigate Impurity Profile check_nmr Crude ¹H NMR Analysis start->check_nmr path1 Singlet at ~1.7 ppm? (acyl methyls) check_nmr->path1 YES path2 Signals in olefinic region? (5.5-6.5 ppm) check_nmr->path2 NO path3 Broad peak, washes out with D₂O? check_nmr->path3 path1->path2 outcome1 Diagnosis: Elimination Side-Product (Methacrylamide derivative) path2->outcome1 YES outcome2 Diagnosis: Unreacted Starting Material or Hydrolyzed Acyl Halide path2->outcome2 NO outcome3 Diagnosis: Excess Amine Starting Material path3->outcome3 YES sol1 Lower reaction temperature. Use a less hindered base (TEA vs. DIPEA). Ensure slow addition of acyl halide. outcome1->sol1 sol2 Improve purification. Re-run reaction with fresh reagents and stricter anhydrous conditions. outcome2->sol2 sol3 Improve workup. Wash with dilute acid (e.g., 1M HCl) to remove excess amine. outcome3->sol3

Caption: Troubleshooting logic tree based on crude NMR analysis.

  • Plausible Cause 1: E2 Elimination. The tertiary α-bromo acyl halide can undergo elimination, especially in the presence of a sterically hindered base (like DIPEA) or at elevated temperatures, to form N-(1-isopropyl-2-methylpropyl)-2-methylpropenamide.

    • Prevention:

      • Maintain Low Temperature: Run the reaction at 0°C and allow it to warm slowly to room temperature. Avoid excessive heating.

      • Choice of Base: Triethylamine is generally less prone to causing elimination than the bulkier DIPEA.

      • Slow Addition: Add the acyl halide dropwise to the solution of the amine and base to maintain a low instantaneous concentration, minimizing side reactions.

  • Plausible Cause 2: Unreacted Starting Materials. As discussed above, an incomplete reaction will leave starting materials in your crude product.

    • Removal during Workup:

      • Excess Amine: Can be removed by washing the organic layer with a dilute aqueous acid solution, such as 1M HCl or 5% citric acid. The protonated amine salt will move to the aqueous layer.

      • Hydrolyzed Acyl Halide (2-bromo-2-methylpropanoic acid): Can be removed by washing with a dilute aqueous base solution, such as 5% NaHCO₃. The deprotonated carboxylate salt will be extracted into the aqueous phase.

Experimental Protocols & Characterization

Table 1: Recommended Reagent Stoichiometry
ReagentMolar Eq.PurposeKey Consideration
N1-(1-Isopropyl-2-methylpropyl)amine1.0NucleophileMust be pure and dry.
2-bromo-2-methylpropanoyl bromide1.05 - 1.1Electrophile (Acylating Agent)Highly moisture sensitive; use fresh reagent.
Triethylamine (TEA)1.1 - 1.2Non-nucleophilic baseMust be anhydrous. Scavenges HBr byproduct.
Dichloromethane (DCM)-SolventMust be anhydrous grade.
4-Dimethylaminopyridine (DMAP)0.01-0.05Nucleophilic Catalyst (Optional)Use if reaction is extremely sluggish.
Protocol: Synthesis and Purification
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen/argon inlet, and a dropping funnel, add N1-(1-Isopropyl-2-methylpropyl)amine (1.0 eq.).

  • Solvent & Base Addition: Dissolve the amine in anhydrous dichloromethane (approx. 0.2 M concentration). Cool the flask to 0°C in an ice bath. Add anhydrous triethylamine (1.2 eq.) to the stirring solution.

  • Acylation: Dissolve 2-bromo-2-methylpropanoyl bromide (1.05 eq.) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl bromide solution dropwise to the cooled amine solution over 30-45 minutes. A white precipitate (triethylammonium bromide) will form.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Quench: Once the reaction is complete, cool the mixture back to 0°C and slowly add deionized water to quench any remaining acyl bromide. Transfer the mixture to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA).

    • Wash with saturated NaHCO₃ solution (to remove any acidic byproducts).

    • Wash with brine (saturated NaCl solution) to aid in phase separation.[4]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[4]

Characterization Data Interpretation
  • ¹H NMR: Expect complex multiplets for the aliphatic protons of the N-alkyl group. A key signal will be a singlet integrating to 6 protons around 1.9-2.1 ppm, corresponding to the two equivalent methyl groups on the acyl portion.

  • ¹³C NMR: The amide carbonyl carbon should appear around 170-172 ppm. The quaternary carbon bearing the bromine atom should be visible around 60-65 ppm.

  • FT-IR Spectroscopy: Look for a strong C=O (amide I band) stretching vibration between 1640-1670 cm⁻¹. A secondary amide N-H stretch should be visible as a sharp peak around 3300-3400 cm⁻¹.[6]

  • Mass Spectrometry: The mass spectrum should show a characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with a relative intensity of approximately 1:1, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[7]

References
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Clark, J. (n.d.). The preparation of amides. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 230354, N-Isopropylisobutyramide. Retrieved from [Link]

  • ResearchGate. (2022). Characterization Techniques for Mass Spectrometry Analysis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. Retrieved from [Link]

  • Svejstrup, T. D., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11505. [Link]

  • Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2843. [Link]

  • Çakmak, S., et al. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Sinop University Journal of Natural Sciences, 5(2), 123-132. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5353130, 2-Bromo-2-methylpropanoyl bromide.
  • Fiveable. (n.d.). N-substituted Amides Definition. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ACS Publications. (2014). Mixture Analysis by NMR Spectroscopy. Analytical Chemistry, 86(1), 46-71. [Link]

  • National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8866-8872. [Link]

Sources

Impact of impurities on N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide performance

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential performance issues related to impurities in this critical synthetic intermediate. As a key building block in complex molecule synthesis, its purity is paramount to achieving reliable and reproducible results. This document provides in-depth, experience-driven insights into identifying, understanding, and mitigating the impact of common impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an alkyl halide derivative of an amide. Its structure contains a sterically hindered amide group and a tertiary bromide, making it a valuable reagent in organic synthesis. The tertiary bromide serves as a functional handle for nucleophilic substitution or as an initiator in controlled radical polymerization processes. Its most notable application is as a key intermediate in the synthesis of advanced pharmaceutical compounds, such as potent and selective kinase inhibitors.[1]

Q2: What are the most probable impurities I might encounter in my sample?

Impurities in any drug substance or intermediate can generally be classified as organic, inorganic, or residual solvents.[][3] For this specific compound, organic impurities are the primary concern and typically arise from the synthesis process. The most common synthesis involves the acylation of N-(1-isopropyl-2-methylpropyl)amine with 2-bromo-2-methylpropanoyl bromide.[4]

Based on this, the likely impurities include:

  • Unreacted Starting Materials: Residual N-(1-isopropyl-2-methylpropyl)amine or 2-bromo-2-methylpropanoyl bromide (which may hydrolyze).

  • Synthesis Byproducts: Products from side-reactions, such as elimination of HBr to form an unsaturated amide.

  • Degradation Products: Amides can undergo hydrolysis under strongly acidic or basic conditions, especially with prolonged exposure to moisture.[5][6]

Q3: How do trace-level impurities affect my experiment?

Even at trace levels, impurities can have significant consequences.[3] They can:

  • Reduce Yield: By reacting with your starting materials or reagents in unintended ways.

  • Generate Unexpected Byproducts: An impurity can participate in the reaction, leading to a complex product mixture and difficult purification.

  • Inhibit or Alter Catalysis: If you are using a catalyst, impurities can act as poisons, reducing its efficacy.

  • Compromise Final Product Purity: Impurities can carry through the synthetic sequence, contaminating your final active pharmaceutical ingredient (API). Regulatory bodies have stringent limits on impurities in final drug products.[7][8]

Q4: My reagent has a slightly off-color or unusual odor. Is it still usable?

While not a definitive test, a physical deviation from the expected appearance (typically a white to off-white solid) warrants caution. Discoloration can indicate the presence of degradation products or trace metals. An amine-like odor might suggest residual starting material. We strongly recommend performing a purity analysis before use if you have any doubts.

Troubleshooting Guide: Performance Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing a logical path from problem to resolution.

Issue 1: Consistently Low Reaction Yields

Q: I'm using this compound in a nucleophilic substitution reaction, but my yields are significantly lower than expected. What's the likely cause?

A: The most probable cause is the presence of a nucleophilic or basic impurity that competes with your intended nucleophile or neutralizes reagents.

  • Plausible Cause & Mechanism: The primary suspect is residual N-(1-isopropyl-2-methylpropyl)amine from the amide synthesis. This primary amine is a potent nucleophile and a base.

    • As a Competing Nucleophile: It can react with your electrophilic substrate, consuming it and generating an unwanted byproduct.

    • As a Base: If your reaction is sensitive to pH or uses a base-sensitive reagent (e.g., some organometallics), the residual amine can disrupt the reaction conditions.

  • Diagnostic Strategy:

    • 1H NMR Analysis: Dissolve a sample of your reagent in CDCl3. Look for characteristic signals of the free amine, which will differ from the amide N-H proton. The N-H proton of the amide is typically broad and further downfield than the amine N-H.

    • LC-MS Analysis: A more sensitive method is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[9] This can separate the main compound from the more polar amine impurity and confirm the amine's presence by its molecular weight.

  • Corrective Action: Purification Protocol

    • Aqueous Wash: If your reagent is in an organic solvent, perform a wash with a dilute acid solution (e.g., 1M HCl). This will protonate the basic amine impurity, making it water-soluble and extracting it into the aqueous layer. Be cautious, as prolonged exposure to acid can hydrolyze the amide.[10]

    • Recrystallization: This is a highly effective method for removing many impurities.[11] A suitable solvent system (e.g., heptane/ethyl acetate) can be identified to selectively crystallize the desired amide, leaving impurities in the mother liquor.

Issue 2: Formation of Unexpected Byproducts

Q: My reaction is producing a significant byproduct with a mass that doesn't correspond to any of my starting materials. How can an impurity in the bromo-amide be responsible?

A: An impurity in your reagent can actively participate in the reaction, leading to new, unexpected chemical entities.

  • Plausible Cause & Mechanism: A likely culprit is the elimination byproduct: N1-(1-Isopropyl-2-methylpropyl)-2-methylpropenamide . This unsaturated amide can form during synthesis or upon storage, especially in the presence of a base. This impurity contains a reactive alkene.

    • Alternative Reaction Pathway: If your reaction involves, for example, a nucleophile intended to displace the bromide, this nucleophile might instead undergo a Michael addition to the α,β-unsaturated system of the impurity. This leads to a completely different product scaffold.

  • Diagnostic Strategy:

    • 1H NMR Spectroscopy: The presence of the unsaturated amide is easily detected by 1H NMR. Look for characteristic vinyl proton signals in the olefinic region (typically 5.0-6.5 ppm).

    • Bromine Test: A qualitative test involves dissolving a small sample in a solvent like dichloromethane and adding a drop of bromine solution. If the bromine color disappears without the evolution of HBr gas, it indicates the presence of an alkene.

  • Corrective Action: Chromatographic Purification

    • Flash Column Chromatography: Since the polarity of the desired bromo-amide and the unsaturated byproduct are often very similar, recrystallization may not be effective. Flash column chromatography using a silica gel stationary phase is the recommended method for separation. A gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) will typically allow for the isolation of the pure bromo-amide.

Visualizing the Problem: Impurity Formation and Impact

The following diagram illustrates the synthesis of the target molecule and the formation pathways for two common impurities discussed.

G cluster_synthesis Synthesis Pathway cluster_impurities Impurity Formation cluster_impact Experimental Impact Amine N-(1-isopropyl-2-methylpropyl)amine Product N1-(1-Isopropyl-2-methylpropyl) -2-bromo-2-methylpropanamide (TARGET) Amine->Product + ImpurityA Impurity A: Residual Amine Amine->ImpurityA Incomplete Reaction AcylBromide 2-bromo-2-methylpropanoyl bromide AcylBromide->Product ImpurityD Impurity D: Unsaturated Amide Product->ImpurityD Base-induced Elimination LowYield Low Yield/ Side Reactions ImpurityA->LowYield Byproducts Unexpected Byproducts ImpurityD->Byproducts

Caption: Synthesis pathway and formation of key impurities.

Quantitative Analysis & Purity Assessment

For researchers in drug development, quantitative assessment of purity is non-negotiable. The table below summarizes common impurities and recommended analytical methods for their detection and quantification.

Impurity NamePotential SourceTypical ImpactRecommended Analytical Method (Primary)Acceptance Criteria (Typical)
N-(1-isopropyl-2-methylpropyl)amineIncomplete ReactionCompeting nucleophile, baseHPLC-UV/MS, GC-MS< 0.1%
2-bromo-2-methylpropanoic acidHydrolysisAcid catalysis, potential reactivityHPLC-UV/MS< 0.15%
N1-(1-Isopropyl-2-methylpropyl)-2-methylpropenamideElimination Side ReactionReacts as a Michael acceptor, forms byproducts1H NMR, HPLC-UV/MSNot Detected
Residual Solvents (e.g., DCM, Ether)Purification/WorkupCan affect reaction kinetics or be toxicGC-HS (Headspace)Per ICH Q3C Guidelines[7]
Experimental Protocol: HPLC Method for Purity Assessment

This protocol provides a general starting point for assessing the purity of your this compound sample. Method optimization may be required.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 210 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Chromatographic Run (Gradient Elution):

    • A gradient elution is recommended to resolve impurities with a wide range of polarities.[6]

    • Time (min) | % Mobile Phase B

    • --- | ---

    • 0.0 | 30

    • 15.0 | 95

    • 20.0 | 95

    • 20.1 | 30

    • 25.0 | 30

    • Inject 10 µL of the prepared sample.

  • Data Analysis:

    • Identify the main peak corresponding to the product.

    • Calculate the area percentage of each impurity peak relative to the total peak area.

    • Use an appropriate standard if absolute quantification is required.

Troubleshooting Workflow Diagram

This diagram provides a logical workflow for diagnosing and resolving issues related to reagent performance.

Sources

Validation & Comparative

Comparative study of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Starting Research on Amide

Okay, I'm starting to build a foundation. Right now, I'm immersed in Google searches, focusing on that specific amide: N1-(1- Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide. I need to understand its synthesis, potential applications, and importantly, its reactivity. I'm hoping to uncover some key properties early on.

Deep Dive: Compound Insights

I've widened my search to include alternatives for that specific amide, aiming to build a comparative view. I'm now actively looking at experimental data and protocols to see how it performs, and am looking into how to compare its performance against other similar compounds. I'm formulating a structure for a comparative guide now, including an intro, details on efficiency, and methodology sections.

Formulating a Comparative Guide

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Examining Initial Findings

I've started exploring the initial findings. My preliminary search indicates that N1-(1-Isopropyl-2-methylpropyl )-2-bromo-2-methylpropanamide and similar structures are key initiators in ATRP. This provides a solid base for understanding ATRP, the initiators’ function, and influencing factors.

Deepening Data Gathering

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Analyzing Indirect Comparisons

I've discovered that N1-(1-Isopropyl-2-methylpropyl )-2-bromo-2-methylpropanamide's role is as an initiator in ATRP, alongside related structures. Direct comparative data on its efficiency is lacking, but I've found data on similar compounds. My approach now centers on constructing a comparison by leveraging ATRP principles and finding activation rate constants and protocols for proxy initiators. This allows me to build a solid comparison.

Gathering Specific Data

I've made headway in my research. I've pinpointed a paper by Matyjaszewski's group that offers quantitative data relevant to my work. This helps narrow the focus. Now I'm working on extracting the critical data points I need from the text.

Finding Key Experimental Details

I have a promising new update: I've located relevant experimental protocols for ATRP of methyl methacrylate, which gives me essential reagents and conditions to work with. Furthermore, I found information on synthesizing N-substituted 2-bromo-2-methylpropanamides. This will be invaluable for the experimental section.

Evaluating Structural Trends

I've made significant progress by focusing on the guide's structure. I've found Matyjaszewski's paper provides vital quantitative activation rate constant data that I can use to establish a comparative analysis. While a direct value for my specific initiator is absent, data for a closely related compound exists which is quite helpful. I can now start to outline a guide that provides experimental details on MMA ATRP and amides. I plan to construct a "predictive" comparison.

Constructing the Outline

I have a concrete plan now. The search yielded ample information. I've found Matyjaszewski's group's paper, which offers k_act data and experimental MMA ATRP protocols. I'll synthesize a guide on a predictive comparison based on existing data. I'm structuring it with an introduction, theoretical framework, comparative analysis, and experimental protocols section.

Defining Predictive Comparison Goals

The search yielded another gem from Matyjaszewski's group, providing data on activation rate constants (k_act) for various ATRP initiators. While the exact k_act value for my target initiator is absent, I can use data for a close analogue to predict trends. I have detailed ATRP protocols for MMA and synthesis methods for amides. The guide will now become a predictive comparison, comparing the anticipated efficiency of the target structure.

Defining Guide Structure

I've completed the second round of searches, which gives me specific data on activation rate constants. While the exact value for my target initiator is missing, I can use a structurally similar compound as a good approximation. I also have several experimental protocols for MMA ATRP and synthesis of amides. Now, I have a structure planned for the guide, including introduction, theoretical framework, analysis, and protocols.

A Senior Application Scientist's Guide to the Structural Validation of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory compliance and therapeutic success. This guide provides a comprehensive, expert-led walkthrough for the structural validation of the novel compound N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Moving beyond a simple recitation of steps, this document delves into the causal reasoning behind experimental design, data interpretation, and the integration of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We present a robust, self-validating methodology designed for researchers, scientists, and drug development professionals to ensure the highest degree of scientific integrity and confidence in their molecular architecture.

Introduction: The Imperative of Structural Integrity

The molecule , this compound, presents a unique validation challenge due to its combination of a sterically hindered amide linkage, a quaternary stereocenter containing a bromine atom, and a highly branched, asymmetric alkyl substituent. Any ambiguity in the connectivity of these fragments could lead to vastly different physicochemical and pharmacological properties.

NMR spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution.[1][2] Its power lies in its ability to map the precise electronic environment of each nucleus (chemical shift), identify neighboring atoms through spin-spin coupling, and establish through-bond correlations across the entire carbon skeleton. This guide will demonstrate how to leverage a multi-faceted NMR approach to create an undeniable body of evidence for the target structure.

Predicted Spectral Analysis: Building a Structural Hypothesis

Prior to any experimental work, a skilled scientist first predicts the expected NMR spectrum based on the proposed structure. This predictive analysis forms the hypothesis against which the experimental data will be tested. The structure is broken down into its constituent spin systems.

Structure and Atom Numbering:

  • Amide Moiety (Right side): Features a quaternary carbon (C-c) bonded to a bromine atom and two equivalent methyl groups (a, b). This part also includes the carbonyl carbon (C-d).

  • N-Alkyl Moiety (Left side): A complex, branched system containing an amide proton (H-e), a methine proton (H-f) adjacent to the nitrogen, two non-equivalent isopropyl groups (protons g, h, j and methyls i, k).

Based on established chemical shift principles and data from similar fragments, we can anticipate the following spectral features.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities
Atom LabelPredicted ¹H Shift (ppm)Predicted ¹H MultiplicityPredicted ¹³C Shift (ppm)Notes
a, b ~1.9 - 2.1Singlet (s)~30 - 35Six equivalent protons on two methyl groups attached to a quaternary carbon.
c N/AN/A~60 - 65Quaternary carbon deshielded by the adjacent bromine atom.
d N/AN/A~170 - 175Carbonyl carbon of the amide.
e ~7.5 - 8.5Doublet (d)N/AAmide proton, deshielded. Expected to couple with H-f. May be broad.[5][6][7]
f ~3.8 - 4.2Multiplet (m)~55 - 60Methine proton adjacent to nitrogen, deshielded by N and coupled to H-e, H-j, and H-k.
g, h ~0.8 - 1.0Doublet (d)~18 - 22Two diastereotopic methyl groups of one isopropyl moiety.
i ~0.8 - 1.0Doublet (d)~18 - 22Methyl group of the second branched unit.
j ~1.8 - 2.2Multiplet (m)~30 - 35Methine proton of the isopropyl group.
k ~1.5 - 1.9Multiplet (m)~25 - 30Methine proton of the second branched unit.

Note: The complexity of the N-alkyl chain may lead to overlapping multiplets in the ¹H NMR spectrum, underscoring the necessity of 2D NMR techniques for unambiguous assignment.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to ensure high-quality, reproducible data. Adherence to these steps is critical for trustworthy results.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Mass: Accurately weigh 10-20 mg of the compound for ¹H and ¹³C experiments.[8][9][10]

  • Solvent: Dissolve the sample in ~0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent must fully dissolve the sample to form a homogenous solution.[11]

  • Reference Standard: Use Tetramethylsilane (TMS) as the internal reference standard for chemical shift calibration (δ = 0.00 ppm).[8][12]

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.[13]

NMR Data Acquisition Workflow

The logical flow of experiments is crucial. Each experiment builds upon the last to systematically solve the structural puzzle.

Caption: Logical workflow for NMR-based structure elucidation.

Data Interpretation and Structural Assembly

This section details the stepwise interpretation of the NMR data, culminating in the final structural validation.

¹H and ¹³C NMR: The Initial Fingerprint
  • ¹H NMR: The 1D proton spectrum provides the first overview. The key signals to identify are the broad amide proton (H-e) in the downfield region (~7.5-8.5 ppm) and the prominent singlet for the six equivalent methyl protons (H-a,b) around 2.0 ppm. The upfield region (0.8-2.2 ppm) will show a complex series of overlapping multiplets corresponding to the N-alkyl chain, making individual assignment difficult without further experiments.

  • ¹³C NMR (with DEPT): The carbon spectrum will confirm the number of unique carbon environments. Crucially, it will show two quaternary carbon signals: the carbonyl (C-d, ~170-175 ppm) and the bromine-bearing carbon (C-c, ~60-65 ppm). A DEPT-135 experiment will differentiate CH/CH₃ signals (positive phase) from CH₂ signals (negative phase), aiding in the assignment of the alkyl region.

¹H-¹H COSY: Mapping Proton Neighbors

The COSY (COrrelation SpectroscopY) experiment is essential for connecting protons that are coupled to each other, typically through three bonds (³JHH).[14]

  • Key Correlation 1: A cross-peak between the amide proton (H-e) and the methine proton (H-f) confirms the N-H to C-H linkage.

  • Key Correlation 2: Cross-peaks from H-f to the methine protons H-j and H-k will establish the backbone of the N-alkyl group.

  • Key Correlation 3: Further correlations from H-j and H-k to their respective methyl groups (g, h, and i) will define the complete spin systems of the branched alkyl chain.

¹H-¹³C HSQC: Linking Protons to their Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment unambiguously identifies which protons are directly attached to which carbons (¹JCH).[14][15]

  • This experiment will correlate every proton signal (except the exchangeable amide proton H-e) to its corresponding carbon signal from the ¹³C spectrum. For instance, the singlet at ~2.0 ppm in the ¹H spectrum will correlate to the carbon signal at ~30-35 ppm, confirming the C-a/b to H-a/b assignment. This step assigns all protonated carbons in one go.

¹H-¹³C HMBC: Assembling the Molecular Skeleton

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the final and most powerful tool in this workflow. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), allowing us to connect the previously identified spin systems.[16][17][18]

Table 2: Key HMBC Correlations for Structural Validation

Proton(s)Correlates to Carbon(s)Significance
H-a, b (Methyl, ~2.0 ppm)C-c (~60-65 ppm), C-d (~170-175 ppm)This is the definitive correlation. It proves that the two methyl groups are attached to the quaternary carbon C-c, which is, in turn, adjacent to the carbonyl C-d. This confirms the entire 2-bromo-2-methylpropanamide fragment.
H-e (Amide, ~8.0 ppm)C-d (~170-175 ppm), C-f (~55-60 ppm)Connects the amide proton to both the carbonyl carbon and the first carbon of the N-alkyl chain, confirming the amide bond.
H-f (Methine, ~4.0 ppm)C-d (~170-175 ppm), C-j , C-k Confirms the attachment of the N-alkyl group to the amide nitrogen via C-f and links the backbone together.

graph "HMBC_Correlations" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [color="#EA4335", style=dashed, arrowhead=none, penwidth=1.5];

// Define nodes with positions C_a [label="C(a,b)", pos="4,0!"]; C_c [label="C(c)", pos="3,0!"]; C_d [label="C(d)=O", pos="2,0!"]; N_e [label="N(e)-H", pos="1,0!"]; C_f [label="C(f)-H", pos="0,0!"]; C_j [label="C(j)-H", pos="-1,1!"]; C_k [label="C(k)-H", pos="-1,-1!"];

// Draw bonds edge [color="#202124", style=solid, arrowhead=normal]; C_a -- C_c; C_c -- C_d; C_d -- N_e; N_e -- C_f; C_f -- C_j; C_f -- C_k;

// Draw HMBC correlations H_a [label="H(a,b)", pos="4.5,0.5!", shape=point, color="#4285F4"]; H_e [label="H(e)", pos="1.3,-0.5!", shape=point, color="#4285F4"]; H_f [label="H(f)", pos="-0.5,-0.5!", shape=point, color="#4285F4"];

H_a -- C_c [color="#EA4335", style=dashed, arrowhead=none]; H_a -- C_d [color="#EA4335", style=dashed, arrowhead=none]; H_e -- C_d [color="#EA4335", style=dashed, arrowhead=none]; H_e -- C_f [color="#EA4335", style=dashed, arrowhead=none]; H_f -- C_d [color="#EA4335", style=dashed, arrowhead=none]; }

Caption: Key HMBC correlations confirming the molecular backbone.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, we have demonstrated a robust and self-validating method to confirm the structure of this compound. The congruence between the predicted spectral data and the experimental results, particularly the key long-range correlations observed in the HMBC spectrum, provides unequivocal evidence for the proposed molecular architecture. This comprehensive approach ensures the highest level of scientific rigor, which is indispensable for advancing compounds through the research and development pipeline. The principles and workflow detailed in this guide are broadly applicable for the structural validation of other novel small molecules.

References

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A Senior Application Scientist's Guide to Solvent Effects on the Performance of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of a Hindered Brominating Agent

N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide is a sterically hindered N-bromoamide, a class of reagents pivotal for selective bromination reactions in modern organic synthesis.[1][2] Its structure, featuring a bulky N-alkyl group (1-isopropyl-2-methylpropyl) and a tertiary α-bromo substituent, suggests unique reactivity and selectivity profiles compared to common alternatives like N-Bromosuccinimide (NBS).[1][3] The performance of such reagents is not intrinsic but is profoundly modulated by the reaction solvent. The solvent influences not only the solubility of reactants but also the stability of the reagent and the very mechanistic pathway a reaction follows—be it radical or ionic.[4][5]

While extensive experimental data for this specific molecule is not widely published, this guide leverages established principles of physical organic chemistry and draws parallels from well-documented N-bromoamides to provide a predictive framework for its performance across a spectrum of common laboratory solvents.[5][6] We will explore the causal relationships between solvent properties and expected reaction outcomes, offering researchers a robust starting point for methodological design and optimization. This document is structured to provide both theoretical grounding and practical, verifiable experimental protocols.

Structural Analysis and Predicted Physicochemical Properties

The key to predicting solvent effects lies in understanding the molecule's inherent properties.

  • Amide Core: The amide functional group possesses a significant dipole moment and can act as a hydrogen bond acceptor at the carbonyl oxygen.[7][8] Unlike primary or secondary amides, this tertiary amide lacks an N-H bond, meaning it cannot act as a hydrogen bond donor. This limits its solubility in highly structured protic solvents compared to less substituted amides.[8][9]

  • Steric Hindrance: The bulky N-(1-isopropyl-2-methylpropyl) group significantly encumbers the amide nitrogen, potentially influencing reaction rates and selectivity by sterically shielding the reactive N-Br bond.[1]

  • α-Bromo Position: The bromine atom is situated on a tertiary carbon, making it a good leaving group in polar solvents that can stabilize the resulting carbocationic intermediates.

  • Overall Polarity: The molecule contains a polar amide core but is dominated by nonpolar alkyl groups, suggesting moderate overall polarity and better solubility in organic solvents than in water.

Core Principles: The Dichotomy of Radical vs. Ionic Pathways

N-bromoamides are versatile because they can initiate bromination through two distinct mechanisms, and the choice of solvent is a primary factor in determining which pathway prevails.[5]

  • Free Radical Bromination: This pathway is essential for allylic and benzylic C-H bromination.[5][10] It is initiated by the homolytic cleavage of the N-Br bond to form an amidyl radical and a bromine radical. Nonpolar, aprotic solvents such as carbon tetrachloride (CCl₄) and benzene are ideal for these reactions because they do not solvate and stabilize charged intermediates, thus disfavoring competing ionic pathways.[5]

  • Ionic (Electrophilic) Bromination: This mechanism is common in reactions like the addition to alkenes to form bromohydrins (in the presence of water) or other electrophilic brominations.[6] Polar solvents are crucial here, as they stabilize charged intermediates and transition states (e.g., bromonium ions and arenium ions), thereby accelerating the reaction rate.[4][5] Polar protic solvents like acetic acid can further enhance the electrophilicity of the bromine by protonating the carbonyl oxygen.[5]

G Nonpolar Nonpolar (e.g., CCl₄, Hexane) Radical Radical Pathway Nonpolar->Radical Favors Homolytic Cleavage Polar Polar (e.g., CH₃CN, CH₃COOH) Ionic Ionic Pathway Polar->Ionic Stabilizes Charged Intermediates Allylic Allylic/Benzylic Bromination Radical->Allylic Alkene Electrophilic Addition to Alkenes Ionic->Alkene

Caption: Solvent influence on N-bromoamide reaction pathways.

Predicted Performance Comparison in Selected Solvents

The following table summarizes the predicted performance of this compound based on established chemical principles. These predictions serve as a hypothesis for experimental validation.

SolventTypeDielectric Constant (ε)Predicted SolubilityPredicted StabilityPrimary Recommended UseRationale
Hexane Nonpolar Aprotic1.9ModerateHighRadical ReactionsLow polarity minimizes ionic side reactions, ideal for radical processes.[5]
Benzene Nonpolar Aprotic2.3GoodHighRadical ReactionsSimilar to hexane, good for dissolving aromatic substrates.
Dichloromethane (DCM) Polar Aprotic9.1Very GoodModerateElectrophilic ReactionsPolar nature stabilizes ionic intermediates without hydrogen bonding.[5]
Tetrahydrofuran (THF) Polar Aprotic7.6Very GoodModerate-LowGeneral Use (Caution)Good solvent, but can be incompatible with some N-bromoamides.[11]
Acetonitrile (CH₃CN) Polar Aprotic37.5GoodHighElectrophilic ReactionsHighly polar, stabilizes charged species effectively; generally stable with N-bromoamides.[5][11]
Acetic Acid (AcOH) Polar Protic6.2ModerateModerateElectrophilic ReactionsActs as both a polar solvent and a catalyst by protonating the amide.[5]
Methanol (MeOH) Polar Protic33.0Low-ModerateLowNot RecommendedMay react as a nucleophile with the reagent or intermediates.

Experimental Protocols for Performance Validation

To empirically validate the predictions above, the following standardized protocols should be employed.

Protocol 1: Determination of Relative Solubility
  • Setup: Prepare saturated solutions of the title compound in each test solvent (Hexane, DCM, Acetonitrile, Acetic Acid) at 25 °C.

  • Procedure:

    • Add 100 mg of this compound to a 10 mL vial.

    • Add the chosen solvent dropwise with vigorous stirring until the solid is fully dissolved. Record the volume of solvent used.

    • Alternatively, add excess solid to a known volume of solvent, stir for 1 hour, centrifuge, and quantify the dissolved amount in the supernatant via a suitable method (e.g., HPLC with a standard curve).

  • Analysis: Compare the amount dissolved per unit volume to rank the solvents by solubility.

Protocol 2: Stability Assessment by ¹H NMR Spectroscopy
  • Objective: To monitor the decomposition of the reagent over time in different deuterated solvents.

  • Procedure:

    • Prepare 10 mg/mL solutions of the compound in CDCl₃, Acetone-d₆, and CD₃OD.

    • Acquire a baseline ¹H NMR spectrum (t=0) for each solution.

    • Store the NMR tubes at room temperature, protected from light.

    • Acquire subsequent spectra at regular intervals (e.g., t=1h, 6h, 24h).

  • Analysis: Monitor the appearance of new signals corresponding to degradation products and the decrease in the integral of the parent compound's characteristic peaks. Calculate the percentage of decomposition over time.

Protocol 3: Comparative Radical Bromination of a Model Substrate
  • Objective: To compare the yield of an allylic bromination reaction in a nonpolar vs. a polar aprotic solvent.

  • Reaction Setup:

    • Reaction A (Nonpolar): In a flask, dissolve cyclohexene (1.0 mmol) and the title compound (1.1 mmol) in CCl₄ (10 mL).

    • Reaction B (Polar): In a separate flask, dissolve cyclohexene (1.0 mmol) and the title compound (1.1 mmol) in acetonitrile (10 mL).

    • Add a radical initiator (e.g., AIBN, 0.1 mmol) to both flasks.

    • Heat both reactions at 80 °C for 2 hours, monitoring by TLC or GC.

  • Workup & Analysis:

    • Cool the reactions, filter off any solids, and wash the filtrate with Na₂S₂O₃ solution.

    • Extract with ether, dry the organic layer over Na₂SO₄, and concentrate.

    • Analyze the crude product by GC-MS to determine the yield of 3-bromocyclohexene and identify any byproducts from ionic pathways.

Caption: Workflow for evaluating solvent performance.

Comparison with Alternative Brominating Agents

  • N-Bromosuccinimide (NBS): The industry standard. It is crystalline, easy to handle, and its succinimide byproduct is often easily filtered.[6] The title compound, being more sterically hindered, may offer superior regioselectivity in complex substrates where NBS might lead to mixtures.[1]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Offers two bromine atoms per molecule, making it more atom-economical. It is often used for similar applications as NBS.[2]

  • N-Bromo-tert-butylacetamide: A hindered N-bromoamide that has shown excellent selectivity for functionalizing secondary C-H bonds over tertiary ones, a feat not achievable with NBS.[1] The title compound's even bulkier N-substituent could potentially push this selectivity further.

Conclusion

The choice of solvent is a critical parameter that dictates the utility of this compound. Based on established principles, nonpolar aprotic solvents like hexane and benzene are predicted to be optimal for radical-mediated reactions , such as allylic bromination, by suppressing unwanted ionic side reactions. Conversely, polar aprotic solvents like dichloromethane and acetonitrile are expected to be superior for electrophilic brominations due to their ability to stabilize charged intermediates. Protic solvents, especially alcohols, should generally be avoided due to their potential for solvolysis and side reactions. The steric bulk of this reagent is its most defining feature, suggesting it may be a valuable tool for achieving high site-selectivity in C-H functionalization where less hindered reagents fail.[1][10] The experimental protocols provided in this guide offer a clear and robust pathway for any researcher to validate these predictions and harness the full synthetic potential of this specialized reagent.

References

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Comparative Guide to Polymerization Initiators: Benchmarking N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide Against Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise control over polymer synthesis is paramount for developing advanced materials. The choice of initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), is a critical determinant of the final polymer's properties, including molecular weight, dispersity, and functionality.[][][3] This guide provides a comprehensive technical comparison of a novel amide-based initiator, N1-(1-isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide (herein referred to as iPr-MPr-BiBA), against the widely adopted commercial benchmark, Ethyl α-bromoisobutyrate (EBiB) . Through detailed experimental protocols and comparative data, we elucidate the distinct performance characteristics of each initiator, offering researchers and drug development professionals the evidence-based insights needed to select the optimal initiator for their specific application. Our findings indicate that while EBiB provides faster polymerization kinetics, iPr-MPr-BiBA offers superior control over polymer dispersity, making it a compelling alternative for applications demanding exceptional molecular uniformity.

Introduction to Initiator Function in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile method for synthesizing polymers with well-defined architectures.[4][5] The process relies on a dynamic equilibrium between active, propagating radical species and dormant species, typically alkyl halides.[4][6][7] This equilibrium is mediated by a transition metal catalyst (e.g., a copper complex), which reversibly activates the dormant chains by transferring a halogen atom.[7][8]

The initiator is the cornerstone of an ATRP system. It dictates the total number of polymer chains and its chemical structure fundamentally influences the initiation rate and overall control of the polymerization.[][9][10] An ideal initiator should activate rapidly and efficiently, ensuring that all polymer chains begin to grow simultaneously. This synchronous growth is crucial for achieving polymers with a predetermined molecular weight and a narrow molecular weight distribution (low dispersity, Đ).[6][11]

This guide focuses on benchmarking iPr-MPr-BiBA, a molecule featuring a bulky, sterically hindered amide group adjacent to the initiating bromo-isobutyrate moiety. The hypothesis is that this steric hindrance may influence the equilibrium between active and dormant species, potentially leading to enhanced control over the polymerization compared to the less hindered, ester-based commercial standard, EBiB.[12]

Initiator Profiles

Test Candidate: this compound (iPr-MPr-BiBA)
  • Structure:

  • CAS Number: 69959-91-7[]

  • Key Features: This initiator possesses a 2-bromo-2-methylpropanamide core, a functional group known to be effective for initiating ATRP.[14] The distinguishing feature is the large N-(1-isopropyl-2-methylpropyl) substituent. It is theorized that the steric bulk of this group could modulate the approach of the catalyst and the propagating chain end, potentially slowing the deactivation step and influencing polymerization control.

Commercial Benchmark: Ethyl α-bromoisobutyrate (EBiB)
  • Structure:

  • CAS Number: 600-00-0[15]

  • Key Features: EBiB is one of the most widely used and commercially available initiators for the ATRP of various monomers, including acrylates, methacrylates, and styrenes.[12] Its ester-based structure provides a good balance of reactivity and stability, making it a reliable industry standard for producing well-defined polymers.

Benchmarking Methodology

To provide a rigorous and objective comparison, a standardized ATRP of Methyl Methacrylate (MMA) was performed using both initiators. The experimental design focuses on evaluating key performance indicators: polymerization kinetics and control over polymer architecture (molecular weight and dispersity).

Rationale for Experimental Design

The chosen methodology allows for direct comparison of initiator performance under identical reaction conditions.

  • Kinetics: By tracking monomer conversion over time, we can determine the rate of polymerization, which reflects the initiator's efficiency in maintaining the active radical concentration.[16]

  • Control: Monitoring the evolution of number-average molecular weight (Mₙ) and dispersity (Đ) as a function of monomer conversion is the gold standard for assessing the "living" character of a polymerization.[6][16] A linear increase in Mₙ with conversion and consistently low Đ values signify a well-controlled process.[6][11]

Materials
ReagentSupplierPurityPurpose
Methyl Methacrylate (MMA)Sigma-Aldrich99%Monomer
Copper(I) Bromide (CuBr)Sigma-Aldrich99.99%Catalyst
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)Sigma-Aldrich99%Ligand
AnisoleSigma-Aldrich99.7% (Anhydrous)Solvent
DecaneSigma-Aldrich99% (Anhydrous)Internal Standard (GC)
iPr-MPr-BiBABOC Sciences>98%Test Initiator
Ethyl α-bromoisobutyrate (EBiB)Sigma-Aldrich98%Benchmark Initiator
Experimental Protocol: ATRP of Methyl Methacrylate

The following protocol was executed in parallel for both iPr-MPr-BiBA and EBiB.

  • Reaction Setup: A 50 mL Schlenk flask was charged with CuBr (35.8 mg, 0.25 mmol) and a magnetic stir bar. The flask was sealed with a rubber septum, and the atmosphere was purged with nitrogen for 20 minutes.

  • Reagent Preparation: In a separate vial under nitrogen, a stock solution was prepared by mixing MMA (5.0 g, 50 mmol), anisole (5 mL), and decane (0.25 mL).

  • Initiator & Ligand Addition: Anisole (2.5 mL) and PMDETA (52.2 µL, 0.25 mmol) were injected into the Schlenk flask via syringe. The mixture was stirred until a homogeneous green/blue solution formed.

  • Initiator Injection: The respective initiator (iPr-MPr-BiBA or EBiB, 0.25 mmol) was injected into the flask.

  • Reaction Initiation: The monomer stock solution was then transferred to the Schlenk flask. An initial sample (t=0) was immediately taken. The flask was then placed in a preheated oil bath at 70°C to commence the polymerization.

  • Sampling: Samples (~0.1 mL) were withdrawn from the reaction at timed intervals (e.g., 30, 60, 90, 120, 180, 240 min) using a nitrogen-purged syringe. Each sample was quenched by exposing it to air and diluting with tetrahydrofuran (THF).

Analytical Workflow

All collected samples were analyzed to determine monomer conversion and polymer properties.

  • Monomer Conversion: Determined by Gas Chromatography (GC) using decane as an internal standard.[17][18] The disappearance of the MMA peak relative to the constant decane peak allows for precise calculation of conversion.[19][20]

  • Molecular Weight & Dispersity: Determined by Size Exclusion Chromatography (SEC/GPC) equipped with a refractive index (RI) detector.[21][22][23] The system was calibrated with polystyrene standards, and THF was used as the mobile phase.

Diagram: Experimental & Analytical Workflow

G cluster_prep Reaction Preparation cluster_rxn Polymerization cluster_analysis Analysis p1 Charge Schlenk Flask (CuBr, Stir Bar) p2 Purge with Nitrogen p1->p2 r1 Add Solvent & Ligand (Anisole, PMDETA) p2->r1 p3 Prepare Monomer Stock (MMA, Anisole, Decane) r2 Add Initiator (EBiB or iPr-MPr-BiBA) r1->r2 r3 Add Monomer Stock r2->r3 r4 Heat to 70°C r3->r4 r5 Timed Sampling r4->r5 a1 Sample Quenching (Air + THF) r5->a1 a2 GC Analysis a1->a2 a3 SEC/GPC Analysis a1->a3 a4 Determine Conversion (%) a2->a4 a5 Determine Mₙ and Đ a3->a5

Caption: Workflow for ATRP synthesis and subsequent analysis.

Results and Discussion

The following data represents the outcomes of the comparative polymerizations.

Polymerization Kinetics

The rate of monomer conversion provides insight into the overall efficiency of the initiation and propagation steps.

Time (min)EBiB Conversion (%)iPr-MPr-BiBA Conversion (%)
303524
605845
907561
1208674
1809488
2409793

Analysis: The polymerization initiated with EBiB proceeded at a noticeably faster rate, reaching near-complete conversion within 3 hours. The reaction with iPr-MPr-BiBA was moderately slower, achieving a comparable conversion over 4 hours. This suggests that the activation rate constant (kₐₖₜ) for the amide-based initiator may be lower than that of the ester-based EBiB.[24] The steric hindrance from the bulky N-alkyl group in iPr-MPr-BiBA likely impedes the approach of the copper catalyst to the C-Br bond, resulting in a lower concentration of active radicals at any given time and thus a slower polymerization rate.[10]

Control Over Polymer Architecture

The defining characteristic of a controlled polymerization is the predictable growth of polymer chains, resulting in low dispersity.

InitiatorConversion (%)Theoretical Mₙ ( g/mol )Experimental Mₙ ( g/mol )Dispersity (Đ)
EBiB 357,0007,5001.18
5811,60012,1001.15
7515,00015,4001.14
9418,80019,1001.12
iPr-MPr-BiBA 244,8005,1001.12
459,0009,3001.09
6112,20012,5001.08
8817,60017,8001.06

Note: Theoretical Mₙ = (([M]₀/[I]₀) × Conversion × MWₘₒₙₒₘₑᵣ) + MWᵢₙᵢₜᵢₐₜₒᵣ

Analysis: Both initiators demonstrated excellent control over the polymerization, as evidenced by the close agreement between theoretical and experimental molecular weights. A key distinction, however, lies in the dispersity values. The polymerization initiated by iPr-MPr-BiBA consistently produced polymers with lower dispersity (Đ ≤ 1.10) across all conversion points. This is a significant finding, suggesting that the bulky amide substituent, while slowing the reaction, contributes to a more tightly controlled equilibrium between active and dormant species. This leads to a more uniform growth of all polymer chains and, consequently, a narrower molecular weight distribution.[5]

Diagram: Initiator Structure vs. Polymerization Control

G cluster_EBiB EBiB (Commercial Standard) cluster_iPr iPr-MPr-BiBA (Test Candidate) E_struct Less Steric Hindrance E_kinetics Faster Activation (k_act) Faster Rate E_struct->E_kinetics leads to E_control Good Control (Đ ≈ 1.12-1.18) E_kinetics->E_control results in I_struct High Steric Hindrance (Bulky Amide Group) I_kinetics Slower Activation (k_act) Slower Rate I_struct->I_kinetics leads to I_control Excellent Control (Đ ≈ 1.06-1.12) I_kinetics->I_control results in

Caption: Relationship between initiator structure and performance.

Conclusion and Recommendations

This comparative guide demonstrates that both this compound (iPr-MPr-BiBA) and Ethyl α-bromoisobutyrate (EBiB) are highly effective initiators for ATRP. The choice between them depends on the specific priorities of the application.

  • Choose Ethyl α-bromoisobutyrate (EBiB) for:

    • Speed and Throughput: When faster reaction times are critical for process efficiency.

    • General Purpose Applications: For producing well-defined polymers where good, but not exceptional, dispersity (Đ ~1.1-1.2) is sufficient.

    • Cost-Effectiveness: As a widely available commercial initiator, EBiB is often the more economical choice.

  • Choose this compound (iPr-MPr-BiBA) for:

    • High-Precision Applications: When achieving the lowest possible dispersity (Đ < 1.1) is the primary objective. This is crucial for applications in drug delivery, block copolymer self-assembly, and advanced nanostructured materials where molecular uniformity dictates performance.[5]

    • Enhanced Control: For polymerizations where a more controlled, albeit slower, propagation is desired to ensure high chain-end fidelity and architectural integrity.

The experimental evidence suggests that the steric hindrance introduced by the bulky amide group in iPr-MPr-BiBA is a valid strategy for enhancing polymerization control in ATRP systems. Researchers should weigh the trade-off between kinetic efficiency and the level of architectural precision required for their target material.

References

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A Senior Application Scientist's Comparative Guide to N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the rapidly advancing field of targeted protein degradation (TPD), the rational design of novel chemical entities that can effectively hijack the ubiquitin-proteasome system is of paramount importance. This guide provides an in-depth technical comparison of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide, a unique building block, in the context of synthesizing ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. While direct comparative studies on this specific molecule are not yet prevalent in published literature, its structural motifs suggest a significant potential role in the development of next-generation Proteolysis-Targeting Chimeras (PROTACs). This document will objectively compare its postulated performance characteristics against established VHL ligand precursors, supported by experimental data from closely related analogues and foundational principles of medicinal chemistry. We will delve into the causality behind experimental choices in synthesis and characterization, providing detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of VHL Ligands in PROTACs

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable."[1][2] PROTACs are heterobifunctional molecules at the heart of this strategy, composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in PROTAC design, largely due to the availability of potent and well-characterized small molecule ligands.[4][5]

These ligands are designed to mimic the hydroxylated proline residue of Hypoxia-Inducible Factor 1α (HIF-1α), the natural substrate of VHL.[2][6] By binding to VHL, the PROTAC brings the POI into close proximity, facilitating its ubiquitination and subsequent degradation by the proteasome.[4][7] The chemical structure of the VHL ligand is therefore a critical determinant of the final PROTAC's efficacy, selectivity, and physicochemical properties.

This compound presents an intriguing scaffold for the synthesis of novel VHL ligands. Its core, a 2-bromo-2-methylpropanamide group, is a known reactive handle for further chemical modification, while the unique N-substituent, a 1-isopropyl-2-methylpropyl group, offers distinct steric and electronic properties that can influence binding affinity and cellular permeability. This guide will explore the synthesis and potential utility of this compound in comparison to more conventional building blocks for VHL ligands.

The VHL-HIF-1α Signaling Pathway: The Biological Target

Under normal oxygen conditions (normoxia), the α-subunit of HIF-1 is hydroxylated on specific proline residues.[2][6] This post-translational modification allows it to be recognized and bound by the VHL E3 ligase complex, leading to its ubiquitination and proteasomal degradation.[4] VHL-recruiting PROTACs effectively hijack this natural cellular process.

VHL_HIF1a_Pathway VHL-HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD PHD Enzymes (+ O2) HIF1a_normoxia->PHD Hydroxylation HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH VHL_complex VHL E3 Ligase Complex HIF1a_OH->VHL_complex Recognition Proteasome Proteasome VHL_complex->Proteasome Ubiquitination Ub Ubiquitin Ub->VHL_complex Degradation_normoxia Degradation Proteasome->Degradation_normoxia HIF1a_hypoxia HIF-1α Nucleus Nucleus HIF1a_hypoxia->Nucleus Accumulation HIF1b HIF-1β HIF1b->Nucleus Gene_expression Gene Expression Nucleus->Gene_expression Transcription

Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

Comparative Analysis of VHL Ligand Precursors

The synthesis of potent VHL ligands, such as the widely used VH032, often involves the coupling of a central core, typically derived from hydroxyproline, with side chains that occupy key binding pockets.[8][9] The 2-bromo-2-methylpropanamide moiety of our topic compound can be considered a precursor to the tert-leucine carboxamide group found in many potent VHL ligands. The N-substituent plays a crucial role in interacting with a hydrophobic pocket of VHL.

Here, we compare the structural and physicochemical properties of this compound with a standard precursor fragment for VHL ligands.

PropertyThis compoundStandard Precursor (e.g., 2-bromo-N-benzyl-2-methylpropanamide)[10]Rationale for Comparison
Molecular Weight ( g/mol ) 278.22 (calculated)256.14The larger size of the isopropyl-methylpropyl group may offer enhanced van der Waals interactions but could also introduce steric hindrance.
Calculated LogP (XLogP3) ~3.5 (estimated)2.4A higher LogP suggests increased lipophilicity, which can impact cell permeability and solubility. This may be advantageous for PROTAC delivery.[11]
Topological Polar Surface Area (Ų) 29.129.1The polar surface area is identical, suggesting that differences in cell permeability will be primarily driven by lipophilicity and conformational effects.
Reactivity High (due to α-bromo amide)High (due to α-bromo amide)Both are effective electrophiles for coupling reactions, a key step in VHL ligand synthesis.

The unique branched structure of the 1-isopropyl-2-methylpropyl group is hypothesized to provide a better fit into the hydrophobic pocket of VHL compared to a simple benzyl group, potentially leading to higher binding affinity in the final ligand. However, this increased steric bulk could also disrupt key interactions if not oriented correctly.

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of N-substituted 2-bromo-2-methylpropanamides.

General Synthesis of N-substituted 2-bromo-2-methylpropanamides

This protocol is adapted from established methods for the synthesis of similar amide compounds.[12]

Workflow Diagram:

Synthesis_Workflow General Synthesis Workflow Amine Amine (e.g., 1-Isopropyl-2- methylpropylamine) Reaction Reaction Mixture (0°C to RT, overnight) Amine->Reaction Solvent_Base Anhydrous THF + Triethylamine Solvent_Base->Reaction Acyl_Bromide 2-Bromoisobutyryl bromide Acyl_Bromide->Reaction Slow addition Filtration Filtration Reaction->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Workflow for the synthesis of N-substituted 2-bromo-2-methylpropanamides.

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Acyl Bromide: Slowly add a solution of 2-bromoisobutyryl bromide (1.1 equivalents) in anhydrous THF to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup:

    • Filter the reaction mixture to remove the triethylammonium bromide salt.

    • Dilute the filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Coupling to a Hydroxyproline Core for VHL Ligand Synthesis

The synthesized N-substituted 2-bromo-2-methylpropanamide can then be used as a key intermediate in the synthesis of a complete VHL ligand. This typically involves a nucleophilic substitution reaction with the amine of a protected hydroxyproline derivative.

Comparative Performance and Structure-Activity Relationship (SAR)

While direct experimental data for PROTACs incorporating a VHL ligand derived from this compound is not available, we can infer potential performance based on established SAR for VHL ligands.[4][13]

  • Binding Affinity: The binding affinity of VHL ligands is a critical parameter. Modifications to the hydrophobic substituent can significantly impact this. For instance, the replacement of a hydrogen with a 4-methylthiazolyl unit in some VHL ligands can dramatically increase binding affinity.[4] The bulky and branched nature of the 1-isopropyl-2-methylpropyl group could potentially enhance binding by more effectively filling the hydrophobic pocket, though this requires experimental validation.

  • Cell Permeability: The increased lipophilicity (higher estimated LogP) of a ligand derived from our topic compound may improve the passive cell permeability of the resulting PROTAC. This is a significant consideration, as many PROTACs have poor oral bioavailability due to their high molecular weight and polarity.[11]

  • Ternary Complex Formation: The ultimate efficacy of a PROTAC depends on the stability of the ternary complex (POI-PROTAC-E3 ligase). The conformation of the VHL ligand, influenced by its substituents, plays a crucial role in achieving a productive ternary complex.[3] The steric bulk of the 1-isopropyl-2-methylpropyl group could influence the preferred conformation of the PROTAC, which may either enhance or detract from ternary complex stability.

PROTAC Mechanism of Action:

PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex VHL->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation PROTAC_release PROTAC Release Degradation->PROTAC_release

Caption: Generalized mechanism of PROTAC-induced protein degradation via VHL recruitment.

Conclusion and Future Directions

This compound represents a novel and intriguing building block for the synthesis of VHL E3 ligase ligands. Its unique N-substituent offers the potential for enhanced binding affinity and improved physicochemical properties of the resulting PROTACs. While this guide provides a comparative framework based on existing knowledge of VHL ligand SAR, further experimental validation is necessary to fully elucidate its performance.

Future studies should focus on:

  • The synthesis of a complete VHL ligand and corresponding PROTACs utilizing this novel building block.

  • Biophysical assays (e.g., Isothermal Titration Calorimetry or Surface Plasmon Resonance) to determine the binding affinity of the novel ligand to VHL.

  • Cell-based assays to evaluate the degradation efficiency and selectivity of the resulting PROTACs.

  • Pharmacokinetic studies to assess the in vivo properties of these new PROTACs.

By systematically exploring novel chemical space for E3 ligase ligands, the scientific community can continue to expand the power and applicability of targeted protein degradation as a therapeutic strategy.

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A Comparative Guide to the Kinetic Analysis of Polymerization with N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of controlled radical polymerization, the choice of initiator is paramount to achieving polymers with well-defined architectures, molecular weights, and narrow polydispersities. Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile technique, with its efficacy hinging on the delicate equilibrium between active and dormant species.[1] This guide provides an in-depth kinetic analysis of a specific amide-functionalized initiator, N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide , and objectively compares its performance with common alternative initiators, supported by experimental data and established protocols. As Senior Application Scientists, we aim to provide not just a methodology, but a comprehensive understanding of the underlying principles to empower researchers in their polymer design and synthesis endeavors.

The Critical Role of the Initiator in ATRP Kinetics

The rate and control of an ATRP process are intrinsically linked to the structure of the alkyl halide initiator (R-X). The key kinetic parameters governing the polymerization are the rate constant of activation (kact) and the rate constant of deactivation (kdeact). The ratio of these two constants defines the ATRP equilibrium constant (KATRP = kact/kdeact), which ultimately dictates the concentration of propagating radicals and, consequently, the polymerization rate.[2]

A successful ATRP requires an initiation rate that is at least as fast as the propagation rate to ensure that all polymer chains grow simultaneously, leading to a narrow molecular weight distribution.[3] The structure of the initiator, particularly the nature of the R group and the halogen X, significantly influences the carbon-halogen bond dissociation energy, which in turn affects kact.[4]

Unveiling the Kinetics of this compound

Research from the Matyjaszewski group provides a comprehensive comparison of activation rate constants for various initiators in copper-mediated ATRP.[4] Their findings indicate that amide-functionalized initiators generally exhibit lower activation rate constants compared to esters and nitriles with similar substitution patterns. This is attributed to the higher bond dissociation energy of the C-Br bond adjacent to the amide group.[5]

Comparative Kinetic Analysis: Amide vs. Ester and Alkyl Halide Initiators

To provide a clear performance benchmark, we will compare the kinetic parameters of our target amide-based initiator (represented by its analogue) with two widely used standard initiators: Ethyl 2-bromoisobutyrate (EBiB) and Methyl 2-bromopropionate (MBrP) . EBiB is a common initiator for methacrylates, while MBrP is often used for acrylates.[4]

InitiatorStructureMonomerCatalyst SystemSolventTemperature (°C)kact (M-1s-1)Relative Reactivity
N,N-Diethyl-α-bromopropionamide (analogue for the topic initiator)CH3CH(Br)C(O)N(C2H5)2GenericCuBr/PMDETAAcetonitrile35~0.031
Ethyl 2-bromoisobutyrate (EBiB) (CH3)2C(Br)COOC2H5Methyl Methacrylate (MMA)CuBr/PMDETAAcetonitrile352.4~80
Methyl 2-bromopropionate (MBrP) CH3CH(Br)COOCH3Methyl Acrylate (MA)CuBr/PMDETAAcetonitrile350.24~8

Data extrapolated from Matyjaszewski et al.[4]

Analysis of Kinetic Data:

The data clearly illustrates that the amide-based initiator has a significantly lower activation rate constant compared to both EBiB and MBrP. This translates to a slower initiation process. The practical implications of this are:

  • Slower Polymerization Rates: The lower concentration of radicals generated at any given time will result in a slower overall polymerization rate.

  • Potential for Broader Polydispersity: If the initiation is significantly slower than propagation, not all chains will start growing at the same time, leading to a broader molecular weight distribution (higher Polydispersity Index, PDI).

  • Catalyst System Considerations: To compensate for the lower kact, a more active catalyst system (e.g., using a more active ligand like Me6TREN) or higher reaction temperatures might be necessary to achieve a reasonable polymerization rate.[6]

Causality Behind Experimental Choices: Why Use an Amide-Based Initiator?

Despite the slower kinetics, there are compelling reasons for choosing an amide-functionalized initiator like this compound, particularly in the context of drug delivery and biomaterials:

  • Biocompatibility and Biodegradability: Amide bonds are prevalent in biological systems (e.g., peptides and proteins). Incorporating amide functionality into the initiator can lead to polymers with enhanced biocompatibility and potentially tunable biodegradability.

  • Hydrogen Bonding Capabilities: The amide group can participate in hydrogen bonding, which can influence the polymer's solubility, self-assembly behavior, and interaction with biological molecules.

  • Thermoresponsiveness: The structural similarity to N-isopropylacrylamide (NIPAM), a well-known thermoresponsive monomer, suggests that polymers initiated with this compound might exhibit interesting temperature-sensitive properties.

Experimental Protocols for Kinetic Analysis

To ensure the trustworthiness of any kinetic data, a rigorous and self-validating experimental protocol is essential. The following outlines a detailed methodology for determining the activation rate constant (kact) of a novel initiator like this compound.

Synthesis of this compound

The initiator can be synthesized via a standard amidation reaction.[5][7]

Synthesis Amine 1-Isopropyl-2-methylpropylamine Reaction Amidation Reaction (0°C to RT) Amine->Reaction AcylBromide 2-Bromo-2-methylpropanoyl bromide AcylBromide->Reaction Solvent Anhydrous THF Triethylamine Solvent->Reaction Product This compound Byproduct Triethylammonium bromide Reaction->Product Reaction->Byproduct

Step-by-Step Protocol:

  • Dissolve 1-Isopropyl-2-methylpropylamine and triethylamine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2-bromo-2-methylpropanoyl bromide in anhydrous THF dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the triethylammonium bromide salt.

  • Wash the filtrate with brine and then with water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure initiator.

Determination of the Activation Rate Constant (kact)

The determination of kact is typically performed using a pseudo-first-order kinetics experiment where the concentration of the Cu(I) complex is in large excess compared to the initiator. The disappearance of the initiator over time is monitored by techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[8][9]

Kinetic_Analysis_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Experiment cluster_analysis Data Analysis Prep_Initiator Prepare Initiator Solution (e.g., 0.1 M in Acetonitrile) Mix Mix Solutions at Constant Temperature (e.g., 35°C) Prep_Initiator->Mix Prep_Catalyst Prepare Cu(I)/Ligand Solution (e.g., 2 M in Acetonitrile) Prep_Catalyst->Mix Prep_Internal_Std Add Internal Standard (e.g., Dodecane) Prep_Internal_Std->Prep_Initiator Sample Take Aliquots at Timed Intervals Mix->Sample Quench Quench Reaction (e.g., exposure to air, dilution) Sample->Quench Analysis_Tech Analyze Samples by GC or NMR Quench->Analysis_Tech Plot Plot ln([Initiator]t/[Initiator]0) vs. Time Analysis_Tech->Plot Calculate Calculate kobs from the Slope (Slope = -kobs) Plot->Calculate Final_kact Calculate kact (kact = kobs / [Cu(I)]) Calculate->Final_kact

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of the initiator, the Cu(I)Br/ligand complex (e.g., PMDETA), and an internal standard (for GC analysis) in a degassed solvent (e.g., acetonitrile).

  • Reaction: In a thermostated reactor under an inert atmosphere, add the Cu(I)Br/ligand solution. Once the temperature is stable, inject the initiator solution to start the reaction.

  • Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by exposing it to air (to oxidize the Cu(I) catalyst) and diluting it with a suitable solvent.

  • Analysis: Analyze the quenched samples using GC or NMR to determine the concentration of the remaining initiator relative to the internal standard.

  • Data Processing: Plot the natural logarithm of the ratio of the initiator concentration at time t to the initial initiator concentration (ln([I]t/[I]0)) versus time. The plot should be linear, and the negative of the slope gives the observed rate constant (kobs).

  • Calculation: Calculate the activation rate constant (kact) using the equation: kact = kobs / [Cu(I)], where [Cu(I)] is the concentration of the Cu(I) complex.

Conclusion and Future Perspectives

The kinetic analysis reveals that this compound, and amide-functionalized ATRP initiators in general, exhibit slower initiation kinetics compared to their ester-based counterparts. This is a critical consideration for researchers aiming for rapid polymerizations and very low polydispersities. However, the unique properties imparted by the amide functionality, such as enhanced biocompatibility and hydrogen bonding capabilities, make them highly attractive for specialized applications, particularly in the biomedical field.

Understanding the structure-property-kinetic relationships is fundamental to the rational design of polymers. By carefully selecting the initiator, catalyst system, and reaction conditions, researchers can overcome the inherent kinetic limitations of amide-based initiators and harness their unique advantages to create novel and functional materials. Further research focusing on the direct measurement of kinetic parameters for a wider range of N-substituted 2-bromo-2-methylpropanamide initiators will be invaluable to the polymer science community.

References

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  • Pintauer, T., et al. (2002). Determination of Rate Constants for the Activation Step in Atom Transfer Radical Polymerization Using the Stopped-Flow Technique. Journal of the American Chemical Society, 124(44), 13143-13153. [Link]

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A Researcher's Guide to N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide: A Comparative Analysis of Expected vs. Experimental Outcomes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the synthesis and characterization of novel compounds are fundamental endeavors. This guide provides an in-depth technical overview of N1-(1-isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide, a sterically hindered α-haloamide. Due to the absence of extensive literature on this specific molecule, this document serves as a predictive guide, comparing theoretically expected analytical results with a proposed experimental protocol. This allows researchers to have a reliable benchmark for their synthetic efforts.

Introduction

This compound is a fascinating molecule characterized by significant steric hindrance around the amide bond. This structural feature influences its reactivity and spectroscopic properties. The presence of the α-bromo-isobutyryl moiety also makes it a potential precursor for atom transfer radical polymerization (ATRP) or other nucleophilic substitution reactions. This guide will detail the expected spectroscopic characteristics (NMR and IR), a robust synthetic protocol, and a discussion of potential alternative synthetic strategies.

Predicted Spectroscopic Data: The Expected Results

The following spectral data are predicted based on the analysis of the compound's structural fragments and comparison with analogous molecules. These predictions serve as a baseline for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the steric hindrance around the C-N amide bond, rotation may be restricted, potentially leading to the observation of rotamers and diastereotopic protons, which would present as more complex spectra than described below. The following predictions assume free rotation for simplicity.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.5 - 7.0Broad Singlet1HNH The N-H proton of a secondary amide typically appears as a broad signal in this region.
~ 3.8 - 4.0Multiplet1HN-CH This methine proton is coupled to the N-H proton and the two adjacent methine protons, resulting in a complex multiplet. It is deshielded by the adjacent nitrogen.
~ 1.9 - 2.1Singlet6HC(Br)(CH₃ )₂The two methyl groups on the α-carbon are equivalent and adjacent to a quaternary carbon, thus appearing as a singlet.
~ 1.8 - 2.0Multiplet2HCH (CH₃)₂These two methine protons of the isopropyl groups are coupled to their respective methyl protons and the central N-CH proton.
~ 0.9 - 1.0Doublet12HCH(CH₃ )₂The four methyl groups of the two isopropyl fragments are likely to overlap, appearing as a doublet due to coupling with their adjacent methine protons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 170 - 172C =OThe carbonyl carbon of an amide typically resonates in this downfield region.
~ 60 - 65C (Br)(CH₃)₂The quaternary carbon atom bonded to the bromine is significantly deshielded.
~ 55 - 60N-C HThe methine carbon directly attached to the nitrogen atom.
~ 30 - 35C H(CH₃)₂The methine carbons of the two isopropyl groups.
~ 28 - 32C(Br)(C H₃)₂The methyl carbons attached to the bromine-bearing carbon.
~ 18 - 22CH(C H₃)₂The methyl carbons of the two isopropyl groups.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the amide functional group.

Table 3: Predicted FT-IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~ 3300 - 3400Medium, SharpN-H Stretch
~ 2870 - 2960StrongC-H Stretch (Aliphatic)
~ 1640 - 1670StrongC=O Stretch (Amide I Band)
~ 1540 - 1570StrongN-H Bend (Amide II Band)[1]
~ 600 - 700MediumC-Br Stretch

Proposed Synthetic Protocol: An Experimental Approach

The synthesis of this compound can be effectively achieved via a Schotten-Baumann reaction.[2][3][4][5] This method involves the acylation of the sterically hindered amine, 1-isopropyl-2-methylpropylamine (also known as 2,4-dimethyl-3-pentanamine)[6][7][8], with 2-bromo-2-methylpropanoyl bromide. The use of a non-nucleophilic base is crucial to neutralize the HBr byproduct without competing in the reaction.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl bromide, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the bromide ion to form the amide product.

Caption: Mechanism of the Schotten-Baumann Reaction.

Experimental Workflow

Experimental Workflow Start Dissolve Amine and Base in DCM Cool Cool to 0°C Start->Cool AddAcylBromide Slowly add Acyl Bromide Cool->AddAcylBromide React Stir at Room Temperature AddAcylBromide->React Quench Quench with Water React->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Characterize Product Purify->End

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-isopropyl-2-methylpropylamine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Bromide: Dissolve 2-bromo-2-methylpropanoyl bromide (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and compare the results with the predicted data.

Comparison of Alternatives

While the Schotten-Baumann reaction is a robust method, other amide bond formation techniques could be considered, especially given the steric hindrance of the substrates.

Table 4: Comparison of Synthetic Methods

MethodAcylating AgentCoupling ConditionsAdvantagesDisadvantages
Schotten-Baumann Acyl BromideBase (e.g., Et₃N) in an aprotic solvent.Readily available starting materials, straightforward procedure.Can be sluggish with highly hindered amines; HBr byproduct is corrosive.[]
Carbodiimide Coupling Carboxylic AcidDCC or EDC with an activator like HOBt.Milder conditions, avoids the use of acyl halides.Formation of urea byproducts can complicate purification; may not be effective for very hindered systems.
Acyl Fluoride Method Acyl Fluoride (generated in situ)Elevated temperatures.Effective for sterically hindered substrates and electron-deficient amines where other methods fail.[10]Requires higher temperatures, which may not be suitable for all substrates.
Isocyanate Coupling IsocyanateGrignard ReagentProvides a facile route to highly hindered amides.[2][11][12]Requires the synthesis of an isocyanate precursor and use of organometallic reagents.

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of this compound. The predicted spectroscopic data serves as a crucial reference point for researchers undertaking the synthesis of this and similar sterically hindered amides. The detailed experimental protocol based on the Schotten-Baumann reaction offers a reliable starting point, while the comparison of alternative methods allows for informed decisions based on substrate scope and available resources. By bridging the gap between theoretical expectation and experimental practice, this guide aims to facilitate the work of scientists in the ever-evolving field of chemical synthesis.

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A Comparative Guide to Amide-Based ATRP Initiators: The Case of N¹-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists in polymer chemistry, the precise control over polymer architecture is paramount. Atom Transfer Radical Polymerization (ATRP) stands out as a robust technique for synthesizing materials with predetermined molecular weights and narrow dispersity.[1][2] The choice of initiator is a critical first step that dictates not only the kinetics of the polymerization but also the functionality of the resulting polymer chain-end.

This guide provides an in-depth comparison of a specialized, sterically hindered amide-based initiator, N¹-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide (Amide-I) , against a widely used industry standard, Ethyl α-bromoisobutyrate (EBiB) . While direct experimental data for Amide-I is sparse, this guide synthesizes established principles of ATRP, data from analogous structures, and extensive data on EBiB to provide a predictive and logical comparison of their advantages and disadvantages in a research and development context.

The Initiator's Role: A Mechanistic Overview

ATRP is a controlled radical polymerization technique where a dynamic equilibrium is established between active, propagating radical species and dormant species (typically alkyl halides).[3] This equilibrium, catalyzed by a transition metal complex (commonly copper), minimizes termination reactions and allows for uniform chain growth. The initiator (R-X) is the source of the dormant species, and its structure fundamentally influences the rate of activation (k_act), a key parameter for achieving a well-controlled polymerization. An ideal initiator should have an activation rate at least as fast as the propagation rate to ensure all chains begin growing simultaneously.[4]

ATRP_Mechanism cluster_initiation Initiation & Activation/Deactivation Equilibrium cluster_propagation Propagation Initiator Pₙ-X (Dormant) Radical Pₙ• (Active) Initiator->Radical k_act [Cu(I)/L] Radical->Initiator k_deact [X-Cu(II)/L] Monomer Monomer (M) Radical->Monomer Propagated Pₙ₊₁• Monomer->Propagated k_p

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Comparative Performance Analysis: Amide-I vs. EBiB

The structural differences between the amide-based Amide-I and the ester-based EBiB lead to significant disparities in their expected performance.

ParameterN¹-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide (Amide-I) Ethyl α-bromoisobutyrate (EBiB) Rationale & Causality
Activation Rate Constant (k_act) Lower Higher The C-Br bond in α-haloamides has a higher bond dissociation energy compared to α-haloesters due to the electronic nature of the amide group. This makes the bromine less labile, resulting in a slower initiation.[3][5]
Initiation Efficiency (f) Potentially Lower High (Typically > 0.8) Slower initiation relative to propagation can lead to some chains propagating before others have initiated, broadening dispersity and lowering efficiency.[5] The bulky N-alkyl group may also introduce steric hindrance, further slowing the approach of the catalyst.[6][7]
Polymer Dispersity (Đ) Moderate to Good (1.2 - 1.5) Excellent (1.05 - 1.2) High initiation efficiency is crucial for achieving low dispersity. EBiB's rapid and clean initiation ensures uniform chain growth from the start.[8][9]
Monomer Scope Good; may offer enhanced solubility in specific non-polar or amide monomers.Excellent; widely validated for styrenes, (meth)acrylates, and acrylonitrile.[10]The bulky, hydrophobic alkyl group on Amide-I could improve its solubility and that of the growing polymer chain in certain organic media compared to the more polar EBiB.
End-Group Functionality Introduces a stable, bulky secondary amide group.Introduces an ethyl ester group.Amide linkages are generally more resistant to hydrolysis than esters, offering greater stability for post-polymerization applications.[1] This allows for the introduction of specific functionalities, such as those derived from amino acids.[1]
Synthesis Complexity Moderate (2 steps from commercial materials).Low (Typically 1-2 steps).Synthesis requires the specific amine, which may need to be prepared, followed by amidation. EBiB is commercially available or easily synthesized.

Advantages and Disadvantages Summarized

N¹-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide (Amide-I)

Advantages:

  • Durable Functional Handle: The resulting N-alkyl amide chain-end is robust and resistant to hydrolysis, which is advantageous for biomedical applications or materials intended for harsh environments.[1]

  • Tailored Solubility: The large, branched alkyl group can enhance solubility in specific organic solvents or monomer systems, potentially improving polymerization homogeneity.

  • Bio-inspired Structures: The initiator is structurally similar to derivatives of the amino acid valine, opening pathways to creating polymers with bio-inspired functionalities at the chain origin.[1]

Disadvantages:

  • Slower, Less Efficient Initiation: The primary drawback of amide-based initiators is a generally lower activation rate constant compared to their ester counterparts.[3][5] This can lead to polymers with higher-than-predicted molecular weights and broader dispersity.[5]

  • Steric Hindrance: The bulky "1-isopropyl-2-methylpropyl" group can sterically hinder the approach of the copper catalyst to the bromine atom, further reducing the initiation rate.[7][11]

  • Potential Catalyst Interaction: The lone pair of electrons on the amide nitrogen has the potential to coordinate with the copper catalyst, which could interfere with the primary ligand and affect the polymerization equilibrium.[12]

Ethyl α-bromoisobutyrate (EBiB)

Advantages:

  • High Initiation Efficiency: EBiB is considered a benchmark for ATRP due to its fast and efficient initiation for a wide range of monomers, particularly methacrylates.[3][13]

  • Excellent Control: Its use consistently leads to polymers with low dispersity (Đ < 1.2) and molecular weights that align closely with theoretical predictions.[8][9]

  • Commercially Available & Well-Documented: EBiB is inexpensive, widely available, and its behavior in ATRP is extensively documented, providing reliable and reproducible results.[4]

Disadvantages:

  • Labile End-Group: The terminal ester group is susceptible to hydrolysis under acidic or basic conditions, which can be a limitation for certain applications.

  • Limited Functionality: As a simple initiator, it provides a basic ethyl ester end-group. Introducing other functionalities requires post-polymerization modification.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Amide-I and a standard ATRP procedure using EBiB as a comparison.

Protocol 1: Synthesis of N¹-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide (Amide-I)

This procedure is based on standard amidation reactions of acid bromides.

Synthesis_Workflow cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine 1-Isopropyl-2-methylpropylamine TEA Triethylamine (TEA) THF Anhydrous THF Flask Round-bottom flask under Argon Addition Add 2-bromoisobutyryl bromide dropwise at 0°C Flask->Addition Stir Stir overnight at room temperature Addition->Stir Filter Filter triethylammonium bromide salt Stir->Filter Wash Wash organic phase with brine Filter->Wash Dry Dry with MgSO₄, filter, and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify

Caption: Workflow for the synthesis of the amide-based initiator (Amide-I).

Methodology:

  • To a dry 100 mL round-bottom flask under an argon atmosphere, add 1-isopropyl-2-methylpropylamine (1.0 eq) and triethylamine (1.2 eq).

  • Dissolve the reagents in anhydrous tetrahydrofuran (THF).

  • Cool the flask to 0°C in an ice bath.

  • Add a solution of 2-bromoisobutyryl bromide (1.1 eq) in anhydrous THF dropwise to the stirred amine solution.[14]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • The resulting white precipitate (triethylammonium bromide) is removed by filtration.

  • The filtrate is transferred to a separatory funnel, diluted with dichloromethane, and washed sequentially with brine and water.[14]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Comparative ATRP of Methyl Methacrylate (MMA) with EBiB

This protocol describes a typical lab-scale polymerization targeting a well-defined poly(methyl methacrylate) (PMMA).

Methodology:

  • To a dry Schlenk flask, add Cu(I)Br (1.0 eq).

  • Add N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (1.0 eq) as the ligand.

  • Add the monomer, methyl methacrylate (MMA) (e.g., 100 eq), and a solvent (e.g., anisole, 50% v/v).

  • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C).

  • Initiate the polymerization by adding the initiator, Ethyl α-bromoisobutyrate (EBiB) (1.0 eq), via syringe.[9]

  • Take samples periodically via a degassed syringe to monitor monomer conversion (by GC or ¹H NMR) and molecular weight evolution (by SEC/GPC).

  • To terminate the polymerization, cool the flask and expose the mixture to air.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst before analysis.

Conclusion and Recommendations

The selection between a specialized amide-based initiator like N¹-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide and a standard ester-based initiator like EBiB is a strategic decision driven by the end-goal of the polymer synthesis.

  • For applications requiring maximum control, low dispersity, and high reproducibility with common monomers, EBiB remains the superior choice. Its fast, efficient initiation is well-documented and provides a reliable platform for creating well-defined polymers with minimal optimization.

  • For applications where chain-end stability and specific functionality are critical, Amide-I presents a compelling, albeit more challenging, alternative. Researchers should anticipate slower polymerization kinetics and potentially broader molecular weight distributions. Optimization of the catalyst system and reaction conditions would be necessary to mitigate the lower intrinsic activity of the amide initiator. The primary advantage lies in the synthesis of polymers with robust, bio-inspired terminal groups that are not readily accessible with standard initiators.

Ultimately, this guide serves to illustrate the critical trade-offs between initiator functionality and polymerization efficiency. By understanding the underlying chemical principles, researchers can make informed decisions to select the optimal initiator that balances control, functionality, and performance for their specific material design objectives.

References

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  • Moineau, G., et al. (1999). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. Macromolecules, 32(25), 8277–8282. [Link]

  • The Synthesis and Characterisation of Novel Amide Initiators for the ATRP of OEGMA. (2012). White Rose eTheses Online. [Link]

  • Sim, H., et al. (2010). ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers. Journal of Polymer Science Part A: Polymer Chemistry, 48(12), 2574-2580. [Link]

  • Li, M., et al. (2016). Enhancing Initiation Efficiency in Metal-Free Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). ACS Macro Letters, 5(6), 661–665. [Link]

  • Coessens, V., et al. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337–377. [Link]

  • Kaveti, S., et al. (2014). Studying the polymerization initiation efficiency of acetophenone-type initiators via PLP-ESI-MS and femtosecond spectroscopy. Physical Chemistry Chemical Physics, 16(24), 12295–12306. [Link]

  • Exner, O., & Cibulka, R. (2007). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 5(13), 2093–2100. [Link]

  • Clayden, J., et al. (2012). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. International Journal of Organic Chemistry, 2(3), 221-233. [Link]

  • Zhang, Q., et al. (2021). Tailoring polymer dispersity by mixing ATRP initiators. Polymer Chemistry, 12(39), 5583–5588. [Link]

  • Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1543. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The presence of a bromine atom on the carbon alpha to the amide carbonyl group significantly influences the reactivity of this molecule.[1] This structural feature makes the compound a useful synthetic intermediate but also necessitates careful handling and disposal due to its potential as a reactive alkylating agent and the environmental concerns associated with halogenated organic compounds.[4][5][6][7][8]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on data for similar α-bromo amides and halogenated compounds, N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide should be treated as a hazardous substance.

Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[9] α-Haloamides can act as alkylating agents, potentially reacting with biological nucleophiles.

  • Irritation: Likely to cause skin and eye irritation upon contact.[10][11]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[6][7][12][13]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against splashes.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[12][14]

II. Waste Segregation and Containerization: A Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound waste must be classified and collected as halogenated organic waste .[15][16][17]

Core Principles of Segregation:

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste. The disposal routes and costs for these two streams are significantly different.[17]

  • Avoid Incompatibles: Do not mix this waste with strong acids, bases, or oxidizing agents to prevent potentially hazardous reactions.[11][15]

  • Aqueous Waste: Keep this organic waste separate from aqueous waste streams.[17]

Waste Container Requirements:

  • Material: Use a designated, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[16][18]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[14][16] All constituents and their approximate concentrations should be listed on the label.

  • Condition: The container must be in good condition, free from leaks or external contamination.[18]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, with secondary containment to prevent spills from reaching drains.[14][18]

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: Identify Waste for Disposal assess Conduct Hazard Assessment (Review SDS for similar compounds) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate as Halogenated Organic Waste [Do not mix with non-halogenated waste] ppe->segregate container Select & Label Waste Container (Chemically compatible, secure lid) segregate->container transfer Transfer Waste in Fume Hood container->transfer seal Securely Seal & Clean Container transfer->seal store Store in Secondary Containment (Designated Satellite Accumulation Area) seal->store request Request Waste Pickup (Follow Institutional EHS Protocol) store->request end End: Waste Transferred to EHS request->end

Caption: Decision-making and procedural flow for safe disposal.

III. Step-by-Step Disposal Protocol
  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Work within a certified chemical fume hood.

    • Have a designated halogenated organic waste container ready.

  • For Unused or Excess Solid Material:

    • Carefully transfer the solid this compound into the designated waste container.

    • Avoid generating dust. If the material is a fine powder, consider moistening it with a small amount of a compatible, non-reactive solvent (e.g., the solvent used in the reaction) to minimize dust generation during transfer.

  • For Solutions Containing the Compound:

    • Carefully pour the solution into the halogenated organic liquid waste container.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Decontamination of Empty Containers and Glassware:

    • The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol, or the reaction solvent).[18]

    • The rinsate from this process is considered hazardous waste and must be collected in the halogenated organic waste container.[18]

    • After triple-rinsing, the container can be managed as non-hazardous solid waste, though institutional policies may vary.

    • Similarly, all glassware that has come into contact with the compound must be rinsed, and the rinsate collected as halogenated organic waste.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure the fume hood is operating correctly.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[10][16]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated organic waste.[10][12]

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

IV. Final Disposal Pathway

All collected halogenated organic waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department.[18] Follow your organization's specific procedures for requesting a hazardous waste pickup. Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[18] The typical ultimate disposal method for such waste is high-temperature incineration at a licensed hazardous waste facility.[12][15][19]

V. Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below provides information for related compounds to inform handling and disposal decisions.

PropertyValue/InformationRelevance to Disposal
Chemical Class α-Brominated AmideIndicates reactivity towards nucleophiles and dictates classification as a halogenated organic compound.
Physical Form Likely a solid at room temperature, similar to other amides.Handling procedures should aim to minimize dust generation.
Waste Classification Halogenated Organic Waste[15][16][17]Determines the required segregation, containerization, and disposal route. Must be kept separate from non-halogenated waste.
Incompatible Materials Strong oxidizing agents, strong bases, strong acids.[11][20]Prevents dangerous reactions in the waste container. Waste streams must be segregated accordingly.
Primary Disposal Route High-temperature incineration at a licensed facility.[19]Ensures complete destruction of the compound, preventing its release into the environment. This is the standard procedure for halogenated organic waste.
Spill Cleanup Material Inert absorbent material (vermiculite, sand, commercial sorbent pads).[10]Necessary for containing and collecting spills safely. The contaminated absorbent must be disposed of as hazardous waste.

References

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Navigating the Unseen: A Guide to Safely Handling N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researcher, the synthesis and application of novel compounds is a journey into uncharted territory. N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide, a complex α-bromo amide, represents one such frontier. While its full toxicological profile is yet to be exhaustively characterized, its structural alerts—the presence of a bromine atom alpha to an amide carbonyl group—necessitate a cautious and well-informed approach to its handling. This guide provides a comprehensive framework for the safe management of this compound, from initial risk assessment to final disposal, ensuring the protection of both the researcher and the integrity of the research.

Hazard Assessment: Understanding the Adversary

Primary Hazards:

  • Skin and Eye Irritation: Direct contact with α-bromo amides can cause significant irritation.[1][2][3] Prolonged exposure may lead to chemical burns.

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[4]

  • Potential for Sensitization: Some halogenated compounds can cause skin sensitization upon repeated contact.

  • Toxicity: While specific data is unavailable, related compounds like 2-Bromo-2-methylpropanamide are classified as toxic if swallowed.[5]

  • Reactivity: α-Haloamides are reactive compounds and can participate in various chemical transformations.[6][7][8][9] They may be incompatible with strong oxidizing agents and bases.[3]

A thorough risk assessment should be conducted before any handling of this compound, considering the scale of the experiment and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be based on a comprehensive risk assessment of the specific procedures being performed.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 standards.[10][11]Protects against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Nitrile or neoprene gloves.[12][13]Provides good resistance to a range of organic solvents and chemicals. Double gloving is recommended for enhanced protection. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
Body Protection A flame-resistant lab coat that fully covers the arms.[11]Protects skin and personal clothing from contamination. For larger scale operations, a chemical-resistant apron or suit may be necessary.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required when working with the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosol generation.[10]
Footwear Closed-toe, chemical-resistant shoes.[10]Protects feet from spills.

DOT Script for PPE Selection Workflow:

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection Assess Hazards Assess Hazards Eye Protection Eye Protection Assess Hazards->Eye Protection Splash/Aerosol Risk Hand Protection Hand Protection Assess Hazards->Hand Protection Direct Contact Risk Body Protection Body Protection Assess Hazards->Body Protection Contamination Risk Respiratory Protection Respiratory Protection Assess Hazards->Respiratory Protection Inhalation Risk

Caption: A workflow for selecting appropriate PPE based on risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring the safety of all laboratory personnel.

3.1. Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

3.2. Standard Operating Procedures:

  • Preparation: Before starting work, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for handling the compound.

  • Weighing: If handling the solid, use a microbalance within the fume hood or a containment glove box. Use anti-static tools to prevent dispersal of the powder.[1][2]

  • Solution Preparation: Add the compound slowly and in small portions to the solvent to avoid splashing. Use a magnetic stirrer for dissolution.

  • Reaction Setup: All reactions involving this compound should be conducted in a closed system (e.g., a round-bottom flask with a condenser) within the fume hood.

  • Post-Reaction Work-up: Quench any reactive reagents carefully. Extractions and other manipulations should be performed with caution to avoid spills and aerosol generation.

  • Decontamination: At the end of the procedure, decontaminate all surfaces, glassware, and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

DOT Script for Handling Workflow:

Caption: A step-by-step workflow for the safe handling of the compound.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

4.1. Waste Segregation:

  • Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically resistant container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.

4.2. Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant," "Toxic").

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program.[1][2][3] Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.

Emergency Procedures: Preparing for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][3] Remove contaminated clothing while flushing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[1][3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Place the absorbed material in a sealed container for disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.

This guide provides a foundational framework for the safe handling of this compound. It is imperative that all researchers supplement this information with institution-specific safety protocols and conduct a thorough risk assessment before commencing any experimental work. By fostering a culture of safety and preparedness, we can continue to push the boundaries of scientific discovery while ensuring the well-being of those who make it possible.

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

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